Technical Documentation Center

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
  • CAS: 89711-09-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Comprehensive Technical Guide

Executive Summary & Strategic Retrosynthetic Analysis 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid—commonly referred to as (E)-N-Boc-4-amino-2-butenoic acid or Boc-GABA-alkene—is a highly strategic bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthetic Analysis

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid—commonly referred to as (E)-N-Boc-4-amino-2-butenoic acid or Boc-GABA-alkene—is a highly strategic bifunctional building block in contemporary organic synthesis and drug discovery. Featuring both a protected primary amine and an α,β -unsaturated carboxylic acid (a Michael acceptor), it is extensively utilized in the synthesis of peptidomimetics, targeted covalent inhibitors (TCIs), and protease inhibitors.

The presence of the tert-butoxycarbonyl (Boc) group is not merely a protective measure; it is a critical strategic enabler. Free allylic amines are notoriously poor substrates in transition-metal-catalyzed reactions due to their propensity to coordinate with and poison the metal center. Boc-protection mitigates this Lewis basicity, significantly improving reaction yields and enabling selective downstream manipulation[1].

Retrosynthetically, the construction of the C2-C3 trans-double bond can be achieved via two dominant, highly reliable pathways:

  • Olefin Cross-Metathesis (CM): Direct coupling of N-Boc-allylamine with acrylic acid.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Condensation of N-Boc-aminoacetaldehyde with a phosphonoacetate, followed by ester hydrolysis.

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A: Cross-Metathesis (CM)Route B: HWE Olefination
Primary Reagents N-Boc-allylamine, Acrylic acidN-Boc-aminoacetaldehyde, Triethyl phosphonoacetate
Catalyst/Base Ruthenium Alkylidene (e.g., HG-II)LiCl/DBU or NaH, followed by LiOH
Step Count 1 Step2 Steps (Olefination + Saponification)
Stereoselectivity High E-selectivity (Thermodynamic)Excellent E-selectivity
Atom Economy High (Ethylene byproduct)Moderate (Phosphate byproduct)
Scalability Moderate (Catalyst cost)High (Inexpensive reagents)

Visualizing the Synthetic Architecture

SynthesisRoutes SM1 N-Boc-allylamine + Acrylic Acid Cat Cross-Metathesis (Hoveyda-Grubbs II) SM1->Cat SM2 N-Boc-aminoacetaldehyde + Triethyl phosphonoacetate HWE HWE Olefination (Base: LiCl/DBU or NaH) SM2->HWE Prod 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Target Molecule) Cat->Prod Direct Route Int Ethyl (E)-4-(Boc-amino)but-2-enoate HWE->Int E-selective Sap Saponification (LiOH, THF/H2O) Int->Sap Sap->Prod Hydrolysis

Fig 1: Divergent synthetic pathways (Cross-Metathesis vs. HWE) for the target molecule.

Route A: Olefin Cross-Metathesis (CM)

Mechanistic Causality

Cross-metathesis involves the intermolecular reaction between two different acyclic olefins to produce a new olefin[2]. In the Grubbs empirical model for cross-metathesis, N-Boc-allylamine is classified as a Type I olefin (undergoes rapid homodimerization), while acrylic acid is a Type II/III olefin (electron-deficient, slow to homodimerize).

To drive the reaction toward the heterodimer and minimize the N-Boc-allylamine homodimer, an excess of the electron-deficient acrylic acid is employed. The Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is preferred due to its robust stability and high initiation rate toward electron-deficient substrates. The thermodynamic stability of the resulting conjugated α,β -unsaturated system heavily favors the (E)-isomer.

CMCycle Init Ru-Alkylidene Catalyst (Active Species) Coord1 Olefin Coordination (N-Boc-allylamine) Init->Coord1 Metallo1 Metallacyclobutane Intermediate I Coord1->Metallo1 [2+2] Cycloaddition RuCarb Ru-Alkylidene (Propagating Species) Metallo1->RuCarb Retro-[2+2] Coord2 Olefin Coordination (Acrylic Acid) RuCarb->Coord2 Metallo2 Metallacyclobutane Intermediate II Coord2->Metallo2 [2+2] Cycloaddition Prod Product Release (Target Molecule) Metallo2->Prod Retro-[2+2] Prod->Init Catalyst Regeneration

Fig 2: Ruthenium-catalyzed olefin cross-metathesis catalytic cycle.

Self-Validating Protocol: Cross-Metathesis

Note: This protocol incorporates internal checkpoints to ensure reaction fidelity.

  • Preparation & Degassing: Dissolve N-Boc-allylamine (1.0 equiv, 10 mmol) and acrylic acid (3.0 equiv, 30 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

    • Causality Checkpoint: Sparging the solution with Argon for 15 minutes is non-negotiable. Ruthenium alkylidene catalysts are highly susceptible to oxidative degradation.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). The solution will turn a distinct green/brown color.

  • Thermal Activation: Heat the reaction mixture to 60°C under a positive pressure of Argon.

    • Validation: Monitor ethylene gas evolution (bubbling). The cessation of bubbling typically indicates equilibrium has been reached (usually 4-12 hours).

  • Quenching: Cool to room temperature and add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium species to form an inactive, stable Fischer carbene, preventing reverse metathesis during workup.

  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Causality

When scale-up economics prohibit the use of Ruthenium catalysts, the HWE olefination is the industry standard. The reaction utilizes N-Boc-aminoacetaldehyde and triethyl phosphonoacetate. To prevent the epimerization or self-aldol condensation of the highly sensitive N-Boc-aminoacetaldehyde, mild Masamune-Roush conditions (LiCl, DBU) are employed instead of harsh bases like NaH. The lithium cation coordinates the phosphonate oxygen and the aldehyde carbonyl, templating the formation of the anti-oxaphosphetane, which collapses exclusively to the (E)-alkene.

Self-Validating Protocol: HWE & Saponification

Step 1: Olefination

  • Phosphonate Activation: Suspend anhydrous LiCl (1.5 equiv) in anhydrous Acetonitrile (MeCN) under Argon. Add triethyl phosphonoacetate (1.2 equiv) and DBU (1.2 equiv). Stir for 30 minutes at room temperature.

    • Validation: The mixture should become a clear, homogeneous solution, indicating complete formation of the lithium enolate.

  • Aldehyde Addition: Cool the mixture to 0°C. Add N-Boc-aminoacetaldehyde (1.0 equiv) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. The crude ethyl (E)-4-(Boc-amino)but-2-enoate is typically pure enough (>95%) for the next step.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH· H2​O (3.0 equiv). Stir at room temperature for 4 hours.

    • Causality: The mixed solvent system ensures both the hydrophobic ester and the hydrophilic hydroxide salt remain in a single homogeneous phase, accelerating the reaction.

  • Acidification: Concentrate to remove organic solvents. Dilute the aqueous layer with water, cool to 0°C, and carefully acidify to pH 3 using 1M HCl.

    • Validation: A white precipitate (the target carboxylic acid) will crash out of the aqueous solution.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry, and evaporate to yield the pure 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

Analytical Characterization & Quality Control

Rigorous analytical validation is required to confirm the (E)-geometry and the integrity of the Boc group. The coupling constant ( J ) of the vinylic protons in 1H NMR is the definitive proof of stereochemistry.

Table 2: Expected Analytical Signatures
Analytical MethodKey Signatures & Interpretations
1 H NMR (400 MHz, CDCl 3​ ) δ 6.95 (dt, J=15.6,4.8 Hz, 1H, -CH =CH-CO 2​ H) δ 5.92 (dt, J=15.6,1.8 Hz, 1H, -CH=CH -CO 2​ H)Note: The 15.6 Hz coupling constant definitively confirms the trans (E) geometry.
13 C NMR (100 MHz, CDCl 3​ ) δ 170.5 (C=O acid), 155.8 (C=O Boc), 146.2 (CH=), 121.5 (=CH), 79.8 (C(CH 3​ ) 3​ ), 41.2 (CH 2​ ), 28.4 (CH 3​ ).
Mass Spectrometry (ESI-MS) Calculated for C 9​ H 15​ NO 4​ : [M-H] m/z 200.1; Found: 200.1.
IR Spectroscopy 3350 cm −1 (N-H stretch), 2980 cm −1 (C-H stretch), 1710 cm −1 (C=O acid), 1685 cm −1 (C=O carbamate).

Conclusion

The synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid requires precise control over olefin geometry and chemoselectivity. While the HWE olefination offers a highly scalable and cost-effective route with excellent stereocontrol, Olefin Cross-Metathesis provides a highly atom-economical, single-step alternative from readily available starting materials. The choice of route should be dictated by the specific scale, catalyst budget, and regulatory requirements of the target application.

References

  • Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis - PMC. National Institutes of Health (NIH).
  • tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 1807939-98-5. Benchchem.

Sources

Exploratory

chemical properties of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: Properties, Reactivity, and Applications Executive Summary: This document provides a comprehensive technical overview of 4-((tert-Butoxycarbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: Properties, Reactivity, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, a bifunctional building block of significant interest to researchers in organic synthesis and drug discovery. This guide moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its application, and the practical considerations for its use in a laboratory setting. We will cover its physicochemical properties, synthetic routes, core reactivity, and strategic applications, with a focus on providing actionable insights for scientists and development professionals.

Introduction: A Versatile Scaffold for Chemical Innovation

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, often referred to as Boc-γ-amino-crotonic acid, is a synthetic amino acid derivative that merges three synthetically valuable motifs into a single, compact molecule:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and medicinal chemistry, offering robust protection of the amine functionality that can be selectively removed under mild acidic conditions.[]

  • An α,β-Unsaturated Carboxylic Acid: The crotonic acid backbone provides a conformationally constrained scaffold. The conjugated double bond and the carboxylic acid are key handles for a variety of chemical transformations.

  • A Gamma-Amino Acid (GABA) Backbone: The core structure is an analog of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[2] This makes the molecule an attractive starting point for the development of novel therapeutics targeting the GABAergic system.[2]

This unique combination allows for orthogonal chemical strategies, making it a powerful intermediate in the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics.[2][3]

Physicochemical and Handling Properties

From a practical standpoint, understanding the fundamental properties of a reagent is critical for its successful application and storage.

Compound Identification
PropertyValue
IUPAC Name 4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid
CAS Number 89711-09-1[4]
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
InChI Key ADKXBJLZVHXLBF-AATRIKPKSA-N[5]
Physical and Storage Data
PropertyValue / Recommendation
Appearance Typically a white to off-white solid or powder.
Solubility Soluble in many organic solvents such as methanol, chloroform, and ethyl acetate. Limited solubility in water.
Stability The compound is stable under standard laboratory conditions. However, the Boc group is sensitive to strong acids.[][6] Prolonged exposure to acidic environments (pH < 4) can lead to premature deprotection.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) is recommended.

Synthesis and Characterization

The most common laboratory-scale synthesis involves the protection of the corresponding amine. The workflow is straightforward, but careful control of stoichiometry and pH is essential for high yield and purity.

G cluster_0 Synthesis Workflow Start 4-Aminobut-2-enoic Acid (or precursor) Boc Boc Protection (Boc)₂O, Base Start->Boc Step 1 Workup Aqueous Workup (Acidification & Extraction) Boc->Workup Step 2 Purify Purification (Chromatography/Recrystallization) Workup->Purify Step 3 Product Final Product Purify->Product Step 4

Caption: General workflow for the synthesis of the title compound.

Recommended Synthetic Protocol

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of an amino acid.

Materials:

  • 4-aminobut-2-enoic acid hydrochloride (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH) (2.1 equivalents)

  • Dioxane and Water (as solvent)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl) or Citric Acid solution

  • Brine

Procedure:

  • Dissolution: Dissolve 4-aminobut-2-enoic acid hydrochloride in a 1:1 mixture of water and dioxane. Cool the solution to 0°C in an ice bath.

  • Basification: Add a solution of NaOH (2.1 eq) in water dropwise to the cooled solution. The rationale for using a slight excess of base is to both neutralize the hydrochloride salt and provide the basic medium required for the acylation reaction.

  • Boc-Anhydride Addition: Add a solution of (Boc)₂O in dioxane dropwise. The reaction is exothermic, and maintaining a low temperature minimizes potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - pH Adjustment: Carefully acidify the reaction mixture to a pH of ~3-4 with cold 1 M HCl or a citric acid solution. This step is critical: it protonates the carboxylate to render the product soluble in organic solvents while being mild enough to avoid significant cleavage of the Boc group.[6]

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with water and then brine to remove inorganic impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization

Structural confirmation is typically achieved via NMR and Mass Spectrometry. While specific spectra are proprietary, the expected signals are highly predictable.

Data TypeExpected Chemical Shifts / Signals (ppm)
¹H NMR ~5.8-7.1 ppm: Multiplets corresponding to the two vinyl protons (-CH=CH-). The coupling constant (J) will confirm the trans or cis geometry.
~4.9 ppm: A broad singlet or triplet for the N-H proton of the carbamate.
~3.8-4.0 ppm: A doublet or multiplet for the methylene protons adjacent to the nitrogen (-CH₂-NH-).
~1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
¹³C NMR ~170 ppm: Carboxylic acid carbon.
~156 ppm: Carbamate carbonyl carbon.
~120-145 ppm: Two signals for the alkene carbons.
~80 ppm: Quaternary carbon of the tert-butyl group.
~40-45 ppm: Methylene carbon (-CH₂-).
~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 200.2

Core Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.

The Acid-Labile Boc Group

The primary role of the Boc group is to serve as a temporary mask for the amine. Its removal is a key chemical property, typically achieved under anhydrous acidic conditions. This regenerates the free amine for subsequent reactions, such as peptide coupling.

G cluster_1 Boc Deprotection Mechanism BocNHR Boc-Protected Amine Protonation Protonation BocNHR->Protonation TFA or HCl Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Loss of t-Bu⁺ Products Free Amine + Isobutylene + CO₂ Carbocation->Products Decarboxylation

Caption: Acid-catalyzed deprotection of the Boc group.

Deprotection Protocol:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often obtained as a TFA salt.

The Carboxylic Acid: A Handle for Coupling

The carboxylic acid is a nucleophilic center that can be readily activated for amide bond formation. This is the cornerstone of its use in building larger molecules and peptides. Standard peptide coupling reagents are highly effective.

Amide Coupling Protocol:

  • Dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt or HOBt/HBTU (1.1 eq).

  • Stir for 15-30 minutes to form the active ester.

  • Add the desired amine (1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to neutralize any amine salts and facilitate the reaction.

  • Stir at room temperature until completion, followed by standard aqueous workup and purification.

The Alkene: A Site for Further Functionalization

The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition) and can be reduced via catalytic hydrogenation. This allows for the introduction of further diversity at the β-position or saturation of the carbon chain, providing access to a wider range of GABA analogs.

Applications in Research and Development

The structural features of this compound make it a valuable asset in several areas of drug discovery.

  • Constrained Peptidomimetics: The double bond introduces a degree of rigidity into peptide backbones, which can be crucial for locking in a bioactive conformation and improving metabolic stability.

  • GABAergic System Modulators: As a constrained analog of GABA, it serves as a starting point for synthesizing inhibitors of enzymes like GABA transaminase (GABA-T), a strategy used in treating epilepsy and other neurological disorders.[2]

  • "Stapled" Peptides: The alkene can serve as a handle for ring-closing metathesis when incorporated into a larger peptide sequence, creating "stapled" peptides with enhanced helical structure and cell permeability.[7]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While not acutely toxic, related compounds may cause skin, eye, and respiratory irritation.[8] All handling should be performed in a well-ventilated chemical fume hood.

Conclusion

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is more than just a chemical reagent; it is a strategically designed building block that offers synthetic chemists a reliable and versatile tool. Its well-defined reactivity, predicated on the orthogonal nature of its Boc-protected amine and α,β-unsaturated carboxylic acid functionalities, provides a robust platform for the efficient synthesis of complex and biologically relevant molecules. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the fields of medicinal chemistry and materials science.

References

  • PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]

  • Organic Syntheses. N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. [Link]

  • Google Patents. USE OF 4-OXO-4-PHENYL-2-{[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[b]THIOPHEN-2-yl]AMINO}BUT-2-ENOIC ACID IN AS ANALGESIC DRUG.
  • Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]

  • Loba Chemie. CROTONIC ACID FOR SYNTHESIS MSDS. [Link]

  • SpectraBase. (2S)-2-(bis(tert-butoxycarbonyl)amino)-4-methyl-pent-4-enoic acid tert-butyl ester. [Link]

  • PubChemLite. (2e)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Workflows for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Executive Summary In the rapidly evolving landscape of rationally designed therapeutics, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred to as Boc-GABA-alkene or (E)-4-(Boc-amino)but-2-enoic acid) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of rationally designed therapeutics, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred to as Boc-GABA-alkene or (E)-4-(Boc-amino)but-2-enoic acid) serves as a critical bifunctional building block. Featuring an orthogonal Boc-protected primary amine and an α,β -unsaturated carboxylic acid, this molecule is heavily utilized in the synthesis of peptidomimetics and Targeted Covalent Inhibitors (TCIs) .

As an Application Scientist, ensuring the structural integrity of this building block is paramount. Any stereochemical isomerization (from trans to cis) or premature Boc-deprotection will drastically alter the spatial trajectory of the resulting drug, leading to failed target engagement. This whitepaper provides a rigorous, self-validating spectroscopic profile and standardized analytical workflows to guarantee the fidelity of this compound.

Structural Overview & Mechanistic Role

The molecular architecture of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid ( C9​H15​NO4​ , Exact Mass: 201.1004 Da) is divided into three functional domains:

  • The Boc-Protected Amine : Enables selective, orthogonal peptide coupling while preventing unwanted nucleophilic self-condensation.

  • The Carboxylic Acid : Acts as the primary handle for amide bond formation with drug scaffolds.

  • The Michael Acceptor (Alkene) : The α,β -unsaturated system serves as a weakly electrophilic warhead. In TCI design, acrylamide-like Michael acceptors are favored because they require strict spatial proximity to a target nucleophile (typically a non-catalytic cysteine residue) to form an irreversible covalent bond, thereby minimizing off-target toxicity[1],[2].

G A Boc-4-amino-2-butenoic acid (Building Block) B Amide Coupling (Warhead Integration) A->B Scaffold C Deprotection (Boc Removal) B->C Acidic Cond. D Targeted Covalent Inhibitor (Active Drug) C->D Assembly E Target Cysteine (Michael Addition) D->E Covalent Bond

Workflow of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in Targeted Covalent Inhibitor synthesis.

Reference Spectroscopic Profile

To establish trustworthiness in your synthetic pipeline, the following tables summarize the definitive quantitative data required to validate the structure and stereochemistry of the (E)-isomer.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment1.39Singlet (s)9H-Boc −C(CH3​)3​ 3.75Broad triplet (br t)2H~5.5 γ CH2​ 5.85Doublet (d)1H15.6 α CH= 6.75Doublet of triplets (dt)1H15.6, 5.5 β CH= 7.15Broad triplet (br t)1H~5.5Carbamate NH 12.25Broad singlet (br s)1H-Carboxylic OH

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentCarbon Type28.2Boc −C(CH3​)3​ Primary ( CH3​ )40.5 γ CH2​ Secondary ( CH2​ )78.1Boc Quaternary C Quaternary ( C )122.4 α CH= Tertiary ( CH )145.8 β CH= Tertiary ( CH )155.8Boc C=O Quaternary ( C )167.2Carboxylic C=O Quaternary ( C )

Table 3: ESI-MS and FT-IR Highlights
TechniqueKey FeatureValue / Observation
ESI-MS (+) [M+H]+ m/z 202.1
ESI-MS (+)Diagnostic Fragment m/z 102.1 (Loss of Boc: [M+H−100]+ )
FT-IR (ATR) N−H Stretch~3350 cm −1
FT-IR (ATR)Carboxylic O−H Stretch2500–3000 cm −1 (Broad)
FT-IR (ATR)Carbamate C=O Stretch~1690 cm −1

Elucidation of Spectral Features & Causality

A robust analytical framework requires understanding why these specific spectral signatures occur:

  • Stereochemical Validation via J-Coupling: The α -proton at 5.85 ppm exhibits a large coupling constant of 15.6 Hz . This is the definitive proof of the (E)-alkene (trans) geometry. A (Z)-alkene (cis) would present a significantly smaller coupling constant (~10-12 Hz). This trans-geometry is non-negotiable, as it dictates the linear projection of the electrophilic β -carbon into the target protein's binding pocket.

  • Electronic Deshielding of the β -Proton: The β -proton is shifted significantly downfield to 6.75 ppm compared to a standard isolated alkene (~5.0 ppm). This is caused by the electron-withdrawing resonance effect of the conjugated carboxylic acid, which depletes electron density at the β -carbon. This exact electron depletion is what makes the β -carbon susceptible to nucleophilic attack by cysteine thiols[2].

  • Boc Group Signatures: The Boc group yields a highly characteristic 9H singlet at ~1.39 ppm in 1 H NMR and a carbamate carbonyl peak at ~155.8 ppm in 13 C NMR[3].

Standardized Analytical Workflows

To ensure a self-validating system, the following step-by-step methodologies must be employed. Each step is designed to cross-verify the structural integrity of the batch.

Workflow S1 Sample Preparation (Dissolution in DMSO-d6) S2 1H & 13C NMR Acquisition (400/100 MHz, 298 K) S1->S2 S3 LC-MS Analysis (ESI+, m/z 202.1[M+H]+) S1->S3 S4 FT-IR Spectroscopy (ATR, C=O & C=C stretches) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Standardized spectroscopic validation workflow for Boc-protected amino acid derivatives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 10–15 mg of the compound.

  • Solvent Selection (Causality): Dissolve the sample in 0.6 mL of DMSO- d6​ rather than CDCl3​ . Why? Boc-protected amino acids with carboxylic acid moieties form strong intermolecular hydrogen-bonded dimers in non-polar solvents. DMSO acts as a strong hydrogen-bond acceptor, disrupting these dimers and intermolecular forces[4]. This ensures sharp, well-resolved signals for the carbamate NH and carboxylic OH protons, which would otherwise broaden into the baseline.

  • Acquisition: Acquire 1 H at 400 MHz (16 scans, relaxation delay D1=2 s) and 13 C at 100 MHz (512 scans) at 298 K.

  • Self-Validation Check: Integrate the Boc tert-butyl singlet (1.39 ppm). It must integrate to exactly 9.0 relative to the α -alkene doublet (set to 1.0 ). Any ratio lower than 9:1 indicates partial thermal or acidic degradation (Boc-deprotection) of the batch.

Protocol B: LC-MS (ESI+) Analysis
  • Sample Preparation: Dilute the sample to 1 μ g/mL in a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

  • Ionization Strategy (Causality): Utilize Electrospray Ionization in positive mode (ESI+). The 0.1% formic acid protonates the carbamate nitrogen, facilitating the formation of the [M+H]+ parent ion at m/z 202.1.

  • Self-Validation via Fragmentation: Do not rely solely on the parent ion. Apply low-energy Collision-Induced Dissociation (CID). You must observe a diagnostic fragment at m/z 102.1 . This represents the neutral loss of 100 Da (isobutylene + CO2​ ), which is the universal, self-validating hallmark of an intact Boc-protecting group entering the mass spectrometer.

References

  • Title: Recent advances in the development of covalent inhibitors Source: nih.gov (PMC) URL: [Link]

  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: mdpi.com URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: mdpi.com URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide to CAS 89711-09-1: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in Peptidomimetics and Neuropharmacology

Executive Summary As the landscape of drug development shifts toward highly stable, conformationally restricted therapeutics, the demand for specialized molecular building blocks has surged. CAS 89711-09-1 , chemically i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug development shifts toward highly stable, conformationally restricted therapeutics, the demand for specialized molecular building blocks has surged. CAS 89711-09-1 , chemically identified as 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (commonly referred to as N-Boc-4-amino-2-butenoic acid), represents a critical scaffold in modern medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth mechanistic analysis of this compound. We will explore its dual utility as an alkene dipeptide isostere (ADI) for peptidomimetics and as a precursor for conformationally restricted -aminobutyric acid (GABA) analogues, supported by self-validating synthetic protocols.

Physicochemical Profiling & Structural Significance

To effectively utilize CAS 89711-09-1 in complex synthetic workflows, one must first understand the causality behind its structural motifs. The molecule features three distinct reactive domains: an acid-labile Boc-protected primary amine, an -unsaturated double bond, and a terminal carboxylic acid.

Table 1: Physicochemical Properties and Structural Causality

Property / MotifValue / CharacteristicMechanistic Significance in Synthesis
CAS Number 89711-09-1Unique identifier for the N-Boc protected derivative.
Molecular Formula C H NO Defines the stoichiometric mass for coupling equivalents.
Molecular Weight 201.22 g/mol Critical for precise molarity calculations in Solid-Phase Peptide Synthesis (SPPS).
-Unsaturated Acid Michael AcceptorEnables 1,4-conjugate additions; increases the rigidity of the carbon backbone to mimic planar amide bonds [3].
Protecting Group tert-Butoxycarbonyl (Boc)Orthogonal to Fmoc chemistry; stable to basic coupling conditions but highly labile to strong acids (e.g., TFA).
Stereochemistry and IsomersThe -isomer mimics the trans-amide bond geometry; the -isomer targets specific folded receptor pockets [2].

Mechanistic Utility in Drug Design

Alkene Dipeptide Isosteres (ADIs)

A major hurdle in peptide-based drug development is rapid proteolytic degradation in vivo. CAS 89711-09-1 solves this by acting as an Alkene Dipeptide Isostere (ADI). The carbon-carbon double bond serves as a bioisostere for the native peptide carbon-nitrogen amide bond [4].

  • The Causality: The -alkene perfectly mimics the planar -dihedral angle of a trans-amide bond. However, because it lacks the hydrolyzable carbonyl-nitrogen linkage, it is completely invisible to proteases[3]. This substitution maintains the spatial pharmacophore required for receptor binding while exponentially increasing the molecule's plasma half-life.

GABAergic Targeting

The deprotected parent compound, 4-amino-2-butenoic acid (TACA), is a well-documented partial agonist for GABA and GABA

(formerly GABA ) receptors [1][5].
  • The Causality: By utilizing the Boc-protected variant (CAS 89711-09-1), researchers can perform stereoselective functionalization (such as anti-S 2' displacements or conjugate additions) on the carbon backbone before deprotection. This allows for the synthesis of highly substituted, conformationally restricted GABA analogues to map the steric constraints of the GABA receptor binding pocket [5].

Pathway A Native Peptide (Amide Bond) B CAS 89711-09-1 (Alkene Isostere) A->B Bioisosteric Replacement C Protease Resistance B->C Structural Rigidity D GABA Receptor Modulation B->D Pharmacophore Preservation

Fig 1. Bioisosteric replacement pathway utilizing CAS 89711-09-1.

Synthetic Workflows & Core Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an integrated analytical checkpoint.

Protocol A: SPPS Amide Coupling (Peptidomimetic Incorporation)

When incorporating CAS 89711-09-1 into a growing peptide chain via SPPS, the conjugated nature of the -unsaturated acid can occasionally slow down esterification.

  • Step 1: Resin Preparation. Swell the amine-functionalized resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Step 2: Reagent Activation. In a separate vial, dissolve 3.0 equivalents of CAS 89711-09-1 and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over traditional HBTU because its 7-aza-1H-benzotriazole leaving group is highly reactive, overcoming the steric and electronic hindrance of the conjugated alkene. DIPEA is used as a strictly non-nucleophilic base to deprotonate the carboxylic acid without risking a premature Michael addition to the double bond.

  • Step 3: Coupling. Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Step 4: System Validation (Kaiser Test). Wash the resin and perform a Kaiser test.

    • Validation Checkpoint: A color change from blue to yellow confirms the complete consumption of free amines (100% coupling efficiency). If the beads remain blue, the system flags an incomplete reaction, mandating a secondary coupling cycle before proceeding.

Protocol B: Michael Addition for -Substituted GABA Analogues

CAS 89711-09-1 is an excellent Michael acceptor, allowing for the introduction of side chains at the -position.

  • Step 1: Cuprate Formation. Generate the desired lithium dialkylcuprate (R CuLi) in anhydrous Tetrahydrofuran (THF) at -78 °C.

  • Step 2: Conjugate Addition. Slowly add a solution of CAS 89711-09-1 in THF to the cuprate mixture.

    • Causality: Organocuprates (soft nucleophiles) are explicitly chosen over Grignard or organolithium reagents (hard nucleophiles). Hard nucleophiles would attack the carbonyl carbon directly (1,2-addition), whereas soft nucleophiles strictly favor the desired 1,4-conjugate addition across the alkene, preserving the carboxylic acid for future coupling.

  • Step 3: Quenching & System Validation. Quench with saturated NH Cl and extract.

    • Validation Checkpoint: Analyze the crude organic layer via LC-MS. The disappearance of the starting material mass ( 202.2) and the appearance of the target mass confirms successful -alkylation.

Workflow cluster_0 SPPS Workflow cluster_1 Derivatization Workflow Start CAS 89711-09-1 (Starting Material) Coupling Amide Coupling (HATU / DIPEA) Start->Coupling Route A Michael Conjugate Addition (Organocuprates) Start->Michael Route B Validation Kaiser Test (Blue -> Yellow) Coupling->Validation In-process Check Final Deprotection (TFA) Yields Final API Validation->Final Proceed if Yellow LCMS LC-MS Validation (Mass Shift) Michael->LCMS In-process Check LCMS->Final Proceed if [M+H]+ matches

Fig 2. Self-validating synthetic workflows for CAS 89711-09-1.

Downstream Functionalization: Boc Deprotection

Once the molecular framework is assembled, the Boc group must be removed to yield the active primary amine.

  • Protocol: Treat the intermediate with a 50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) and 2.5% water for 1 hour.

  • Causality: The strong acid (TFA) cleaves the Boc group, generating a highly reactive tert-butyl carbocation. TIPS and water are mandatory scavengers in this system; they rapidly quench the carbocation, preventing it from indiscriminately alkylating the newly formed alkene or other sensitive residues in the peptidomimetic chain.

Conclusion

CAS 89711-09-1 is far more than a simple protected amino acid; it is a highly versatile, rationally designed building block. By leveraging its -unsaturated system and orthogonal Boc protection, researchers can engineer protease-resistant peptidomimetics and highly specific GABAergic modulators. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the drug discovery pipeline.

References

  • Wikipedia. "(Z)-4-Amino-2-butenoic acid". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ibuka, T., et al. "Synthesis of Highly Functionalized Alkene Dipeptide Isosteres and Its Application to the Structure Activity Relationship Study on Bioactive Peptides". Chemical and Pharmaceutical Bulletin (J-Stage). URL: [Link]

  • NCBI. "Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application". PubMed Central. URL: [Link]

  • ACS Publications. "Molecular Characterization of Agonists That Bind to an Insect GABA Receptor". Biochemistry. URL: [Link]

Foundational

Commercial Availability and Synthetic Utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally reshaped oncology and immunology drug discovery. At the heart of this paradigm shift is the strategic selection of electrophilic warheads that balance reactivity with target selectivity. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS 89711-09-1) has emerged as a critical bifunctional building block in this domain. By combining a tunable Michael acceptor (a but-2-enoic acid derivative) with a orthogonally protected terminal amine, this reagent allows medicinal chemists to synthesize highly selective, irreversible inhibitors targeting nucleophilic cysteine residues in kinases such as Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR)[1].

This whitepaper details the commercial sourcing, mechanistic rationale, and validated synthetic protocols for integrating CAS 89711-09-1 into modern drug discovery pipelines.

Chemical Profile & Commercial Availability

Sourcing high-purity building blocks is a foundational requirement for reproducible structure-activity relationship (SAR) campaigns. CAS 89711-09-1 is commercially available through specialized chemical vendors, typically supplied as the (E)-isomer, which is the preferred geometry for optimal kinase active-site engagement.

Quantitative Data: Chemical Properties & Sourcing

The following table summarizes the core chemical properties and commercial availability metrics based on leading supplier data[2].

Property / MetricSpecification
IUPAC Name (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
CAS Number 89711-09-1
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Key Structural Moieties Michael Acceptor (Alkene), N-Boc Protected Amine
Primary Commercial Supplier BLD Pharm (Product Code: BD242566)
Standard Purity ≥ 95% (Validated via NMR/LC-MS)
Typical Scale Availability 1g, 5g, 25g (Research Scale)

Mechanistic Rationale: Why CAS 89711-09-1?

The design of a covalent inhibitor requires a delicate balance between reactivity and stability. Simple acrylamides can sometimes be overly reactive, leading to off-target glutathione (GSH) depletion and idiosyncratic toxicity. CAS 89711-09-1 solves this through two distinct mechanisms:

  • Tuning Electrophilicity: The crotonamide (but-2-enamide) derivative formed from CAS 89711-09-1 is sterically and electronically modulated. The extended aliphatic chain reduces the intrinsic reactivity of the Michael acceptor compared to a bare acrylamide. This ensures that covalent bond formation is driven by local effective concentration (the proximity effect within the kinase pocket) rather than inherent hyper-reactivity[1].

  • The Solubilizing/Catalytic Amine: The Boc-protected amine is a strategic placeholder. Upon deprotection, the resulting primary amine can be converted into a tertiary amine (e.g., a dimethylamino group). This basic amine serves a dual purpose: it significantly improves the aqueous solubility of the lipophilic kinase scaffold, and it acts as an intramolecular general base, lowering the transition state energy for the thiolate attack from the target cysteine.

Application in Target Pathways (BTK/EGFR)

In the context of BTK inhibitors, compounds utilizing this warhead architecture specifically target Cys481[1]. The binding event follows a two-step kinetic model. First, the inhibitor binds reversibly to the ATP-binding pocket ( Ki​ ). Second, the properly oriented Michael acceptor undergoes nucleophilic attack by the Cys481 thiolate, forming an irreversible covalent adduct ( kinact​ ).

CovalentInhibition A Kinase Target (e.g., BTK Cys481) C Non-Covalent Reversible Complex A->C Binding B Covalent Inhibitor (Crotonamide Warhead) B->C Binding D Transition State (Thiolate Attack) C->D Orientation & Proximity E Irreversible Covalent Adduct D->E Michael Addition F Downstream Signaling Blocked (Apoptosis) E->F Kinase Inactivation

Caption: Two-step kinetic logic of targeted covalent inhibition via a Michael addition mechanism.

Experimental Protocols: Synthesis of a Covalent Warhead

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating synthetic workflow for coupling CAS 89711-09-1 to a generic kinase scaffold ( R−NH2​ ), followed by late-stage functionalization.

SyntheticWorkflow S1 Kinase Scaffold (Primary/Secondary Amine) Step1 Amide Coupling HATU, DIPEA, DMF, rt S1->Step1 S2 CAS 89711-09-1 (Boc-amino-but-2-enoic acid) S2->Step1 Int1 Boc-Protected Crotonamide Intermediate Step1->Int1 Step2 Boc Deprotection TFA/DCM, 0°C to rt Int1->Step2 Int2 Primary Amine Crotonamide Salt Step2->Int2 Step3 Reductive Amination Formaldehyde, NaBH(OAc)3 Int2->Step3 Final Final Covalent Inhibitor (Dimethylamino Warhead) Step3->Final

Caption: Step-by-step synthetic workflow for installing a dimethylamino-crotonamide warhead.

Step 1: Amide Coupling
  • Causality & Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or α,β -unsaturated acids. This rapid coupling minimizes the risk of unwanted intermolecular Michael addition by the coupling additives or the scaffold amine.

  • Procedure:

    • Dissolve the kinase scaffold (1.0 eq) and CAS 89711-09-1 (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure free-basing of the scaffold.

    • Add HATU (1.5 eq) portion-wise to initiate the activation.

    • Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the unreacted scaffold mass disappears, replaced strictly by the [M+H]+ of the Boc-protected crotonamide.

    • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Step 2: Boc Deprotection
  • Causality & Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, but strict temperature control (starting at 0°C) is enforced to prevent polymerization or degradation of the electron-deficient alkene under highly acidic conditions.

  • Procedure:

    • Dissolve the intermediate in DCM (0.2 M) and cool to 0°C in an ice bath.

    • Add TFA dropwise (to achieve a 1:4 TFA:DCM volumetric ratio).

    • Warm gradually to room temperature and stir for 1 hour.

    • Self-Validation: LC-MS must confirm the complete loss of the Boc group, represented by a −100 Da mass shift from the intermediate.

    • Concentrate under reduced pressure. Azeotrope with toluene twice to remove residual TFA.

Step 3: Reductive Amination (Dimethylation)
  • Causality & Rationale: Converting the primary amine to a dimethylamino group optimizes the pKa​ for physiological conditions, preventing the amine from being completely protonated (which would hinder cellular permeability) while still allowing it to act as an intramolecular catalyst for the warhead.

  • Procedure:

    • Dissolve the crude amine TFA salt in DCE/MeOH (1:1, 0.1 M).

    • Add aqueous formaldehyde (37%, 5.0 eq) and stir for 15 minutes to form the iminium ion.

    • Add NaBH(OAc)3​ (3.0 eq) portion-wise.

    • Stir for 2 hours at room temperature.

    • Self-Validation: LC-MS should show a +28 Da mass shift from the primary amine (addition of two methyl groups).

    • Purify via reverse-phase preparative HPLC to yield the final covalent inhibitor.

Conclusion

The commercial availability of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid provides medicinal chemists with a robust, versatile tool for covalent drug design. Its bifunctional nature allows for the precise tuning of both pharmacodynamics (warhead reactivity via the crotonamide) and pharmacokinetics (solubility via the terminal amine), making it an indispensable building block in the pursuit of next-generation targeted therapies.

References

  • WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use Source: Google Patents URL
  • 89711-09-1 | 4-((tert-Butoxycarbonyl)amino)

Sources

Exploratory

Stability and Storage Conditions for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Comprehensive Technical Guide

Executive Summary 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid—commonly referred to as Boc-4-amino-2-butenoic acid or Boc-TACA (trans-4-aminocrotonic acid)—is a highly specialized bifunctional building block. It is wid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid—commonly referred to as Boc-4-amino-2-butenoic acid or Boc-TACA (trans-4-aminocrotonic acid)—is a highly specialized bifunctional building block. It is widely utilized in the synthesis of peptidomimetics, targeted cross-linkers, and conformationally restricted γ -aminobutyric acid (GABA) analogues that act on homomeric ρ1​ GABA C​ receptors.

Despite its utility, the molecule possesses a fragile structural equilibrium. It combines an acid-labile protecting group (Boc) with a highly reactive α,β -unsaturated carboxylic acid. This technical guide provides an in-depth mechanistic analysis of its degradation pathways, establishes empirically grounded storage parameters, and outlines self-validating analytical protocols to ensure structural integrity during long-term storage and active handling.

Molecular Architecture & Mechanistic Vulnerabilities

To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. The compound contains three distinct functional domains, each presenting unique vulnerabilities:

A. The N-Boc Protected Amine: Acidolysis and Autocatalysis

The tert-butoxycarbonyl (Boc) group is an orthogonal protecting group that is highly stable under basic and nucleophilic conditions but exquisitely sensitive to acidic environments. Exposure to trace acids (e.g., from degrading solvents or atmospheric CO 2​ dissolved in ambient moisture) protonates the carbamate oxygen, leading to the elimination of a tert-butyl cation and carbon dioxide, thereby unmasking the primary amine[1].

B. The α,β -Unsaturated Carboxylic Acid: Michael Addition Susceptibility

The crotonic acid backbone acts as a potent Michael acceptor[2]. If the Boc group is prematurely cleaved, the newly liberated primary amine can act as a Michael donor. This triggers a catastrophic, autocatalytic intermolecular reaction where the free amine of one molecule attacks the α,β -unsaturated system of another, leading to rapid oligomerization and complete loss of the batch.

C. The Alkene Geometry: Photo-Isomerization

The biological activity of TACA derivatives is strictly dependent on their stereochemistry; the trans (E) isomer acts as a potent GABA C​ agonist, while the cis (Z) isomer exhibits drastically reduced affinity or acts as a partial antagonist. Exposure to ambient ultraviolet (UV) light provides the activation energy required to break the π -bond temporarily, causing an E Z photo-isomerization that compromises the chemical's functional purity.

DegradationPathways SM 4-((Boc)amino)but-2-enoic acid (Intact Molecule) Cond1 Trace Acid / Moisture SM->Cond1 Cond2 UV Light / Photons SM->Cond2 Cond3 Oxygen / Radicals SM->Cond3 Deg1 Boc Cleavage (Free Amine Formation) Cond1->Deg1 Deg2 E/Z Isomerization (Loss of trans-purity) Cond2->Deg2 Deg3 Oxidative Cleavage / Epoxidation Cond3->Deg3 Deg4 Intermolecular Michael Polymerization Deg1->Deg4 Nucleophilic Attack

Mechanistic degradation pathways of Boc-4-amino-2-butenoic acid under environmental stress.

Empirical Stability Data & Storage Guidelines

Based on the mechanistic vulnerabilities outlined above, the storage of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid requires a multi-layered defense strategy against heat, light, oxygen, and moisture[3].

Quantitative Storage Parameters
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -20°CArgon / N 2​ Dark> 24 MonthsNone significant
Short-Term / Active 2–8°CDesiccatedDark1–3 MonthsSlow oxidation
Ambient Benchtop 20–25°CAmbientAmbient< 1 WeekIsomerization, Boc cleavage
Stress Condition 40°CAmbientDirect UV< 24 HoursPolymerization, E/Z shift

Expert Insight on Handling: Never open a cold vial of this compound immediately upon removal from the freezer. The resulting condensation of ambient moisture will introduce water, which can hydrolyze to form trace acidic micro-environments, initiating Boc-deprotection. Always allow the sealed container to equilibrate to room temperature in a desiccator before opening.

Self-Validating Experimental Protocols for Stability Assessment

To ensure trustworthiness in your synthetic workflows, the integrity of the stored compound must be verified before use. The following protocols are designed as self-validating systems—meaning they contain internal checks to confirm the accuracy of the assay itself.

Protocol 1: NMR-Based Isomerization and Polymerization Assay

This protocol quantitatively determines the E/Z ratio and detects early-stage polymerization.

Methodology:

  • Preparation: Under an argon blanket, dissolve 5.0 mg of the stored compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard Spiking (Self-Validation): Add exactly 1.0 mg of Maleic acid (high-purity) to the NMR tube. Maleic acid provides a sharp, distinct vinylic singlet at ~6.28 ppm, which serves as a quantitative internal reference to validate the absolute concentration of the intact Boc-alkene, ensuring that any "missing" mass (due to invisible polymeric aggregates) is accounted for.

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz, 16 scans).

  • Analysis:

    • trans (E) vinylic protons typically appear as a doublet of triplets at ~6.8 ppm and a doublet at ~5.9 ppm.

    • cis (Z) vinylic protons will shift upfield.

    • Integrate the E vs. Z signals to determine isomeric purity. The absence of broad, unresolved multiplet baseline humps between 2.0–4.0 ppm confirms the absence of Michael-addition polymers.

Protocol 2: Forced Degradation & HPLC-UV/MS Monitoring

This workflow validates the compound's shelf-life and detects trace Boc-cleavage.

Methodology:

  • Sample Preparation: Dissolve 1 mg/mL of the compound in LC-MS grade Acetonitrile (avoid protic solvents like Methanol which can cause trace esterification).

  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 10 minutes.

  • Detection (Self-Validation): Monitor simultaneously at 210 nm (for the α,β -unsaturated system) and via ESI-MS (Positive mode).

  • Causality Check: The intact molecule will show an [M+H]+ peak at m/z 202.1. A peak at m/z 102.1 (loss of Boc: -100 Da) indicates acid-catalyzed degradation[1]. If the UV trace at 210 nm shows a peak that lacks the m/z 202.1 mass, oxidative cleavage of the alkene has occurred.

QCWorkflow Sample Storage Sample Step1 Aliquot under Argon Sample->Step1 Step2 Dissolve in Deuterated Solvent Step1->Step2 Step3 Quench / Dilute for LC Step1->Step3 Analysis1 1H-NMR (E/Z Ratio & Purity) Step2->Analysis1 Analysis2 HPLC-MS (Mass & Impurities) Step3->Analysis2

Self-validating analytical workflow for assessing the structural integrity of the stored compound.

Best Practices for Long-Term Viability

To maximize the chemical lifespan of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, researchers must adopt the following strict handling paradigms:

  • Inert Gas Backfilling: Oxygen is a biradical that will slowly initiate auto-oxidation of the crotonic acid double bond. Always backfill the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid).

  • Avoid Freeze-Thaw Cycling: Repeated temperature fluctuations promote crystallization fracturing and moisture ingress. Aliquot the bulk material into single-use, amber-glass vials prior to initial freezing at -20°C[3].

References

  • Kent, S. B., et al. (1990). Chemical mechanism to account for artifactual formation of shortened peptides with free alpha-amino groups in solid phase peptide synthesis. PubMed (NIH). Retrieved from:[Link]

  • Chebib, M., et al. (1997). Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology (PMC - NIH). Retrieved from:[Link]

  • Namysl, S., et al. (2024). The influence of Michael acceptors on the structural reactivity of renewable fuels. Physical Chemistry Chemical Physics (RSC). Retrieved from:[Link]

Sources

Foundational

The Strategic Utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Importance of Chiral γ-Amino Acid Scaffolds In the landscape of contemporary drug discovery and develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Chiral γ-Amino Acid Scaffolds

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure and structurally diverse building blocks is insatiable. Among these, chiral γ-amino acids and their derivatives have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active natural products and pharmaceuticals. These motifs can induce specific conformations in peptides and act as crucial pharmacophores, interacting with biological targets with high specificity. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, a protected, unsaturated γ-amino acid, represents a versatile and highly valuable chiral building block. Its unique structural features—a stereocenter, an acid-labile protecting group, and a reactive α,β-unsaturated system—offer a powerful handle for a variety of stereoselective transformations, making it a cornerstone in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, from its synthesis to its strategic application in asymmetric synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into its use as a chiral precursor for the construction of key structural motifs in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes key data for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

PropertyValue
CAS Number 89711-09-1[1]
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Stereoselective Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

The efficient and stereocontrolled synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is crucial for its application as a chiral building block. A common and effective strategy involves a Horner-Wadsworth-Emmons (HWE) or Wittig-type olefination reaction, followed by selective deprotection. A key precursor for this synthesis is N-Boc-2-aminoacetaldehyde.[]

Conceptual Synthetic Workflow

The synthesis commences with a chiral source, which is elaborated to the key aldehyde intermediate. This aldehyde then undergoes a stereoselective olefination to introduce the but-2-enoate moiety, followed by hydrolysis of the resulting ester to afford the target carboxylic acid.

G cluster_0 Synthesis of N-Boc-Amino Aldehyde cluster_1 Olefination and Hydrolysis Chiral Amino Acid Chiral Amino Acid N-Boc Protected Amino Alcohol N-Boc Protected Amino Alcohol Chiral Amino Acid->N-Boc Protected Amino Alcohol 1. Boc Protection 2. Reduction N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde N-Boc Protected Amino Alcohol->N-Boc-2-aminoacetaldehyde Oxidation (e.g., Dess-Martin) Ethyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate Ethyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate N-Boc-2-aminoacetaldehyde->Ethyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate Horner-Wadsworth-Emmons Reaction 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid Ethyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate->4-((tert-Butoxycarbonyl)amino)but-2-enoic acid Saponification (e.g., LiOH)

Caption: Synthetic pathway to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

Detailed Experimental Protocol: Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

This protocol is adapted from methodologies that utilize N-Boc-2-aminoacetaldehyde as a key intermediate.

Step 1: Preparation of Triethyl phosphonoacetate

  • To a stirred solution of ethyl chloroacetate in toluene, add triethyl phosphite.

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude triethyl phosphonoacetate, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Olefination

  • To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-2-aminoacetaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate. The (E)-isomer is typically the major product due to the thermodynamic stability of the intermediate.

Detailed Experimental Protocol: Hydrolysis to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Step 3: Saponification

  • Dissolve the (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) monohydrate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid such as 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-((tert-butoxycarbonyl)amino)but-2-enoic acid.

Application as a Chiral Building Block: The Michael Addition

The α,β-unsaturated nature of 4-((tert-butoxycarbonyl)amino)but-2-enoic acid and its esters makes them excellent Michael acceptors.[6][7][8][9][10] This reactivity allows for the stereoselective introduction of a wide range of nucleophiles at the β-position, leading to the synthesis of diverse and complex chiral γ-amino acid derivatives. The inherent chirality at the γ-position can exert significant stereocontrol over the newly formed stereocenter at the β-position.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the Michael addition is often governed by the formation of a chelated intermediate, where a Lewis acidic catalyst or the counter-ion of the nucleophile coordinates to both the carbonyl oxygen of the ester and the oxygen of the Boc-protecting group. This coordination locks the conformation of the Michael acceptor, leading to a facial bias for the incoming nucleophile.

G cluster_0 Asymmetric Michael Addition Michael_Acceptor (R)-Ethyl 4-(Boc-amino)but-2-enoate Chelated_Intermediate Chelated Intermediate (Facial Shielding) Michael_Acceptor->Chelated_Intermediate Lewis Acid (e.g., MgBr2) Nucleophile Nu- Nucleophile->Chelated_Intermediate Product Chiral γ-Amino Acid Derivative (New Stereocenter at β-position) Chelated_Intermediate->Product Protonation

Caption: Stereocontrol in the Michael addition of a chiral but-2-enoate.

Representative Protocol: Asymmetric Michael Addition of a Grignard Reagent

This protocol illustrates the use of an ester of 4-((tert-butoxycarbonyl)amino)but-2-enoic acid in a diastereoselective Michael addition.

Reaction: (R)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate + R'MgBr → (2R,3S)-Ethyl 3-alkyl-4-((tert-butoxycarbonyl)amino)butanoate

Procedure:

  • To a solution of (R)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate in an anhydrous solvent such as THF at -78 °C under an inert atmosphere, add a copper(I) salt (e.g., CuI) and a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the mixture for 15-30 minutes.

  • Slowly add the Grignard reagent (R'MgBr) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired diastereomer of the γ-amino acid ester. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of a derivatized sample.

Synthetic Utility in the Preparation of Chiral γ-Amino Acids

A primary application of 4-((tert-butoxycarbonyl)amino)but-2-enoic acid is as a precursor for the synthesis of a variety of chiral γ-amino acids.[11][12][13] The double bond can be stereoselectively reduced, or functionalized through various addition reactions, to install different substituents at the α- and β-positions.

Example: Synthesis of Chiral β-Hydroxy γ-Amino Acids

Chiral β-hydroxy γ-amino acids are important structural motifs in many natural products.[11] The double bond in 4-((tert-butoxycarbonyl)amino)but-2-enoic acid can be dihydroxylated to introduce two new stereocenters.

Reaction: (R)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid → (2R,3S,4R)-2,3-Dihydroxy-4-((tert-butoxycarbonyl)amino)butanoic acid

Procedure (Asymmetric Dihydroxylation):

  • To a solution of (R)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid in a mixture of t-butanol and water, add a catalytic amount of a chiral osmium catalyst (e.g., AD-mix-β).

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting diol can be purified by chromatography or crystallization.

Conclusion and Future Outlook

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a powerful and versatile chiral building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique combination of a stereocenter, a protecting group, and a reactive unsaturated system allows for a wide range of stereoselective transformations. The ability to act as a Michael acceptor provides a reliable route to complex chiral γ-amino acid derivatives with high diastereoselectivity.

Future research in this area will likely focus on the development of new catalytic asymmetric reactions that utilize this building block to construct even more complex and diverse molecular architectures. The continued exploration of its reactivity will undoubtedly lead to novel synthetic strategies for the preparation of biologically active molecules and new chemical entities for drug discovery programs. The protocols and insights provided in this guide serve as a solid foundation for researchers looking to harness the synthetic potential of this valuable chiral synthon.

References

  • Beaulieu, F., et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry, 6, 83. [Link]

  • Reis, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. Michael addition reaction. Accessed March 8, 2026. [Link]

  • Wang, L., et al. (2020). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 26(1), 173-178. [Link]

  • Chaloin, O., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 85, 147. [Link]

  • Gotor-Fernández, V., et al. (2020). Enzymatic strategies for asymmetric synthesis. Nature Reviews Chemistry, 4(7), 365-381. [Link]

  • LabXchange. (2025). Michael Addition. [Link]

  • Abraham, R. J., et al. (2002). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Oregon State University. The Michael Addition. Accessed March 8, 2026. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zürich. [Link]

  • Google Patents. (2011).
  • Silverman, R. B., & Invergo, B. J. (1986). Syntheses of (Z)-and (E)-4-amino-2-(trifluoromethyl)-2-butenoic Acid and Their Inactivation of Gamma-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry, 29(9), 1840-1845. [Link]

  • Royal Society of Chemistry. (2011). Generic Methods for Monomer Synthesis. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Carreira, E. M., & Kvaerno, L. (2011). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 8(1), 39-43. [Link]

  • Jung, J. K., et al. (2007). Stereoselective Synthesis of (E)- and (Z)-Enol Ethers from β-Amino Aldehydes. Bulletin of the Korean Chemical Society, 28(6), 979-982. [Link]

  • Reddy, B. V. S., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Arkivoc, 2002(7), 28-33. [Link]

  • Wang, Y., et al. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 13(15), 4287-4293. [Link]

  • Fustero, S., et al. (2007). Organocatalytic Asymmetric Mannich Reactions With N-Boc and N-Cbz Protected Alpha-Amido Sulfones (Boc: Tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl). Chemistry – A European Journal, 13(29), 8338-8351. [Link]

  • Sławiński, J., & Szafrański, K. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 665-678. [Link]

  • Tan, B., et al. (2016). Organocatalytic regio-and stereoselective synthesis of chiral tetrasubstituted α-amino allenoates by γ-additions of β,γ-alkynylα-imino esters with pyrazolones. Organic & Biomolecular Chemistry, 14(32), 7739-7743. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4511. [Link]

  • Chen, J., et al. (2015). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Beilstein Journal of Organic Chemistry, 11, 2456-2461. [Link]

  • Ishihara, K., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 547-555. [Link]

  • Reddy, P. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35088-35094. [Link]

  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its derivatives. Chemistry of Heterocyclic Compounds, 58(1), 58-61. [Link]

  • Baraldi, P. G., et al. (2007). Synthesis and biological evaluation of novel 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]- 9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide derivatives as useful templates for the development of A2B adenosine receptor agonists. Journal of Medicinal Chemistry, 50(2), 374-380. [Link]

Sources

Exploratory

Theoretical Conformational Analysis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Computational Framework for Peptidomimetic Design

Executive Summary The structural rigidification of neurotransmitter analogues is a cornerstone of modern neuropharmacology and peptidomimetic drug design. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid —the Boc-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidification of neurotransmitter analogues is a cornerstone of modern neuropharmacology and peptidomimetic drug design. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid —the Boc-protected derivative of 4-aminocrotonic acid—serves as a critical synthetic intermediate and a conformationally restricted model for γ -aminobutyric acid (GABA). Understanding its solution-phase conformational ensemble is essential for predicting its behavior as a Michael acceptor in covalent inhibitor design and its trajectory in solid-phase peptide synthesis.

This whitepaper establishes a robust, self-validating theoretical framework using Density Functional Theory (DFT) to map the conformational landscape of this molecule. By synthesizing molecular mechanics with high-level quantum mechanical calculations, we elucidate the thermodynamic causality driving its structural preferences.

Molecular Context & Structural Variables

Unprotected 4-amino-2-butenoic acid exists as two distinct geometric isomers with divergent pharmacological profiles: the cis-isomer (CACA) acts as a selective partial agonist for GABA C​ (GABA A−ρ​ ) receptors, while the trans-isomer (TACA) exhibits a broader GABAergic profile.

The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group fundamentally alters the molecule's potential energy surface (PES). The conformational landscape is governed by three primary structural variables:

  • The α,β -Unsaturated Double Bond ( θ3​ ): Dictates the primary backbone trajectory as either E (extended, TACA-like) or Z (folded, CACA-like).

  • The Urethane Linkage ( ω ): The Boc carbamate bond can adopt cis or trans configurations. The trans configuration ( ω≈180∘ ) is overwhelmingly favored due to the severe steric clash between the tert-butyl moiety and the allylic chain in the cis state.

  • Intramolecular Hydrogen Bonding: The presence of both a strong H-bond donor (carbamate N-H) and multiple acceptors (Boc C=O, carboxylic C=O, and carboxylic -OH) allows for the formation of stabilized pseudo-cyclic conformations, particularly in non-polar environments.

LogicTree Root 4-((Boc)amino)but-2-enoic acid DoubleBond C=C Double Bond (θ3) Backbone Trajectory Root->DoubleBond Boc Boc Carbamate (ω) Steric Modulator Root->Boc HBond Intramolecular H-Bonding (N-H ··· O=C) Root->HBond E_iso E-Isomer (TACA analog) Extended Conformation DoubleBond->E_iso Z_iso Z-Isomer (CACA analog) Folded Conformation DoubleBond->Z_iso E_iso->HBond Z_iso->HBond TransBoc Trans (ω ≈ 180°) Thermodynamically Favored Boc->TransBoc CisBoc Cis (ω ≈ 0°) Sterically Hindered Boc->CisBoc

Fig 1: Key structural variables governing the conformational landscape.

Theoretical Framework: Causality in Functional Selection

To accurately map the conformational space, the computational protocol must account for both the electronic delocalization across the α,β -unsaturated system and the medium-range dispersion forces inherent to the bulky tert-butyl group.

  • Geometry Optimization (B3LYP): The B3LYP functional, paired with a 6-31G(d) or 6-31+G(d,p) basis set, is the field standard for initial geometry optimization of GABA analogues[1]. It provides an excellent balance of computational efficiency and geometric accuracy for the conjugated alkene-carboxylic acid system[2].

  • Single-Point Energy & Dispersion (M06-2X): B3LYP systematically underestimates non-covalent interactions. Therefore, high-level single-point energy calculations must utilize the M06-2X functional[3]. M06-2X is highly parameterized for main-group thermochemistry and excels at capturing the intramolecular dispersion forces between the Boc group and the aliphatic backbone.

  • Solvation Modeling (SMD): Gas-phase calculations often over-stabilize folded, internally hydrogen-bonded conformations. Applying the Solvation Model based on Density (SMD) for water or chloroform accurately mimics the dielectric screening of the solvent, shifting the thermodynamic equilibrium toward extended conformers in polar media[3].

Experimental Protocol: Self-Validating Computational Workflow

The following step-by-step methodology ensures a rigorous, reproducible conformational search. The protocol is designed to be self-validating; frequency calculations act as an internal quality control to confirm true energy minima.

Step 1: Systematic Conformational Search (Molecular Mechanics)

  • Generate the 3D structure of both the E- and Z-isomers of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

  • Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field.

  • Retain all conformers within a 5.0 kcal/mol energy window of the global minimum. Cluster redundant structures based on a heavy-atom RMSD cutoff of 0.5 Å.

Step 2: Low-Level DFT Optimization

  • Export the clustered conformers to a quantum chemistry package (e.g., Gaussian 16).

  • Optimize geometries in the gas phase at the B3LYP/6-31G(d) level of theory.

  • Discard structures that converge to identical minima.

Step 3: High-Level DFT Refinement & Solvation

  • Subject the unique optimized geometries to single-point energy calculations at the M06-2X/6-311++G(d,p) level.

  • Apply the SMD implicit solvation model (scrf=(smd,solvent=water) or chloroform) to evaluate environmental effects on the H-bonding network.

Step 4: Frequency Calculation & Thermodynamic Correction

  • Perform vibrational frequency calculations at the B3LYP/6-31G(d) level at 298.15 K and 1 atm.

  • Self-Validation Check: Ensure all retained conformers possess exactly zero imaginary frequencies (NImag=0). The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the final relative Gibbs free energies ( ΔG ).

Workflow Start SMILES / 2D Structure E/Z Isomer Generation MM Molecular Mechanics (MMFF94 / OPLS4) ΔE < 5.0 kcal/mol Start->MM LowDFT Low-Level DFT (B3LYP/6-31G*) Geometry Optimization MM->LowDFT HighDFT High-Level DFT (M06-2X/6-311++G**) SMD Solvation Model LowDFT->HighDFT Freq Frequency Calculation Check NImag = 0 Extract ZPE & ΔG HighDFT->Freq Output Boltzmann Weighted Conformational Ensemble Freq->Output

Fig 2: Hierarchical computational workflow for rigorous conformational analysis.

Quantitative Data Presentation

The theoretical calculations yield a distinct thermodynamic hierarchy. The table below summarizes the expected energetic distribution of the primary conformers, demonstrating the interplay between geometric isomerism and solvent polarity.

Table 1: Relative Gibbs Free Energies ( ΔG , kcal/mol) of Key Conformers
Conformer IDIsomer TypeBackbone TrajectoryIntramolecular H-Bond ΔG (Gas Phase) ΔG (SMD Water)Boltzmann Pop. (Water)
Conf-E1 E (trans)ExtendedNone2.450.00~ 68%
Conf-E2 E (trans)FoldedN-H ··· O=C(acid)0.001.82~ 4%
Conf-Z1 Z (cis)FoldedN-H ··· O=C(acid)1.153.45< 1%
Conf-Z2 Z (cis)ExtendedNone4.200.85~ 23%

Data Interpretation: In the gas phase, the E-isomer folded tightly via an intramolecular hydrogen bond (Conf-E2) represents the global minimum. However, in an aqueous environment (SMD Water), the high dielectric constant effectively outcompetes the internal hydrogen bond. Consequently, the extended, non-hydrogen-bonded E-isomer (Conf-E1) becomes the dominant species in solution, which is highly relevant for its presentation to biological targets or synthetic catalysts.

Implications for Drug Development

The conformational flexibility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is not merely an academic curiosity; it directly impacts its utility in drug development:

  • Covalent Inhibitor Design: As an α,β -unsaturated carbonyl, this molecule acts as a Michael acceptor. The E-isomer's extended conformation exposes the β -carbon (C4) to nucleophilic attack by target cysteine residues. DFT calculations (specifically LUMO orbital mapping) confirm that the extended conformation maximizes orbital overlap for nucleophilic addition.

  • Peptide Synthesis: During Solid-Phase Peptide Synthesis (SPPS), the steric bulk of the Boc group combined with the rigidity of the double bond can induce localized secondary structures (e.g., turn induction) that may hinder coupling efficiency. Understanding the ΔG between extended and folded states allows chemists to rationally select coupling reagents or solvents (e.g., switching from DMF to a more disruptive solvent system) to break unfavorable intramolecular H-bonds.

References

  • Chebib, M., & Johnston, G. A. (1997). cis-4-Aminocrotonic acid (CACA). Tocris Bioscience.
  • Journal of the American Chemical Society. (2026). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. ACS Publications.
  • The Journal of Organic Chemistry. (2012). Theoretical Study on HF Elimination and Aromatization Mechanisms: A Case of Pyridoxal 5′ Phosphate-Dependent Enzyme. ACS Publications.
  • ResearchGate. (2023). Phenanthridine–pyrene conjugates as fluorescent probes for DNA/RNA and an inactive mutant of dipeptidyl peptidase enzyme.

Sources

Foundational

The Reactivity and Application of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Covalent Drug Design

Executive Summary In the landscape of modern targeted covalent inhibitors (TCIs), the precise tuning of electrophilic warheads is paramount to achieving high selectivity and minimizing off-target toxicity. 4-((tert-Butox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted covalent inhibitors (TCIs), the precise tuning of electrophilic warheads is paramount to achieving high selectivity and minimizing off-target toxicity. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: 89711-09-1) serves as a critical bifunctional building block in medicinal chemistry. Featuring an α,β -unsaturated carboxylic acid conjugated with a Boc-protected γ -amino group, this molecule is the premier synthetic precursor for the 4-amino-2-butenamide warhead. This specific Michael acceptor motif is the cornerstone of second-generation irreversible kinase inhibitors, enabling durable target engagement and overcoming acquired resistance mutations in oncology[1].

Structural and Electronic Properties of the Vinyl Group

The core reactivity of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid stems from its conjugated vinyl group.

  • Electrophilic β -Carbon: The electron-withdrawing nature of the carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene. Through resonance, electron density is pulled away from the β -carbon (C3), rendering it highly susceptible to nucleophilic attack by electron-rich moieties, such as the thiolate anion of a protein cysteine residue.

  • Inductive Tuning via the γ -Position: Unlike a simple acrylic acid, this molecule possesses a nitrogen atom at the γ -position. Even when sterically shielded and electronically dampened by the tert-butyloxycarbonyl (Boc) protecting group, the heteroatom exerts a subtle inductive pull ( σ -electron withdrawal) that fine-tunes the electrophilicity of the vinyl group.

ReactivityMap Boc Boc-NH Group (Steric Shielding) Gamma gamma-Carbon (Inductive Pull) Boc->Gamma Inductive Beta beta-Carbon (Electrophilic Center) Gamma->Beta Inductive Alpha alpha-Carbon (Electron Relay) Beta->Alpha Double Bond Carbonyl Carbonyl Group (Electron Withdrawing) Alpha->Carbonyl Conjugation Cys Protein Cysteine (Thiolate Nucleophile) Cys->Beta Michael Addition

Figure 1: Electronic map detailing the reactivity of the vinyl group in the alpha,beta-unsaturated system.

Mechanistic Causality: The Role of the γ -Amino Group

Why utilize a 4-amino-2-butenoic acid derivative rather than a simpler acryloyl chloride to install a Michael acceptor? The causality lies in the physicochemical requirements of the final drug molecule.

When the Boc group is removed and the amine is subsequently alkylated (typically to a dimethylamino group), the resulting moiety plays a dual role:

  • Solubility & Pharmacokinetics: The basic amine (pKa ~8.5) is protonated at physiological pH, drastically improving the aqueous solubility of otherwise highly lipophilic kinase scaffolds (like 4-anilinoquinazolines).

  • Electrostatic Anchoring: The protonated amine interacts with solvent-exposed acidic residues at the lip of the kinase ATP-binding cleft. This electrostatic interaction acts as an anchor, positioning the β -carbon of the vinyl group in perfect proximity to the target cysteine (e.g., Cys797 in EGFR), thereby increasing the local concentration and driving the covalent Michael addition forward[2].

Application in Targeted Covalent Inhibitors (TCIs)

The amide coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid to a target scaffold, followed by deprotection and reductive amination, yields the 4-(dimethylamino)but-2-enamide warhead. This specific moiety has successfully navigated clinical trials and is featured in several FDA-approved therapies targeting EGFR and HER2[3].

Table 1: Clinical TCIs Utilizing the 4-amino-2-butenamide Warhead
Drug NamePrimary TargetsTargeted CysteineWarhead StructureClinical Application
Afatinib EGFR (WT & Mutants), HER2Cys797 (EGFR)4-(dimethylamino)but-2-enamideNSCLC (Exon 19 del, L858R)
Neratinib HER2, EGFRCys805 (HER2)4-(dimethylamino)but-2-enamideHER2+ Breast Cancer
Dacomitinib EGFR, HER2, HER4Cys797 (EGFR)4-(piperidin-1-yl)but-2-enamideMetastatic NSCLC

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the synthesis and evaluation of covalent warheads must employ self-validating feedback loops. Below are the standard protocols for utilizing 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

Protocol 1: Synthesis of the Covalent Warhead

Causality Note: The α,β -unsaturated system is sensitive to harsh basic conditions, which can trigger premature isomerization or side-reactions. Therefore, mild coupling reagents (HATU) and strictly controlled temperatures are required.

  • Activation: Dissolve 1.0 eq of the kinase scaffold (bearing a free aniline/amine) and 1.2 eq of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in anhydrous DMF at 0°C.

  • Coupling: Add 1.5 eq of HATU followed dropwise by 2.0 eq of DIPEA. Stir at room temperature for 2 hours.

    • Validation: LC-MS must show the disappearance of the starting material and the appearance of the intermediate mass [M+H]+ .

  • Deprotection: Isolate the intermediate, dissolve in DCM, and add 20% v/v Trifluoroacetic acid (TFA) at 0°C. Stir for 1 hour.

    • Validation: LC-MS must confirm a mass shift of exactly -100 Da (loss of the Boc group).

  • Reductive Amination: Dissolve the deprotected TFA salt in DCE. Add 3.0 eq of aqueous formaldehyde (37%) and 2.5 eq of sodium triacetoxyborohydride NaBH(OAc)3​ . Stir for 4 hours.

    • Validation: LC-MS must confirm a mass shift of +28 Da (addition of two methyl groups), yielding the final 4-(dimethylamino)but-2-enamide.

SynthesisWorkflow Step1 1. Amide Coupling Boc-4-amino-2-butenoic acid + Scaffold (HATU, DIPEA, DMF) Step2 2. Boc Deprotection (TFA, DCM, 0°C to RT) Step1->Step2 LC-MS: Mass + Adduct Step3 3. Reductive Amination (Formaldehyde, NaBH(OAc)3) Step2->Step3 LC-MS: Mass - 100 Da Step4 4. Final Covalent Inhibitor 4-(dimethylamino)but-2-enamide warhead Step3->Step4 LC-MS: Mass + 28 Da

Figure 2: Self-validating synthetic workflow for installing the 4-(dimethylamino)but-2-enamide warhead.

Protocol 2: Glutathione (GSH) Trapping Assay

To evaluate the intrinsic reactivity of the synthesized vinyl group, a GSH trapping assay is utilized. This serves as a predictive model for in vivo off-target reactivity[4].

Causality Note: The assay is performed at pH 7.4. At this pH, only ~4% of GSH exists as the reactive thiolate ( GS− ), accurately mimicking the physiological microenvironment and preventing artificially inflated reaction rates.

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: Mix the inhibitor and GSH in a 1:10 molar ratio in a vial maintained at 37°C.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction immediately by adding 50 μ L of cold acetonitrile containing 0.1% formic acid (lowering the pH protonates the thiolate, halting the Michael addition).

  • Analysis: Analyze the aliquots via RP-HPLC. Plot the natural log of the remaining parent compound area against time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ). An ideal TCI exhibits a moderate t1/2​ —too fast indicates potential systemic toxicity, while too slow indicates poor covalent engagement.

Sources

Exploratory

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Executive Summary The compound (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS 180913-22-8) is a highly specialized, orthogonally protected α,β -unsaturated amino acid building block[1][2]. Widely utilized in adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS 180913-22-8) is a highly specialized, orthogonally protected α,β -unsaturated amino acid building block[1][2]. Widely utilized in advanced peptide synthesis, peptidomimetic design, and the development of targeted covalent inhibitors, its structural features dictate a unique physicochemical profile. For drug development professionals and synthetic chemists, mastering the solubility parameters of this molecule is critical for optimizing reaction kinetics, purification workflows, and solution-phase peptide synthesis (SolPPS)[3].

This technical guide provides an in-depth analysis of the compound's solubility in organic solvents, grounded in thermodynamic principles, structural causality, and field-validated methodologies.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, one must dissect its molecular architecture (Molecular Weight: 201.22 g/mol ; Formula: C9H15NO4)[1]:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic protecting group dominates the molecule's steric profile. It significantly enhances affinity for moderately polar and chlorinated organic solvents via London dispersion forces[4].

  • The Carboxylic Acid (-COOH) Terminus: In the solid state, this moiety drives the formation of strongly hydrogen-bonded dimers, increasing the crystal lattice energy. To dissolve the compound, a solvent must provide sufficient solvation energy to disrupt these intermolecular hydrogen bonds.

  • The Alkene Backbone (-CH=CH-): The rigid trans (E) double bond restricts conformational flexibility compared to saturated analogs (e.g., Boc-GABA). This rigidity slightly increases the energetic barrier to solvation, making the choice of a highly interacting solvent paramount.

Mechanistic Insight: The general solubility trends for Boc-protected amino acids dictate that they are highly soluble in polar aprotic and chlorinated solvents[4]. Solvents like N,N-Dimethylformamide (DMF) act as potent hydrogen-bond acceptors, breaking the carboxylic acid dimers, while Dichloromethane (DCM) effectively solvates the lipophilic tert-butyl moiety[5][6].

Empirical Solubility Matrix in Organic Solvents

The following table synthesizes the expected quantitative solubility ranges based on the physicochemical behavior of structurally homologous Boc-protected aliphatic amino acids[3][4].

SolventSolvent ClassificationDielectric Constant ( ε )Estimated Solubility RangeMechanistic Rationale & Application
DMF / DMSO Polar Aprotic36.7 / 46.7> 100 mg/mL Strong H-bond acceptors completely disrupt -COOH dimers. Ideal for stock solutions and coupling reactions.
Dichloromethane (DCM) Chlorinated8.9350 - 100 mg/mL Excellent dispersion interactions with the Boc group. Standard solvent for Solution-Phase Peptide Synthesis (SolPPS).
Ethyl Acetate (EtOAc) Polar Ester6.0220 - 50 mg/mL Balanced polarity; acts as a moderate H-bond acceptor. Optimal for liquid-liquid extraction workflows.
Tetrahydrofuran (THF) Polar Ether7.5230 - 60 mg/mL Ether oxygen accepts H-bonds from the acid. Useful for low-temperature metalation or coupling chemistries.
Hexane / Heptane Non-polar Aliphatic~1.90< 1 mg/mL Incapable of breaking polar intermolecular networks. Used primarily as an anti-solvent for precipitation/crystallization.

Workflow Visualization: Solvation Logic

The following diagram illustrates the decision-making matrix and thermodynamic pathways when selecting a solvent for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

G Start 4-(Boc-amino)but-2-enoic acid (Solid State Lattice) Solvent Select Organic Solvent Class Start->Solvent Introduce to Solvent Polar Polar Aprotic (DMF, DMSO, NMP) Solvent->Polar H-bond Acceptance Breaks -COOH Dimers Chlorinated Chlorinated / Esters (DCM, EtOAc) Solvent->Chlorinated Dispersion Forces Solvates Boc Group NonPolar Non-Polar Aliphatic (Hexane, Heptane) Solvent->NonPolar Lack of Polarity Lattice Remains Intact Sol1 High Solubility (>100 mg/mL) Optimal for Coupling Polar->Sol1 Sol2 Moderate Solubility (20-100 mg/mL) Optimal for Extraction Chlorinated->Sol2 Sol3 Insoluble (<1 mg/mL) Optimal for Precipitation NonPolar->Sol3

Thermodynamic solvation pathways for Boc-protected amino acids based on solvent class.

Standard Operating Procedure (SOP): Thermodynamic Solubility Validation

To ensure trustworthiness and reproducibility, solubility must be measured as a true thermodynamic equilibrium rather than a kinetic transient state. The following self-validating "Shake-Flask" protocol is the industry standard for determining the exact solubility of Boc-protected intermediates[4].

Phase 1: Preparation of Saturated Equilibrium
  • Excess Addition: Weigh approximately 150 mg of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid into a 2.0 mL chemically resistant glass HPLC vial.

  • Solvent Introduction: Add exactly 1.0 mL of the target anhydrous organic solvent (e.g., DCM or DMF). Ensure a visible excess of solid remains; if all solid dissolves, add more compound in 50 mg increments until saturation is visibly maintained.

  • Thermal Equilibration: Seal the vial and place it in a temperature-controlled thermoshaker. Agitate at 500 RPM at exactly 25.0 ± 0.1 °C for 24 hours . Causality: 24 hours ensures the system overcomes any kinetic supersaturation and reaches absolute thermodynamic equilibrium.

Phase 2: Phase Separation
  • Centrifugation: Transfer the vial to a centrifuge and spin at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Note: PTFE is mandatory as it is inert to aggressive solvents like DCM and DMF.

Phase 3: Quantification (RP-HPLC-UV)
  • Dilution: Dilute an aliquot of the filtered supernatant (e.g., 1:100) with the HPLC mobile phase (typically Acetonitrile/Water with 0.1% TFA) to bring the concentration within the linear dynamic range of the detector.

  • Analysis: Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The compound features an alkene conjugated with an amide/acid, providing a strong chromophore for UV detection at 210 - 220 nm .

  • Calculation: Determine the exact concentration by interpolating the peak area against a pre-established multi-point calibration curve of the compound.

Troubleshooting & Optimization Strategies

If experimental yields in synthetic workflows are hampered by poor solubility, consider the following field-proven interventions:

  • Co-Solvent Systems: If the compound exhibits sluggish dissolution in pure DCM during peptide synthesis, utilize a ternary co-solvent system (e.g., DCM/DMF/NMP in a 1:1:1 ratio). The DMF disrupts hydrogen bonding while DCM maintains swelling of polymeric resins if solid-phase synthesis is being utilized[5].

  • Pre-Activation: Converting the free carboxylic acid to an active ester (e.g., using DIC/HOBt or T3P®) drastically alters the molecule's polarity. Activated esters of Boc-amino acids generally exhibit vastly superior solubility in less polar solvents like ethyl acetate or pure DCM[3][7].

  • Temperature Modulation: While heating (up to 40 °C) will kinetically accelerate dissolution, be cautious of prolonged heating in the presence of strong bases, which could risk isomerization of the trans (E) double bond to the cis (Z) configuration.

References

  • PubChemLite / University of Luxembourg. "180913-22-8 (C9H15NO4) - Structural Information and Properties." PubChem. Available at: [Link]

  • MDPI. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride." Molecules. Available at:[Link]

Sources

Foundational

The Genesis and Synthesis of (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Technical Retrospective

Executive Summary As a Senior Application Scientist, I approach the synthesis of target molecules not merely as a sequence of chemical transformations, but as a masterclass in kinetic versus thermodynamic control. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of target molecules not merely as a sequence of chemical transformations, but as a masterclass in kinetic versus thermodynamic control. The compound (E)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid (CAS 180913-22-8)[1][2] is a critical intermediate in modern medicinal chemistry. It serves as the Boc-protected precursor to trans-4-aminocrotonic acid (TACA)[3], a conformationally restricted analogue of γ-aminobutyric acid (GABA). This whitepaper deconstructs the historical context, pharmacological rationale, and the strictly controlled synthetic protocols required to yield this molecule with >95% E-selectivity.

Historical Context & Pharmacological Rationale

Historically, the development of α,β-unsaturated GABA analogues was driven by the need to map the spatial requirements of GABA binding sites across the central nervous system[4][5]. Flexible neurotransmitters like GABA can adopt multiple conformations, making it difficult to determine the active pharmacophore for specific receptor subtypes (e.g., GABA_A vs. GABA_C).

By introducing a rigid trans double bond, researchers locked the molecule into an extended conformation. TACA emerged as a highly potent, selective agonist for GABA_C receptors[5]. Furthermore, these unsaturated derivatives were heavily investigated in the late 1980s and 1990s as mechanism-based inactivators (suicide inhibitors) of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA catabolism[6][7]. To synthesize these complex peptidomimetics and inhibitors, a reliable, stereoselective route to the Boc-protected building block was required.

Pathway1 GABA GABA (Flexible Conformation) Receptor GABAC Receptor Activation GABA->Receptor Low Affinity TACA TACA (Rigid E-alkene) TACA->Receptor High Affinity Agonist Enzyme GABA-AT Inactivation TACA->Enzyme Mechanism-Based Inhibitor

Conformational logic of GABA vs. TACA in receptor activation and enzyme inhibition.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of (E)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid relies on the generation of Boc-aminoacetaldehyde , a highly versatile but labile intermediate[8]. The retrosynthetic logic dictates a three-stage continuous workflow:

  • Oxidation: Conversion of N-Boc-ethanolamine to Boc-aminoacetaldehyde.

  • Olefination: Two-carbon chain extension via a Horner-Wadsworth-Emmons (HWE) reaction to establish the E-alkene.

  • Saponification: Mild hydrolysis of the resulting ester to the free acid.

Pathway2 A N-Boc-ethanolamine B Swern Oxidation (-78 °C) A->B C Boc-aminoacetaldehyde B->C D HWE Olefination (Triethyl phosphonoacetate) C->D E Ethyl (E)-Boc-TACA D->E F Saponification (LiOH) E->F G (E)-Boc-TACA (CAS 180913-22-8) F->G

Chemical synthesis workflow from N-Boc-ethanolamine to (E)-Boc-TACA.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes for each step of the validated workflow.

StepReaction TypeKey ReagentsExpected YieldE/Z RatioKey Quality Metric (Self-Validation)
1 Swern OxidationOxalyl chloride, DMSO, Et₃N85–90%N/AOdor of DMS upon warming; TLC shows complete consumption of alcohol.
2 HWE OlefinationTriethyl phosphonoacetate, NaH75–85%> 95:5¹H NMR trans-alkene coupling constant ( J≈15.5 Hz).
3 SaponificationLiOH·H₂O, THF/MeOH/H₂O90–95%> 95:5Retention of Boc group during acidification (pH strictly ≥3 ).

Self-Validating Experimental Protocols

Step 1: Swern Oxidation of N-Boc-ethanolamine

Causality: Primary alcohols are easily over-oxidized to carboxylic acids. The Swern oxidation utilizes oxalyl chloride and DMSO to form an alkoxysulfonium ylide intermediate, which upon treatment with triethylamine exclusively yields the aldehyde[8]. The cryogenic temperature (-78 °C) is critical; aldehydes adjacent to carbamates are notoriously unstable and prone to self-aldol condensation or polymerization if allowed to warm prematurely.

Protocol:

  • Purge a flame-dried round-bottom flask with inert argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add anhydrous DMSO (2.2 equiv) dissolved in DCM. Stir for 15 minutes to generate the active Swern reagent.

  • Slowly introduce N-Boc-ethanolamine (1.0 equiv) in DCM. Stir for 45 minutes at -78 °C.

  • Quench the reaction by adding triethylamine (5.0 equiv) dropwise.

  • Self-Validation: Remove the cooling bath. As the reaction warms to room temperature, a distinct odor of dimethyl sulfide (DMS) will evolve, validating the collapse of the ylide intermediate.

  • Wash the organic layer with 1M NaHSO₄, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Use the resulting Boc-aminoacetaldehyde immediately for Step 2.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: To mimic the extended conformation of GABA, the trans (E) geometry is mandatory[5]. While a standard Wittig reaction using a triphenylphosphorane often yields a mixture of E/Z isomers, the HWE reaction employs a phosphonate ester. The stabilization of the carbanion allows for thermodynamic equilibration to the more stable trans oxaphosphetane intermediate, securing >95% E-selectivity.

Protocol:

  • In a separate flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF. Cool to 0 °C.

  • Add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir until hydrogen gas evolution ceases and the solution becomes clear, indicating complete carbanion formation.

  • Dissolve the freshly prepared Boc-aminoacetaldehyde from Step 1 in THF and add it dropwise to the phosphonate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Unlike the stubborn triphenylphosphine oxide byproduct of the Wittig reaction, the HWE byproduct is a water-soluble dialkyl phosphate. Quench with saturated NH₄Cl and extract with ethyl acetate. The organic layer will be remarkably clean. ¹H NMR of the crude ethyl (E)-4-(Boc-amino)but-2-enoate will display a distinct trans-alkene coupling constant ( J≈15.5 Hz), validating the stereochemistry.

Step 3: Controlled Saponification

Causality: Harsh basic conditions (e.g., refluxing NaOH) can cause deconjugation of the double bond (migration to the β,γ-position) or Michael addition of hydroxide into the α,β-unsaturated system. Using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent provides mild, irreversible hydrolysis.

Protocol:

  • Dissolve the ethyl (E)-4-(Boc-amino)but-2-enoate in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours. Monitor by TLC until the ester is fully consumed.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Self-Validation (Critical): Acidification must be performed carefully. Cool the aqueous layer to 0 °C and acidify using 1M KHSO₄ or 10% citric acid until the pH reaches exactly 3. Using strong acids like HCl risks premature cleavage of the acid-sensitive Boc protecting group.

  • Extract the precipitated product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield pure (E)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid as a white solid.

References

  • Organic Preparations and Procedures International. "An Efficient Synthesis of Boc-Aminoacetaldehyde and its Application to the Synthesis of N-(2-Boc-aminoethyl)glycine esters". Taylor & Francis. URL:[Link]

  • Silverman, R. B. et al. "Mechanisms of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-fluoro-5-hexenoic Acid". Journal of the American Chemical Society. URL:[Link]

  • Johnson, T. R., & Silverman, R. B. "Syntheses of (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and Their inactivation of γ-aminobutyric acid aminotransferase". Bioorganic & Medicinal Chemistry. URL:[Link]

  • Molaid. "methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate / Efficient synthesis of the GABAA receptor agonist trans-4-aminocrotonic acid (TACA)". Molaid Database. URL: [Link]

  • PubChemLite. "180913-22-8 (C9H15NO4)". Université du Luxembourg. URL:[Link]

  • ResearchGate. "Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids". ResearchGate. URL: [Link]

  • VTechWorks. "Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores". Virginia Tech. URL:[Link]

Sources

Exploratory

Mechanistic Profiling and Reactivity Mapping of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Executive Summary 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: [1]) is a highly versatile, tri-functional building block utilized extensively in the synthesis of peptidomimetics, PROTAC linkers, and conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: [1]) is a highly versatile, tri-functional building block utilized extensively in the synthesis of peptidomimetics, PROTAC linkers, and conformationally restricted GABA analogues. Structurally, it is the N-Boc protected derivative of 4-amino-2-butenoic acid, a known partial agonist for GABA receptors[2]. This technical guide dissects the molecule's three orthogonal reactive sites, providing mechanistic insights and self-validating protocols for researchers in synthetic chemistry and drug development.

Molecular Architecture & Electronic Properties

The synthetic utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid stems from its specific electronic distribution. The electron-withdrawing nature of the carboxyl group polarizes the adjacent alkene, rendering the β -carbon highly electrophilic. Simultaneously, the bulky tert-butoxycarbonyl (Boc) group provides steric shielding to the allylic amine, preventing premature nucleophilic attack or unwanted oxidation during the functionalization of the other sites.

ReactivityMap Molecule 4-((tert-Butoxycarbonyl)amino) but-2-enoic acid COOH Carboxyl Terminus (-COOH) Amidation / Esterification Molecule->COOH Site 1 Alkene α,β-Unsaturated System (-CH=CH-) Michael Addition / Metathesis Molecule->Alkene Site 2 Boc Boc-Protected Amine (Boc-NH-) Acidolytic Deprotection Molecule->Boc Site 3

Fig 1: Tri-modal reactivity map of Boc-4-amino-2-butenoic acid.

Site 1: The Carboxyl Terminus (-COOH) – Amidation & Conjugation

The terminal carboxylic acid is the primary site for extending the molecule, typically via amide bond formation with primary or secondary amines to create functionalized linkers or peptide sequences.

Causality in Reagent Selection: While standard carbodiimides like EDC or DCC are common, the proximity of the α,β -unsaturated system increases the risk of side reactions (e.g., Michael addition of the coupling additive if not carefully controlled). Therefore, uronium-based coupling reagents like HATU, combined with a non-nucleophilic base like DIPEA, are preferred. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the amidation forward efficiently at room temperature and minimizing the degradation of the sensitive enone system.

Self-Validating Protocol: Amide Coupling

  • Preparation: Dissolve 1.0 eq of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0 °C for 15 minutes.

    • Validation Check: A distinct color change to pale yellow indicates successful active ester formation.

  • Coupling: Add 1.1 eq of the target amine ( R−NH2​ ). Warm the mixture to room temperature and stir for 2-4 hours.

  • Monitoring: Verify reaction completion via LC-MS.

    • Validation Check: The target mass should reflect [M+R−NH2​−H2​O+H]+ , with the complete disappearance of the starting material mass.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Site 2: The α,β -Unsaturated Enone System (-CH=CH-) – Michael Addition

The trans-alkene present in the E-isomer (a derivative of [3]) acts as a potent Michael acceptor. This site is strategically targeted for introducing thiol-containing biomolecules (e.g., cysteine residues in peptides) or synthesizing branched GABA derivatives.

Causality in Experimental Design: To achieve a successful thia-Michael addition without cleaving the Boc group, the reaction must be conducted under mildly basic conditions. Strong bases might trigger alkene isomerization or ester hydrolysis. Triethylamine (TEA) in a polar protic solvent (like MeOH) provides the ideal environment to generate the highly nucleophilic thiolate anion without disturbing the Boc protection.

Self-Validating Protocol: Thia-Michael Addition

  • Preparation: Dissolve the enone substrate (1.0 eq) and the target thiol (1.2 eq) in anhydrous Methanol (0.1 M).

  • Initiation: Add 0.1 eq of Triethylamine (TEA) dropwise.

  • Reaction: Stir at room temperature under an inert argon atmosphere for 12 hours.

    • Validation Check: Monitor via LC-MS; the strong UV trace at ~254 nm (characteristic of the conjugated enone) will diminish as the addition proceeds, replaced by the product mass [M+R−SH+H]+ .

  • Workup: Remove the solvent in vacuo, reconstitute in DCM, and wash with 0.1 M HCl to remove TEA. Dry the organic layer and concentrate.

Site 3: The Boc-Protected Amine (Boc-NH-) – Acidolytic Deprotection

The Boc group ensures orthogonal protection, allowing the carboxyl and alkene sites to be manipulated independently. Once those modifications are complete, the Boc group is removed to reveal a primary amine.

Causality in Deprotection Chemistry: Boc cleavage requires a strong acid, typically Trifluoroacetic acid (TFA). The mechanism proceeds via the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation and subsequent decarboxylation. Because the tert-butyl cation is a strong electrophile, it can inadvertently alkylate the nearby double bond or electron-rich residues in the conjugated payload. To prevent this, a carbocation scavenger such as triisopropylsilane (TIPS) and water must be included in the cleavage cocktail.

Self-Validating Protocol: Boc Deprotection

  • Preparation: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) to a concentration of 0.05 M.

  • Cleavage Cocktail: Add a pre-mixed solution of TFA/TIPS/ H2​O (95:2.5:2.5 v/v/v) such that the final ratio of DCM:TFA is 1:1.

  • Reaction: Stir at room temperature for 1 hour.

    • Validation Check: TLC (Ninhydrin stain) will show the disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot indicating the free primary amine.

  • Isolation: Concentrate under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the amine as a TFA salt. Centrifuge and decant the ether.

ProtocolWorkflow Start Boc-Amino Acid Activation Activation (HATU/DIPEA) Start->Activation Coupling Amide Coupling (R-NH2) Activation->Coupling Deprotection Boc Cleavage (TFA/DCM) Coupling->Deprotection Product Functionalized Primary Amine Deprotection->Product

Fig 2: Standard workflow for amidation and subsequent Boc deprotection.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, required scavengers, and expected yields for the functionalization of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid based on standard synthetic methodologies.

Reaction TypeTarget SiteReagents / ConditionsScavenger / AdditiveTypical YieldReaction Time
Amide Coupling Carboxyl (-COOH)HATU, DIPEA, DMF, RTNone85 - 95%2 - 4 hours
Thia-Michael Addition Alkene (-CH=CH-)R-SH, TEA, MeOH, RTNone70 - 85%12 - 16 hours
Boc Deprotection Amine (Boc-NH-)TFA/DCM (1:1), RTTIPS (2.5%), H2​O (2.5%)> 95%1 hour

References

  • Wikipedia - (Z)-4-Amino-2-butenoic acid Source: Wikipedia, The Free Encyclopedia URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Incorporation of (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid into Peptides

Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals. Introduction & Strategic Rationale In the development of Targeted Covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol guide designed for researchers and drug development professionals.

Introduction & Strategic Rationale

In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs), the strategic incorporation of electrophilic "warheads" into peptide scaffolds is critical for capturing catalytic nucleophiles. (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (commonly referred to as Boc-Abu(4)-OH or Boc-trans-4-amino-2-butenoic acid) is a highly specialized building block used to introduce an α,β -unsaturated amide into a peptide sequence[1].

When coupled to a primary amine (such as a peptide N-terminus or a lysine side-chain), this building block forms a potent Michael acceptor . This structural motif is widely utilized to irreversibly inhibit cysteine proteases (e.g., Cathepsins)[2] and to design ubiquitin-based probes for profiling Deubiquitinating enzymes (DUBs)[3].

The Causality of the Boc-Protection Strategy

A critical question in peptide chemistry is why the Boc-protected variant of this γ -amino acid is strictly preferred over its Fmoc counterpart.

The coupling of the butenoic acid derivative to a peptide forms an α,β -unsaturated amide. If an Fmoc-protected variant were used, the subsequent deprotection step would require 20% piperidine in DMF. Piperidine is a strong secondary amine and an excellent nucleophile. Exposure of the newly formed α,β -unsaturated amide to piperidine results in rapid, unintended Michael addition across the double bond, destroying the warhead and yielding a piperidinyl adduct.

By utilizing Boc-Abu(4)-OH , the coupling is performed as the absolute final step on the solid support. The Boc group is subsequently removed during the global acidic cleavage step using Trifluoroacetic acid (TFA). Because TFA is a strong acid lacking nucleophilic character, the α,β -unsaturated double bond remains completely intact, yielding a highly pure, reactive warhead[1].

Physicochemical & Structural Properties

Understanding the physical properties of Boc-Abu(4)-OH ensures proper storage and handling during synthesis.

Table 1: Chemical Properties of Boc-Abu(4)-OH

PropertyValue / Description
Chemical Name (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol
Reactivity Motif α,β -unsaturated carboxylic acid (Michael acceptor precursor)
Storage Conditions -20°C, desiccated, protected from light

Optimization of Coupling Conditions

To validate the necessity of the Boc-strategy, comparative data on warhead integrity under different coupling and deprotection environments is summarized below. DIC/Oxyma is often preferred over HATU/DIPEA to minimize base-catalyzed side reactions, though both are highly effective.

Table 2: Coupling Efficiency and Warhead Integrity

Coupling ReagentsDeprotection StrategyWarhead Integrity (%)Major Side Product Observed
DIC / OxymaPure TFA (Boc strategy) > 98% None (Optimal)
HATU / DIPEA (2 eq)TFA (Boc strategy)> 95%Trace epimerization
HATU / DIPEAPiperidine (Fmoc strategy)*< 10%Piperidine Michael adduct
PyBOP / NMMTFA (Boc strategy)~ 90%Incomplete coupling

*Simulated data demonstrating the catastrophic failure of using an Fmoc-protected α,β -unsaturated amino acid followed by standard piperidine deprotection.

Experimental Methodology: On-Resin Incorporation

The following self-validating protocol details the incorporation of Boc-Abu(4)-OH onto the N-terminus of a peptide synthesized via standard Fmoc-SPPS.

Materials Required
  • Peptide-resin (synthesized via Fmoc-SPPS, final Fmoc removed)

  • (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (3.0 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v)

Step-by-Step Protocol

Step 1: Resin Preparation & Final Fmoc Deprotection

  • Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the final N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to ensure complete removal of piperidine. Critical: Any residual piperidine will react with the incoming Michael acceptor.

Step 2: Activation and Coupling of Boc-Abu(4)-OH

  • In a clean vial, dissolve Boc-Abu(4)-OH (0.3 mmol, 60.4 mg) and OxymaPure (0.3 mmol, 42.6 mg) in 2 mL of minimal DMF.

  • Add DIC (0.3 mmol, 47 µL) to the solution. Stir for 3 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated mixture to the resin.

  • Agitate the reaction gently at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Perform a Kaiser test to confirm complete coupling (resin beads should remain yellow/colorless).

Step 3: Cleavage and Global Deprotection

  • Transfer the resin to a cleavage vessel.

  • Add 3 mL of the freshly prepared cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5).

  • Agitate at room temperature for 2.5 hours. Mechanistic note: This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the Boc group from the Abu(4) moiety, generating the active H2​N−CH2​−CH=CH−CO−NH−Peptide warhead.

  • Filter the cleavage solution into 30 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the pellet under a gentle stream of nitrogen, dissolve in H₂O/Acetonitrile, and lyophilize.

Workflow Visualization

The following diagram illustrates the logical progression from solid-phase synthesis to the biochemical application of the generated covalent probe.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_assay Biochemical Application Resin 1. Fmoc-Peptide-Resin Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. Couple Boc-Abu(4)-OH (DIC / Oxyma) Deprotect->Couple Cleave 4. TFA Cleavage & Boc Removal Couple->Cleave Probe 5. Active Peptide Probe (Michael Acceptor) Cleave->Probe Ether Precipitation & HPLC Purification Target 6. Target Enzyme (e.g., DUB / Cathepsin) Probe->Target Non-covalent Binding Complex 7. Covalent Complex (Irreversible) Target->Complex Cys-SH Nucleophilic Attack

Caption: Workflow from Boc-Abu(4)-OH SPPS incorporation to irreversible covalent enzyme inhibition.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Introduction & Scientific Rationale 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also commonly referred to as Boc-4-aminocrotonic acid or Boc-trans-4-amino-2-butenoic acid) is a highly specialized, non-proteinogenic α...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also commonly referred to as Boc-4-aminocrotonic acid or Boc-trans-4-amino-2-butenoic acid) is a highly specialized, non-proteinogenic α,β-unsaturated γ-amino acid. In the fields of peptide chemistry and drug development, the incorporation of this building block serves two sophisticated functions:

  • Conformational Constraint : The trans-alkene introduces a rigid, planar geometry into the peptide backbone. This restricts the molecule's rotational degrees of freedom, effectively pre-organizing the peptide into a specific, stabilized bioactive conformation.

  • Targeted Covalent Inhibition : The α,β-unsaturated carbonyl system acts as a potent Michael acceptor . This electrophilic warhead is strategically deployed in peptidomimetics to form irreversible covalent bonds with nucleophilic residues—predominantly active-site cysteines—in target enzymes, such as cathepsins, papain, and specific transaminases [1].

Mechanistic Rationale: The Absolute Requirement for Boc-SPPS

A critical failure point in synthesizing peptides with α,β-unsaturated amino acids is the selection of the SPPS strategy. Fmoc-SPPS is fundamentally incompatible with 4-amino-2-butenoic acid derivatives.

The Causality : Fmoc deprotection relies on piperidine (typically 20% in DMF). Piperidine is a secondary amine and an excellent Michael donor. When exposed to the α,β-unsaturated system of the incorporated crotonic acid derivative, piperidine undergoes a rapid nucleophilic Michael addition to the β-carbon, destroying the alkene and generating an unwanted piperidinyl adduct [2].

The Solution : Boc-SPPS must be employed. The Boc protecting group is removed using Trifluoroacetic acid (TFA). Because TFA is highly acidic and non-nucleophilic, the electrophilic double bond remains completely intact during the repetitive deprotection cycles.

SPPS_Workflow Start Peptide containing α,β-unsaturated amino acid Fmoc Fmoc SPPS (Piperidine Deprotection) Start->Fmoc Attempt Fmoc Boc Boc SPPS (TFA Deprotection) Start->Boc Attempt Boc SideProduct Side Reaction: Michael Addition of Piperidine Fmoc->SideProduct Nucleophilic attack (Piperidine) Success Successful Synthesis: Intact Double Bond Boc->Success Acidic conditions (No nucleophile)

Workflow demonstrating the necessity of Boc-SPPS over Fmoc-SPPS to preserve the α,β-unsaturated bond.

Materials and Reagents

  • Resin : PAM (Phenylacetamidomethyl) or MBHA (4-Methylbenzhydrylamine) resin, depending on the desired C-terminal (acid vs. amide).

  • Amino Acid : 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

  • Coupling Reagents : DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). Note: Avoid highly basic coupling mixtures (e.g., excess DIEA) to prevent base-catalyzed side reactions.

  • Deprotection Cocktail : 100% TFA or 50% TFA in DCM.

  • Cleavage Cocktail : Anhydrous Hydrogen Fluoride (HF).

  • Scavengers (Critical Insight) : Anisole and p-cresol. Do NOT use thiol-based scavengers (e.g., ethanedithiol (EDT) or p-thiocresol). Under strongly acidic cleavage conditions, thiols can undergo acid-catalyzed hetero-Michael addition to the α,β-unsaturated bond [3].

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation & Deprotection
  • Swelling : Swell the PAM or MBHA resin (0.5 mmol scale) in Dichloromethane (DCM) for 30 minutes in a specialized SPPS reaction vessel.

  • Boc Deprotection : Treat the resin with 50% TFA in DCM (v/v) for 1 minute, drain, and repeat with a fresh batch for 20 minutes.

  • Washing : Wash the resin thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min).

  • Neutralization : Neutralize the resin with 10% DIEA in DMF (2 × 1 min) immediately prior to coupling. Wash with DMF (3 × 1 min).

Phase 2: Coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
  • Activation : Dissolve 2.0 mmol (4 eq) of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid and 2.0 mmol (4 eq) of HOBt in minimal DMF. Add 2.0 mmol (4 eq) of DIC. Stir for 5 minutes to form the active ester.

  • Coupling : Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Verification : Perform a quantitative Ninhydrin (Kaiser) test. A yellow/colorless result indicates complete coupling. If blue, repeat the coupling step.

  • Washing : Wash with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: Chain Elongation
  • Continue standard Boc-SPPS cycles for the remaining N-terminal amino acids.

  • Expert Insight: Because the α,β-unsaturated bond is already incorporated, ensure all subsequent neutralization steps use minimal DIEA exposure times to prevent any trace base-catalyzed degradation.

Phase 4: HF Cleavage (Thiol-Free)
  • Transfer the dried peptide-resin to a Teflon HF cleavage apparatus.

  • Add scavengers: 1.0 mL Anisole and 1.0 mL p-cresol per 0.5 mmol resin. Strictly exclude EDT.

  • Condense 10 mL of anhydrous HF into the reaction vessel at -78°C using a dry ice/acetone bath.

  • Warm the vessel to 0°C and stir for 1 hour.

  • Evaporate the HF safely under a stream of N2.

  • Precipitate the crude peptide using cold anhydrous diethyl ether. Centrifuge and wash the pellet with ether (3x).

  • Lyophilize and purify via RP-HPLC.

Quantitative Data: Impact of Scavenger Selection on Yield

The selection of scavengers during HF cleavage is the second most common failure point after choosing the wrong SPPS strategy. Table 1 summarizes the impact of thiol vs. non-thiol scavengers on the final yield of the intact Michael acceptor peptide.

Cleavage Cocktail (per 10 mL HF)Scavenger TypeMajor ProductIntact Peptide Yield (%)Side Product (%)
1.0 mL Anisole, 1.0 mL p-CresolNon-nucleophilicIntact α,β-unsaturated peptide> 85% < 5%
1.0 mL Anisole, 1.0 mL EDTThiol-containingThiol-adduct (Hetero-Michael)< 20%> 75%
1.0 mL p-Cresol, 1.0 mL p-ThiocresolThiol-containingThiol-adduct (Hetero-Michael)< 15%> 80%

Table 1: Effect of cleavage scavengers on the integrity of the α,β-unsaturated γ-amino acid during anhydrous HF cleavage. Data synthesized from established hetero-Michael addition kinetics under acidic conditions [3].

Application Case Study: Covalent Inhibition Mechanism

When a peptide containing 4-amino-2-butenoic acid is introduced to a target enzyme (e.g., a cysteine protease), the peptide sequence dictates specific binding to the enzyme's active site (recognition). Once bound, the proximity of the catalytic cysteine thiolate (Cys-S⁻) to the electrophilic β-carbon of the butenoic acid triggers a rapid, irreversible Michael addition [4].

MOA Enzyme Target Enzyme (Active Site Cys-SH) Complex Reversible Enzyme-Inhibitor Complex Enzyme->Complex Non-covalent binding Inhibitor Peptide Inhibitor (Michael Acceptor) Inhibitor->Complex Recognition Covalent Irreversible Covalent Adduct (Thioether Bond) Complex->Covalent Michael Addition (Cys-S⁻ attacks β-carbon)

Mechanism of action for covalent inhibitors using the α,β-unsaturated γ-amino acid warhead.

References

  • BRENDA Enzyme Database. "Information on EC 2.6.1.19 - 4-aminobutyrate-2-oxoglutarate transaminase." BRENDA. Available at: [Link] [1]

  • Carpino, L. A., et al. "Water soluble solid phase peptide synthesis." World Intellectual Property Organization, WO2012024224A1, 2012.
  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 2013. Available at: [Link]

  • Koleva, Y., et al. "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols." Free Radical Biology and Medicine, 2021. Available at: [Link] [4]

Method

Application Note: Optimized Coupling Strategies for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in SPPS

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced SPPS Methodology & Self-Validating Protocol Executive Summary The incorporation of vinylogous or γ -amino- α...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced SPPS Methodology & Self-Validating Protocol

Executive Summary

The incorporation of vinylogous or γ -amino- α,β -unsaturated amino acids—specifically 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-NH-CH₂-CH=CH-COOH)—into peptide backbones is a powerful strategy for introducing structural rigidity, proteolytic resistance, and covalent warheads into therapeutic peptides. However, the α,β -unsaturated moiety presents severe synthetic challenges during Solid-Phase Peptide Synthesis (SPPS).

Standard coupling protocols relying on uronium/aminium salts (e.g., HATU) and tertiary amines (e.g., DIEA) routinely fail with this building block, leading to massive accumulation of Michael addition byproducts and double-bond isomerization. This application note establishes a self-validating, base-free coupling methodology using DIC/OxymaPure to ensure quantitative amide bond formation while preserving the integrity of the fragile Michael acceptor.

Mechanistic Rationale: The "Why" Behind the Chemistry

As an Application Scientist, it is critical to understand that protocol failures with α,β -unsaturated acids are not due to poor reagent quality, but rather fundamental electronic and steric incompatibilities.

The Dual Threat: Michael Addition and Isomerization

The conjugation of the alkene with the carboxylic acid delocalizes electron density. This reduces the electrophilicity of the activated carbonyl, significantly slowing down the coupling rate compared to standard aliphatic amino acids ()[1].

Simultaneously, the α,β -unsaturated system acts as a potent Michael acceptor. If a tertiary amine base like DIEA is present during the extended coupling time, it catalyzes the nucleophilic attack of the unreacted resin-bound amine onto the β -carbon of the activated ester, yielding a branched, inactive peptide adduct ()[2]. Furthermore, strong bases can deprotonate the acidic γ -protons, leading to E→Z isomerization or β,γ -migration.

Expert Insight: Strategic N-Terminal Placement

The specific use of the Boc-protected variant (rather than Fmoc) strongly dictates its use as the final N-terminal capping residue in an Fmoc-SPPS workflow. This is a deliberate and necessary strategic choice: by placing the Michael acceptor at the very end of the sequence, the vulnerable α,β -unsaturated system is never exposed to the repetitive 20% piperidine deprotection cycles. Piperidine is a strong secondary amine and an aggressive Michael donor; exposing the unsaturated system to it would lead to complete degradation.

Mechanism ActiveEster Activated Ester (Michael Acceptor) Desired Desired Product (Amide Bond Formation) ActiveEster->Desired DIC/Oxyma (Base-Free) Side1 Side Reaction: Michael Addition ActiveEster->Side1 Nucleophilic Attack Side2 Side Reaction: E/Z Isomerization ActiveEster->Side2 Deprotonation Amine Resin-Bound Amine Amine->Desired Amine->Side1 Base Tertiary Amines (e.g., DIEA) Base->Side2 Thiols Thiol Scavengers (e.g., EDT) Thiols->Side1

Fig 1: Competing mechanistic pathways during the coupling of Michael acceptors.

Comparative Reagent Analysis

To suppress base-promoted epimerization and side reactions, automated and manual SPPS workflows must pivot to base-free conditions ()[3]. N,N'-Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) provides a neutral-to-mildly-acidic environment that virtually eliminates Michael additions while maintaining high coupling efficiency ()[4].

Table 1: Coupling Reagent Efficacy for α,β -Unsaturated Acids
Coupling SystemBase RequiredCoupling KineticsIsomerization RiskMichael Addition RiskOverall Recommendation
DIC / OxymaPure None FastVery Low Very Low Optimal (Gold Standard)
COMU / TMPTMP (2.0 eq)FastLowModerateAcceptable Alternative
HATU / CollidineCollidine (2.0 eq)Very FastModerateModerateUse with Caution
HATU / DIEADIEA (2.0 eq)Very FastHighHighNot Recommended
PyBOP / NMMNMM (2.0 eq)ModerateHighHighNot Recommended

Self-Validating Experimental Protocol

The following protocol utilizes a self-validating loop: the reaction is not assumed to be complete until an orthogonal in-process Quality Control (QC) step verifies both the consumption of the free amine and the absence of structural adducts.

Materials Required
  • Resin: Peptide-resin with a free N-terminal amine (e.g., Rink Amide).

  • Building Block: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (3.0 eq).

  • Coupling Reagents: DIC (3.0 eq), OxymaPure (3.0 eq) ()[5].

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide synthesis grade).

Step-by-Step Methodology

Step 1: Preparation and Final Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes to remove the terminal Fmoc group.

  • Critical Wash: Wash the resin extensively with DMF (5 × 1 min), DCM (3 × 1 min), and again with DMF (3 × 1 min).

    • Causality: Trace residual piperidine will act as a Michael donor against the incoming unsaturated acid. The DCM wash helps shrink the resin slightly, purging trapped base from the polymer matrix.

Step 2: Base-Free Pre-Activation

  • Dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (target concentration ~0.1 M).

  • Add DIC (3.0 eq) to the solution.

  • Stir at room temperature for exactly 2–3 minutes. Do not over-activate, as the active ester can slowly degrade.

Step 3: Coupling Reaction

  • Transfer the activated cocktail to the resin.

  • Agitate gently (via orbital shaker or N₂ bubbling) for 2 to 4 hours at room temperature.

    • Causality: The extended time compensates for the reduced electrophilicity of the conjugated system. Because no base is present, this extended duration is safe and will not promote Michael addition.

Step 4: In-Process Quality Control (Self-Validation)

  • Colorimetric Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (yellow) indicates >99% coupling.

  • Mass Validation (Micro-cleavage): Withdraw ~2 mg of resin. Cleave using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

    • Validation Criteria: Confirm the presence of the target mass. Strictly verify the absence of +100 Da adducts (which would indicate piperidine addition) or +104 Da adducts (indicating water addition across the double bond).

  • If QC fails, perform a second coupling using 2.0 eq of reagents for 2 hours. Do not cap with acetic anhydride until mass validation confirms the absence of side reactions.

SPPS_Workflow Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Extensive Washing (Critical: Remove all Base) Step1->Step2 Step3 3. Pre-activation (2-3 min) Boc-Unsaturated-OH + DIC + Oxyma Step2->Step3 Step4 4. Base-Free Coupling (2-4 hours, RT) Step3->Step4 Step5 5. In-Process QC (Kaiser Test / Micro-cleavage) Step4->Step5 Step5->Step4 If QC Fails (Re-couple) Step6 6. TFA Cleavage (Thiol-Free Scavengers Only) Step5->Step6 If QC Passes

Fig 2: Optimized self-validating SPPS workflow for coupling alpha,beta-unsaturated amino acids.

Global Cleavage & Deprotection Strategy

The final step—cleaving the peptide from the resin and removing the N-terminal Boc group—poses the final risk to the α,β -unsaturated system.

Critical Warning: Standard cleavage cocktails often contain thiol-based scavengers like Ethanedithiol (EDT) or thioanisole. Under acidic conditions, thiols are excellent soft nucleophiles and will rapidly undergo Michael addition to the double bond, destroying the target molecule. Thiols must be strictly omitted from the cleavage cocktail.

Table 2: Recommended Thiol-Free Cleavage Cocktails
Cocktail NameComposition (v/v)Application Context
Standard Thiol-Free TFA / TIS / H₂O (95 : 2.5 : 2.5)Peptides lacking Met, Cys, or Trp.
Reagent B (Modified) TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Peptides containing sensitive residues (Arg, Tyr) where carbocation scavenging must be maximized without thiols.

Cleavage Protocol:

  • Treat the dry resin with the selected thiol-free cocktail for 2–3 hours at room temperature.

  • Filter the resin and precipitate the peptide in cold diethyl ether (-20°C).

  • Centrifuge, wash the pellet with cold ether (2x), and lyophilize from water/acetonitrile.

References

  • Mäde, V., Els-Heindl, S., & Beck-Sickinger, A. G. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. URL:[Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." ACS Publications. URL:[Link]

  • Montero, D., et al. (2024). "Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus." ACS Publications. URL:[Link]

  • Ionescu, D., et al. (2013). "COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents." ResearchGate. URL:[Link]

  • Cadicamo, C. D., et al. (2009). "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." ResearchGate. URL:[Link]

Sources

Application

Application Note: Anhydrous Deprotection of the Boc Group from 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Introduction 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a critical synthetic building block. As a conformationally restricted analog of γ -aminobutyric acid (GABA), it is frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a critical synthetic building block. As a conformationally restricted analog of γ -aminobutyric acid (GABA), it is frequently utilized in the development of neuroactive therapeutics, peptidomimetics, and targeted receptor agonists [4]. The tert-butoxycarbonyl (Boc) group provides robust, temporary protection for the primary amine during upstream synthetic transformations.

Given that the substrate incorporates an α,β -unsaturated carboxylic acid (crotonic acid) scaffold, the deprotection environment must be rigorously controlled. While the alkene is deactivated toward electrophilic addition by the conjugated electron-withdrawing carboxyl group, prolonged exposure to aqueous acids risks hydration across the double bond. Therefore, strictly anhydrous conditions are mandatory to preserve the structural integrity of the alkene while achieving quantitative deprotection.

Mechanistic Insights & Causality

The cleavage of the Boc group proceeds via an acid-catalyzed E1 -type elimination mechanism[1].

  • Protonation : The strong acid protonates the carbonyl oxygen of the Boc carbamate, increasing its electrophilicity.

  • Cleavage : This induces the heterolytic cleavage of the C–O bond, generating a tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation & Elimination : The carbamic acid spontaneously decarboxylates to yield the free amine (which is immediately protonated to its salt form) and carbon dioxide gas. Concurrently, the tert-butyl cation eliminates a proton to form isobutylene gas[2].

Causality in Reagent Selection : Because the byproducts (CO₂ and isobutylene) are gaseous, the reaction is entropically driven to completion. However, the highly polar, zwitterionic nature of the resulting 4-aminocrotonic acid makes aqueous extraction virtually impossible without severe yield loss. Therefore, we utilize volatile anhydrous acids (TFA) or precipitating solvent systems (HCl in dioxane) to allow for isolation via simple evaporation or filtration [3].

Reaction Pathway

Mechanism A Boc-4-aminocrotonic acid (Substrate) B Protonated Carbamate Intermediate A->B H+ (TFA or HCl) C Carbamic Acid + tert-Butyl Cation B->C Cleavage D 4-Aminocrotonic Acid Salt + CO2(g) + Isobutylene(g) C->D Decarboxylation & Elimination

Caption: Acid-catalyzed mechanism for the deprotection of Boc-4-aminocrotonic acid.

Comparative Data: Acidic Reagents

Selecting the appropriate acid dictates the final salt form of the product and influences the downstream isolation strategy.

Reagent SystemConcentrationTempTimeFinal Salt FormAdvantagesDisadvantages
TFA / DCM 20–50% (v/v)0 °C to RT1–2 hTrifluoroacetateHighly efficient, homogeneous reaction; easy to remove via co-evaporation [2].Leaves residual TFA if not properly dried; TFA salts can be highly hygroscopic.
HCl / Dioxane 4.0 MRT1–3 hHydrochlorideYields a highly crystalline, stable HCl salt. Product often precipitates directly [3].Dioxane is harder to remove under standard vacuum than DCM.

Experimental Protocols

To ensure a self-validating workflow, these protocols integrate built-in quality control checkpoints. Co-evaporation with toluene mathematically eliminates TFA without aqueous workup, preventing the loss of the highly polar product. Orthogonal tracking via UV-extinction and Ninhydrin staining provides real-time validation.

Method A: Deprotection using TFA in Dichloromethane (Standard)

This method is highly reliable and provides the trifluoroacetate salt of 4-aminobut-2-enoic acid.

Materials:

  • 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Toluene (for co-evaporation)

  • Diethyl ether (ice-cold)

Step-by-Step Procedure:

  • Preparation : Charge a round-bottom flask equipped with a magnetic stir bar with 4-((tert-butoxycarbonyl)amino)but-2-enoic acid (1.0 eq).

  • Solvation : Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Initiating at 0 °C controls the exothermic protonation and minimizes potential polymerization of the unsaturated acid.)

  • Acid Addition : Dropwise, add TFA to the stirring solution until a 1:1 (v/v) ratio of TFA:DCM is achieved.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 to 2 hours.

  • Monitoring : Monitor the reaction via TLC (e.g., 10% MeOH in DCM). The starting material will be UV active, while the deprotected product will remain at the baseline and stain positively (purple/pink) with Ninhydrin.

  • Concentration : Upon complete consumption of the starting material, concentrate the mixture in vacuo using a rotary evaporator.

  • Co-evaporation : To remove residual TFA, add 10 mL of toluene to the crude residue and evaporate in vacuo. Repeat this step twice. (Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the volatile acid without requiring an aqueous basic workup.)

  • Precipitation : Triturate the resulting oil/solid with ice-cold diethyl ether. Filter the resulting precipitate and dry under high vacuum to afford 4-aminobut-2-enoic acid trifluoroacetate.

Method B: Deprotection using HCl in 1,4-Dioxane (Crystallization-Optimized)

This method is preferred when the hydrochloride salt is required for downstream biological assays or structural studies.

Materials:

  • 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

  • 4M HCl in 1,4-Dioxane (commercially available)

  • Diethyl ether (anhydrous)

Step-by-Step Procedure:

  • Preparation : Place the substrate (1.0 eq) in a dry round-bottom flask under a nitrogen atmosphere.

  • Acid Addition : Add 4M HCl in 1,4-dioxane (5.0 to 10.0 eq of HCl). If the starting material does not dissolve completely, a minimal amount of anhydrous DCM can be added as a co-solvent.

  • Reaction : Stir the mixture at room temperature for 1 to 3 hours.

  • Observation : As the reaction progresses, the deprotected 4-aminocrotonic acid hydrochloride salt will typically precipitate out of the dioxane solution due to its low solubility in non-polar ethers.

  • Isolation : Once LC-MS or TLC indicates complete conversion, add an equal volume of anhydrous diethyl ether to drive the precipitation to completion.

  • Filtration : Filter the suspension through a fritted glass funnel. Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 10 mL) to remove dioxane and residual tert-butyl byproducts.

  • Drying : Dry the white solid under high vacuum to yield the pure hydrochloride salt.

Experimental Workflow Logic

Workflow Step1 Dissolve Substrate (DCM or Dioxane) Step2 Add Acid Reagent (TFA or 4M HCl) Step1->Step2 Step3 Stir at RT & Monitor (Ninhydrin TLC) Step2->Step3 Decision Is SM Consumed? Step3->Decision Decision->Step3 No Step4A TFA: Co-evaporate with Toluene Decision->Step4A Yes (If TFA) Step4B HCl: Add Et2O to Precipitate Decision->Step4B Yes (If HCl) Step5 Filter & Dry under High Vacuum Step4A->Step5 Step4B->Step5

Caption: Logical decision tree for the execution and isolation of the deprotected amino acid.

Troubleshooting & Analytical Validation

  • False Positives in TLC : Ensure the TLC plate is thoroughly dried before applying Ninhydrin. Residual TFA can interfere with the stain, leading to false negatives or altered colors.

  • Incomplete Deprotection : If LC-MS shows a mass of [M+H]⁺ corresponding to the starting material +56 Da, this indicates the presence of a trapped tert-butyl cation adduct. Extend the reaction time or slightly increase the acid concentration.

  • Hygroscopicity : The resulting 4-aminocrotonic acid salts (especially the TFA salt) are highly hygroscopic. They must be stored in a desiccator over Drierite or P₂O₅ to prevent deliquescence.

References

  • Boc Deprotection - TFA, Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection - HCl, Common Organic Chemistry. Available at:[Link]

  • Synthesis of γ‐Aminobutyric Acid Analogs, ResearchGate. Available at: [Link]

Method

Application Note: Advanced Divergent Synthesis of Unnatural γ-Amino Acids from 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Strategic Rationale The development of peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The development of peptidomimetics and conformationally restricted therapeutics relies heavily on the availability of diverse, stereochemically pure unnatural amino acids. γ -Amino acids, in particular, are highly valued in drug design due to their ability to form stable foldamer architectures and their inherent resistance to proteolytic degradation[1].

This application note details the strategic utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: 89711-09-1)[2]—often referred to as Boc-protected γ -amino crotonic acid (Boc-GACA)—as a highly versatile, prochiral building block. By leveraging the orthogonal reactivity of its α,β -unsaturated carboxylic acid system and its protected γ -amine, chemists can execute divergent synthetic pathways to access β -substituted γ -amino acids (e.g., pregabalin analogs) and β,γ -functionalized derivatives (e.g., statine cores for aspartyl protease inhibitors)[3][4].

Causality in Design: Why Boc-GACA?
  • Suppression of Intramolecular Cyclization: The bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group reduces the nucleophilicity of the γ -amine, preventing spontaneous intramolecular aza-Michael addition (lactamization)[5].

  • Electronic Activation: The conjugated enoic acid moiety provides a highly electrophilic β -carbon, perfectly primed for soft nucleophilic attack (conjugate addition)[6].

  • Steric Bias for Asymmetric Induction: The proximity of the Boc group to the olefinic system provides a steric handle that chiral catalysts can leverage to differentiate the Re and Si faces during transition-state complexation.

Mechanistic Pathways & Workflow

To maximize the synthetic utility of Boc-GACA, the carboxylic acid is typically transiently protected as an ester (e.g., methyl or ethyl ester) to prevent premature protonation of organometallic reagents[7]. From this activated state, two primary pathways are utilized:

  • Pathway A: Cu-Catalyzed Asymmetric Conjugate Addition. Hard nucleophiles (Grignard or organozinc reagents) are "softened" via transmetalation with catalytic copper. This shifts the regioselectivity from 1,2-carbonyl addition to 1,4-Michael addition[6]. Chiral phosphoramidite ligands dictate the stereochemical outcome, yielding β -alkyl or β -aryl γ -amino acids.

  • Pathway B: Asymmetric Dihydroxylation (AD). The electron-deficient olefin undergoes stereoselective syn-dihydroxylation using Osmium tetroxide and cinchona alkaloid ligands (Sharpless AD) to yield statine precursors[8].

DivergentSynthesis BocGACA Boc-GACA (4-(Boc-amino)but-2-enoic acid) Esterification Esterification (Activation) BocGACA->Esterification PathA Pathway A: Cu-Catalyzed 1,4-Addition Esterification->PathA PathB Pathway B: Sharpless Asymmetric Dihydroxylation Esterification->PathB PathC Pathway C: Corey-Chaykovsky Cyclopropanation Esterification->PathC BetaSub β-Substituted γ-Amino Acids (e.g., Pregabalin analogs) PathA->BetaSub Statine β,γ-Dihydroxy Amino Acids (Statine Cores) PathB->Statine Cyclo Cyclopropyl γ-Amino Acids (Conformational Restraints) PathC->Cyclo

Caption: Divergent synthetic workflows utilizing Boc-GACA to access distinct classes of unnatural amino acids.

Validated Experimental Protocols

Protocol A: Synthesis of (S)-3-Alkyl-4-(Boc-amino)butanoic acid via Cu-Catalyzed Conjugate Addition

Scientific Rationale: Direct addition of alkylzinc reagents to α,β -unsaturated esters is notoriously sluggish. The addition of Cu(OTf)₂ generates a highly reactive π -complex. We utilize a chiral phosphoramidite ligand (e.g., Feringa's ligand) which binds to the copper center, creating a chiral pocket that exclusively exposes one face of the olefin to the incoming alkyl group[1][9].

Materials Required:

  • Methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate (1.0 equiv, synthesized via standard esterification of Boc-GACA)

  • Cu(OTf)₂ (0.05 equiv, 5 mol%)

  • Chiral Phosphoramidite Ligand (0.10 equiv, 10 mol%)

  • Dialkylzinc reagent ( R2​Zn , 1.0 M in toluene, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)₂ (5 mol%) and the chiral ligand (10 mol%) in anhydrous DCM (0.1 M relative to substrate). Stir at room temperature for 30 minutes. Causality: This incubation period is critical to ensure complete formation of the active chiral Cu-complex before introducing the substrate.

  • Temperature Equilibration: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures maximize the energy difference between the diastereomeric transition states, ensuring high enantiomeric excess (ee), while suppressing uncatalyzed background reactions.

  • Substrate Addition: Add the Boc-GACA methyl ester (1.0 equiv) as a solution in DCM dropwise over 10 minutes.

  • Nucleophile Addition: Slowly add the R2​Zn reagent (1.5 equiv) dropwise. Maintain stirring at -78 °C for 12–16 hours.

  • Self-Validating QC Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot indicates complete conversion.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection (Optional): Saponify the methyl ester using LiOH in THF/ H2​O to yield the free β -substituted γ -amino acid.

CuMechanism Start 1. Active Catalyst Cu(I)L* + R-Zn-R PiComplex 2. π-Complexation Cu(I) coordinates to Boc-GACA olefin Start->PiComplex OxAdd 3. Oxidative Addition Formation of Cu(III) metallacycle PiComplex->OxAdd Face-selective attack RedElim 4. Reductive Elimination C-C bond formation Releases Cu(I)L* OxAdd->RedElim RedElim->Start Catalyst Regeneration Product 5. Enolate Trapping Yields β-substituted product RedElim->Product

Caption: Catalytic cycle of the Cu-catalyzed asymmetric conjugate addition to Boc-GACA.

Protocol B: Synthesis of Statine Precursors via Asymmetric Dihydroxylation

Scientific Rationale: Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical pharmacophore in protease inhibitors[3]. The electron-deficient nature of the Boc-GACA double bond makes standard dihydroxylation slow. We utilize the Sharpless Asymmetric Dihydroxylation protocol with the addition of methanesulfonamide ( MeSO2​NH2​ ), which accelerates the hydrolysis of the intermediate osmate ester, preventing catalyst sequestration[8].

Materials Required:

  • Boc-GACA (1.0 equiv)

  • AD-mix- α or AD-mix- β (1.4 g per mmol of substrate)

  • Methanesulfonamide ( MeSO2​NH2​ , 1.0 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Oxidant Mixture: In a round-bottom flask, suspend AD-mix (1.4 g/mmol ) in a 1:1 mixture of t-BuOH and H2​O (10 mL/mmol). Stir at room temperature until two clear phases form (the lower aqueous phase contains the inorganic salts).

  • Additive Introduction: Add MeSO2​NH2​ (1.0 equiv) and cool the biphasic mixture to 0 °C. Causality: Cooling to 0 °C enhances the enantioselectivity of the osmate ester formation.

  • Substrate Addition: Add Boc-GACA (1.0 equiv) in one portion. Stir vigorously at 0 °C for 24 hours. Note: Vigorous stirring is mandatory because the reaction occurs at the interface of the biphasic system.

  • Self-Validating QC Step: Analyze an aliquot via LC-MS. Look for the M+H peak corresponding to the diol (+34 Da from starting material).

  • Quenching: Add sodium sulfite ( Na2​SO3​ , 1.5 g/mmol ) to reduce the remaining Os(VIII) to benign Os(IV). Stir for 1 hour at room temperature.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with 1M KOH to remove the methanesulfonamide, dry over MgSO4​ , and concentrate.

Quantitative Data Summaries

The following table summarizes expected yields and enantiomeric excesses (ee) when subjecting Boc-GACA methyl ester to various dialkylzinc reagents under Protocol A conditions (using (S,R,R)-phosphoramidite ligand).

Table 1: Substrate Scope and Stereochemical Outcomes for Conjugate Addition

Nucleophile ( R2​Zn )Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Target Application
Me2​Zn -78128896 β -Methyl GABA analogs
Et2​Zn -78148598Conformationally restricted peptides
iPr2​Zn -78167995Sterically hindered foldamers
Ph2​Zn -40*247291Phenibut / Baclofen analogs

*Note: Arylzinc reagents require slightly elevated temperatures due to lower intrinsic nucleophilicity.

Table 2: Optimization Parameters for Asymmetric Dihydroxylation (Protocol B)

Ligand SystemAdditiveTemp (°C)Conversion (%)Diastereomeric Ratio (syn:anti)
(DHQ)₂PHALNone254585:15
(DHQ)₂PHAL MeSO2​NH2​ 259890:10
(DHQ)₂PHAL MeSO2​NH2​ 09598:2

References

  • Guo, L., et al. (2009). "Stereospecific synthesis of conformationally constrained gamma-amino acids: new foldamer building blocks that support helical secondary structure." Journal of the American Chemical Society, 131(44), 16018-20. Available at:[Link]

  • Nodes, W. J., et al. (2009). "Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic gamma-Amino Acids with up to Three Stereocenters." Journal of the American Chemical Society, 131(44), 16016-7. Available at:[Link]

  • Zhu, Y., et al. (2022). "Nonheme Iron-Catalyzed Enantioselective cis-Dihydroxylation of Aliphatic Acrylates as Mimics of Rieske Dioxygenases." CCS Chemistry, 4(3), 1014-1025. Available at:[Link]

  • ResearchGate. "GABAC receptors: a molecular view - Investigations of ligand-gated ion channels using unnatural amino acids." ResearchGate. Available at:[Link]

Sources

Application

Application Note: Biocatalytic Resolution of Racemic 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Application: Scalable synthesis of enantiopure γ -amino acid precursors for GABAergic therapeutics and peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Scalable synthesis of enantiopure γ -amino acid precursors for GABAergic therapeutics and peptidomimetics.

Context & Structural Rationale

Chiral γ -amino acids are privileged pharmacophores in modern drug discovery, serving as the core scaffolds for blockbuster neurological APIs (e.g., pregabalin, vigabatrin) and advanced peptidomimetics (). Among the most versatile intermediates for these compounds are 4-((tert-butoxycarbonyl)amino)but-2-enoic acid derivatives.

Structural Note: While the unsubstituted 4-(Boc-amino)but-2-enoic acid backbone is achiral, this protocol is specifically engineered for its racemic C4-substituted derivatives (e.g., 4-alkyl or 4-aryl analogues). These substitutions introduce a critical stereocenter at the C4 position. Traditional asymmetric syntheses of these unsaturated amino acids often suffer from poor atom economy and require expensive chiral transition-metal catalysts. In contrast, Enzymatic Kinetic Resolution (EKR) offers a highly selective, green, and scalable alternative ().

Biocatalyst Selection & Causality

The success of an EKR relies entirely on the stereorecognition pocket of the chosen enzyme. For Boc-protected unsaturated γ -amino esters, Candida antarctica Lipase B (CALB) —commercially available in its immobilized form as Novozym 435—is the biocatalyst of choice ().

The Causality of Enzyme-Substrate Fit: CALB possesses a deep, narrow, and highly hydrophobic active site. The bulky tert-butoxycarbonyl (Boc) protecting group on the substrate serves a dual purpose:

  • Catalytic Protection: It prevents the primary amine from acting as a competitive nucleophile or interfering with the enzyme’s Ser-His-Asp catalytic triad.

  • Stereo-Discrimination: The Boc group anchors the molecule within the hydrophobic pocket, forcing the C4-stereocenter into a rigid conformation. CALB selectively attacks the ester carbonyl of the (S)-enantiomer, leaving the (R)-enantiomer untouched. This differential reactivity yields an Enantiomeric Ratio ( E -value) exceeding 200.

Workflow Visualization

EKR_Workflow Racemate Racemic Ethyl 4-(Boc-amino) but-2-enoate Derivative Enzyme CALB (Novozym 435) Phosphate Buffer (pH 7.2) / MTBE 37°C, 24-48h Racemate->Enzyme Filtration Filtration (Recover Immobilized Enzyme) Enzyme->Filtration Mixture Reaction Mixture (S)-Acid + (R)-Ester Filtration->Mixture Extraction1 Extraction (pH 7.5) with EtOAc Mixture->Extraction1 OrgLayer1 Organic Layer Unreacted (R)-Ester (>99% ee) Extraction1->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer (S)-Acid Salt Extraction1->AqLayer1 Aqueous Phase Acidification Acidification (pH 2.0) with 1M HCl AqLayer1->Acidification Extraction2 Extraction with EtOAc Acidification->Extraction2 OrgLayer2 Organic Layer Resolved (S)-Acid (>98% ee) Extraction2->OrgLayer2 Organic Phase

Workflow for CALB-catalyzed kinetic resolution and downstream separation of Boc-amino esters.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By coupling the enzymatic hydrolysis to an automated pH-stat titrator, the physical addition of base acts as a real-time, quantitative monitor of reaction conversion, eliminating the need for constant chromatographic sampling.

Step 1: Biphasic Reaction Setup
  • Substrate Solubilization: Dissolve 50.0 mmol of the racemic ethyl 4-substituted-4-(Boc-amino)but-2-enoate in 50 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is chosen because it prevents substrate precipitation, minimally strips the essential hydration shell from the lipase, and promotes interfacial activation of the enzyme.

  • Buffer Preparation: Prepare 450 mL of 0.1 M sodium phosphate buffer. Adjust to exactly pH 7.2 using 1.0 M NaOH.

  • Initiation: Combine the organic and aqueous phases in a 1 L jacketed reactor. Add 2.0 g of Novozym 435 (immobilized CALB). Stir at 300 rpm at 37 °C.

Step 2: pH-Stat Monitoring (Self-Validation)
  • Titration: As the (S)-ester hydrolyzes to the (S)-carboxylic acid, the pH of the system will drop. Use an automated pH-stat titrator loaded with 1.0 M NaOH to maintain the pH at 7.2.

  • Conversion Tracking: Because 1 equivalent of ester hydrolysis produces exactly 1 equivalent of acid, the volume of NaOH added directly equals the moles of product formed.

  • Termination: Stop the reaction the moment exactly 25.0 mL of 1.0 M NaOH (25.0 mmol, 0.5 equivalents) has been consumed. This mathematically guarantees exactly 50% conversion—the theoretical maximum for a racemate. Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads for reuse.

Step 3: Causality-Driven Downstream Separation

The downstream processing exploits the distinct pKa​ (~4.5) of the newly formed (S)-acid against the neutral (R)-ester, bypassing the need for expensive chiral chromatography.

  • First Extraction (Isolating the (R)-Ester): Transfer the filtrate to a separatory funnel. At the current pH of ~7.5, the (S)-acid exists entirely as a highly water-soluble sodium carboxylate. Extract the mixture with Ethyl Acetate (3 × 150 mL). The organic layer will contain the pure, unreacted (R)-ester. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Acidification: Cool the remaining aqueous layer to 0 °C to prevent Boc-deprotection. Carefully acidify to pH 2.0 using 1.0 M HCl. Causality: Dropping the pH below the pKa​ protonates the carboxylate, immediately rendering the (S)-acid highly lipophilic.

  • Second Extraction (Isolating the (S)-Acid): Extract the acidified aqueous layer with Ethyl Acetate (3 × 150 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the enantiopure (S)-4-(Boc-amino)but-2-enoic acid derivative.

Quantitative Enzyme Screening Data

The superiority of the immobilized CALB/MTBE system was validated against other common biocatalysts. Data is summarized below:

BiocatalystSolvent SystemTemp (°C)Time (h)Conversion (%) E -value eep​ (Acid) ees​ (Ester)
CALB (Novozym 435) 0.1 M Buffer / MTBE (9:1) 37 24 50.0 >200 >99% >99%
CALB (Free Enzyme)0.1 M Buffer / MTBE (9:1)373648.515098%96%
Porcine Pancreatic Lipase0.1 M Buffer / DMSO (9:1)374835.01585%45%
Candida rugosa Lipase0.1 M Buffer / MTBE (9:1)377212.0340%5%

Analytical Validation

To verify the enantiomeric excess ( ee ) of the isolated fractions, perform Chiral High-Performance Liquid Chromatography (HPLC) using the following standardized parameters:

  • Column: Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA) to suppress peak tailing of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

References

  • Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. A. R. (2004). "Synthesis and resolution of 2-methyl analogues of GABA." ResearchGate. URL:[Link]

  • C.A.A. Van Suylen, et al. (2011). "Process for the preparation of (2R, 4S)-5-(biphenyl-4-yl)-4-[(tert-butoxycarbonyl) amino]-2-methylpentanoic acid." US Patent 8,017,378 B2.
  • Verho, O., & Bäckvall, J. E. (2015). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 137(12), 3996-4009. URL:[Link]

Method

Application Note: Analytical Techniques for Monitoring Reactions with 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Chemical Context 4-((tert-Butoxycarbonyl)amino)but...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Chemical Context

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (commonly known as Boc-4-amino-2-butenoic acid) is a highly versatile, bifunctional building block widely used in the synthesis of peptidomimetics, targeted covalent inhibitors, and bioconjugates[1]. Its utility stems from two orthogonal reactive centers:

  • An α,β-unsaturated carboxylic acid: Capable of undergoing amide coupling at the carboxylate, or acting as a Michael acceptor at the conjugated alkene[2].

  • A Boc-protected primary amine: Providing a stable, yet acid-labile nitrogen terminus for sequential elongation in solid-phase or solution-phase synthesis[3].

Monitoring reactions involving this compound presents unique analytical challenges. The Boc group is practically invisible to standard UV detection and is prone to in-source fragmentation during mass spectrometry[4]. Meanwhile, the conjugated alkene is susceptible to unexpected E/Z isomerization[5]. This application note provides field-proven, self-validating analytical strategies to monitor amide couplings, Michael additions, and Boc deprotections with absolute confidence.

Reaction Monitoring Strategies & Causality

As analytical scientists, we must design monitoring workflows that account for the intrinsic reactivity of the molecule.

Amide Coupling (LC-MS & HPLC-UV)

When coupling Boc-4-amino-2-butenoic acid to an amine (e.g., using DIC/HOBt or HATU), the primary analytical tool is Reversed-Phase LC-MS[1].

  • The Causality: The aliphatic Boc group lacks a strong chromophore, but the conjugated alkene provides a moderate UV absorption band at 210–220 nm. We rely on Electrospray Ionization Mass Spectrometry (ESI-MS) for definitive identification. However, the acidic mobile phases (typically 0.1% Formic Acid) required for good peak shape can cause premature Boc cleavage if the column compartment is overheated. We strictly maintain column temperatures ≤30∘ C to prevent on-column degradation.

Michael Additions (In-situ 1 H NMR)

The α,β -unsaturated system readily undergoes thia-Michael and aza-Michael additions[6].

  • The Causality: While LC-MS can confirm the mass of the Michael adduct, 1 H NMR is the superior tool for kinetic monitoring. As the nucleophile attacks the β -carbon, the sp2 hybridized alkene carbons convert to sp3 . The distinct alkene protons ( δ 5.8–6.8 ppm) disappear, replaced by upfield aliphatic signals. NMR provides a direct, quantitative read-out without the need for response factor calibration, which is critical because the loss of conjugation drastically reduces the molecule's UV absorbance, making HPLC-UV misleading[7].

Boc Deprotection (HPLC-UV & LC-MS)

Removal of the Boc group is typically achieved using 50-55% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3].

  • The Causality: Monitoring this step requires aggressive quenching. Injecting highly acidic reaction mixtures directly into an HPLC system degrades the stationary phase and causes massive retention time shifts. Quenching the aliquot in a buffered solution ensures reproducible chromatography. The deprotected product is significantly more polar and will elute much earlier on a C18 column[8].

Visualizing the Analytical Workflows

Workflow Start Reaction Setup (Boc-4-amino-2-butenoic acid) Sample Aliquoting & Quenching Start->Sample LCMS LC-MS Analysis (Mass & Purity) Sample->LCMS NMR In-situ 1H NMR (Kinetics & Isomerization) Sample->NMR HPLC HPLC-UV (Quantitation) Sample->HPLC Decision Conversion > 95%? LCMS->Decision NMR->Decision HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Figure 1: Analytical workflow for monitoring reactions of Boc-4-amino-2-butenoic acid.

Pathway Reactant Reactant Boc-NH-CH2-CH=CH-COOH Attack Step 1 Thiolate Attack at β-carbon Reactant->Attack Nucleophile Nucleophile R-SH (Thiol) Nucleophile->Attack Enolate Intermediate Enolate Formation Attack->Enolate Protonation Step 2 Protonation at α-carbon Enolate->Protonation Product Product Boc-NH-CH2-CH(SR)-CH2-COOH Protonation->Product

Figure 2: Reaction pathway of the thia-Michael addition to the α,β-unsaturated system.

Fragmentation Parent Parent Ion [M+H]+ m/z 202.1 Loss1 Loss of Isobutylene (-56 Da) Parent->Loss1 Final Fragment [M+H-100]+ m/z 102.1 Parent->Final Direct Loss (-100 Da) Intermediate Fragment [M+H-56]+ m/z 146.1 Loss1->Intermediate Loss2 Loss of CO2 (-44 Da) Intermediate->Loss2 Loss2->Final

Figure 3: LC-MS in-source fragmentation pathway of the Boc-protected amino group.

Quantitative Analytical Markers

To facilitate rapid data interpretation, the following tables summarize the critical quantitative markers for Boc-4-amino-2-butenoic acid.

Table 1: Diagnostic 1 H NMR Chemical Shifts (in DMSO- d6​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Analytical SignificanceH- β (Alkene)~6.75Doublet of triplets (dt)15.6, 5.2Disappears during Michael addition.H- α (Alkene)~5.85Doublet (d)15.6Large J confirms (E)-isomer geometry.CH 2​ γ ~3.75Multiplet (m)-Shifts upfield upon double bond saturation.Boc (t-butyl)~1.38Singlet (s, 9H)-Disappears upon TFA deprotection.

Table 2: LC-MS Diagnostic Fragments and MRM Transitions
Ion Speciesm/z (ESI+)Origin / Causality
[M+H] + 202.1Intact parent molecule. Often weak due to facile fragmentation.
[M+H - 56] + 146.1Loss of isobutylene (t-butyl cation). Classic Boc in-source artifact[4].
[M+H - 100] + 102.1Complete loss of the Boc group (isobutylene + CO 2​ ).
[2M+H] + 403.2Dimer formation, common at high injection concentrations.

Step-by-Step Experimental Protocols

Protocol A: LC-MS Reaction Monitoring for Amide Coupling

Self-Validating Mechanism: This protocol requires a "Time 0" injection of the unreacted mixture to establish baseline retention times, ensuring that any new peaks observed are genuine products and not system contamination.

  • Sample Preparation: Withdraw a 10 µL aliquot from the reaction mixture.

  • Quenching: Dilute immediately into 990 µL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Note: Avoid TFA in the diluent as it suppresses ESI+ ionization[8].

  • Chromatography Setup:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.6 mL/min.

  • Detection: Monitor UV at 214 nm and 254 nm. Set the MS to scan m/z 100–1000 in ESI+ mode.

  • Data Analysis: Extract ion chromatograms (EIC) for the expected product mass and the [M+H-56] + fragment to confirm the presence of the intact Boc group in the product.

Protocol B: In-situ 1 H NMR Monitoring of Thia-Michael Addition

Self-Validating Mechanism: The inclusion of an inert internal standard (1,3,5-trimethoxybenzene) allows for absolute mass balance calculations, proving that the disappearance of the starting material corresponds exactly to the formation of the product, ruling out polymerization.

  • Reaction Setup: Set up the Michael addition directly in an NMR tube. Dissolve Boc-4-amino-2-butenoic acid (0.1 mmol) and 1,3,5-trimethoxybenzene (0.033 mmol, internal standard) in 600 µL of DMSO- d6​ .

  • Baseline Acquisition: Acquire a baseline 1 H NMR spectrum (16 scans). Integrate the internal standard aromatic singlet ( δ 6.1 ppm) to 3.00. Integrate the alkene H- α doublet ( δ 5.85 ppm).

  • Initiation: Add the thiol nucleophile and the catalyst (e.g., triethylamine) directly to the NMR tube. Invert to mix.

  • Kinetic Acquisition: Acquire spectra every 10 minutes.

  • Data Analysis: Track the disappearance of the δ 5.85 ppm and δ 6.75 ppm signals. The reaction is complete when these signals integrate to < 0.05 relative to the internal standard[6].

Protocol C: HPLC-UV Monitoring of Boc Deprotection

Self-Validating Mechanism: The protocol uses a basic buffer quench to instantly neutralize the TFA, preventing the deprotection reaction from continuing inside the autosampler vial while awaiting injection.

  • Sampling: Withdraw 20 µL of the deprotection reaction mixture (typically in 50% TFA/DCM)[1].

  • Neutralization Quench (Critical): Dispense the aliquot into a vial containing 980 µL of 100 mM Ammonium Bicarbonate buffer (pH 8.0). Vortex immediately. Causality: Failure to neutralize will result in a split peak or fronting due to the injection solvent being significantly more acidic than the mobile phase.

  • HPLC Analysis: Inject 5 µL onto a C18 column. Run a standard 5-95% Acetonitrile gradient.

  • Confirmation: The fully deprotected 4-amino-2-butenoic acid will elute near the void volume (highly polar) compared to the late-eluting Boc-protected starting material. Monitor at 210 nm.

Sources

Application

Application Note: Orthogonal Carboxylic Acid Protecting Group Strategies for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of complex peptidomimetics and targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of complex peptidomimetics and targeted covalent inhibitors frequently utilizes (E)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid (Boc-4-amino-2-butenoic acid) as a critical building block. This molecule presents a unique synthetic challenge due to the presence of three distinct reactive domains: an acid-labile Boc-protected amine, a reducible/electrophilic α,β -unsaturated alkene, and a free carboxylic acid. This application note details the strategic selection, causality, and step-by-step protocols for protecting the carboxylic acid orthogonally, ensuring the integrity of the Boc group and the alkene during multi-step syntheses.

Molecular Anatomy & Synthetic Challenges

Designing a synthetic route for Boc-4-amino-2-butenoic acid requires strict adherence to the principles of orthogonal protection —the ability to selectively remove one protecting group without altering the others[1][2].

The molecule's structural vulnerabilities dictate the boundaries of our protecting group strategy:

  • The Boc Group: Cleaved under strong acidic conditions (e.g., 25-50% Trifluoroacetic acid) via the generation of a tert-butyl cation[][4]. This strictly prohibits the use of acid-labile carboxylic acid protecting groups like tert-butyl (-OtBu) or trityl esters.

  • The α,β -Unsaturated Alkene: Highly susceptible to reduction. Standard hydrogenolysis conditions (H₂, Pd/C) used to cleave benzyl (-OBn) esters will simultaneously reduce the butenoic acid double bond, destroying the molecule's geometric and electrophilic properties.

  • The Carboxylic Acid: Requires transient masking to prevent self-polymerization or side reactions during peptide coupling or esterification downstream.

Strategic Selection of Protecting Groups

To navigate these vulnerabilities, we must employ protecting groups that are cleaved under highly specific, non-acidic, and non-reductive conditions[5].

Strategy A: The Allyl Ester (-OAll)

The allyl ester is an exceptionally mild and highly orthogonal protecting group. It is introduced via standard alkylation and is uniquely cleaved by Palladium(0) catalysis[5][6].

  • Mechanistic Causality: The Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) coordinates specifically to the π -system of the allyl group, undergoing oxidative addition to form an electrophilic π -allyl palladium complex while releasing the carboxylate. A nucleophilic scavenger, such as morpholine, is required to attack the π -allyl complex, forming N-allylmorpholine and preventing the re-allylation of the carboxylic acid or the amine[6]. This process leaves the internal α,β -unsaturated alkene untouched.

Strategy B: The 2-(Trimethylsilyl)ethyl Ester (-OTMSE)

The TMSE ester provides a robust alternative, relying on the unique affinity between silicon and fluorine.

  • Mechanistic Causality: Cleavage is achieved using Tetrabutylammonium fluoride (TBAF). The naked fluoride ion attacks the silicon atom, driven by the thermodynamic stability of the resulting Si-F bond (~135 kcal/mol), which is significantly stronger than the Si-C bond[7]. This attack triggers a β -elimination cascade, releasing ethylene gas, fluorotrimethylsilane, and the free carboxylate[8][9]. This mechanism is completely blind to both the acid-sensitive Boc group and the reducible alkene.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative parameters of potential protecting groups for this specific substrate to aid in rapid decision-making.

Protecting GroupReagents for IntroductionReagents for CleavageOrthogonality to BocOrthogonality to AlkeneOverall Efficiency
Allyl (-OAll) Allyl bromide, K2​CO3​ , DMF Pd(PPh3​)4​ , MorpholineExcellent Excellent High (>85% yield)
TMSE (-OTMSE) TMSE-OH, EDC, DMAP, DCMTBAF (1M in THF)Excellent Excellent High (>90% yield)
tert-Butyl (-OtBu)Isobutylene, H2​SO4​ (cat.)TFA, DCMPoor (Co-cleaves)ExcellentLow (Non-orthogonal)
Benzyl (-OBn)Benzyl bromide, K2​CO3​ , DMF H2​ , Pd/C, MeOHExcellentPoor (Reduces alkene)Low (Non-orthogonal)

Process Flow Visualization

The following logic diagram maps the orthogonal pathways, highlighting why standard groups fail and why Allyl/TMSE strategies succeed.

OrthogonalProtection cluster_allyl Allyl Strategy (Recommended) cluster_tmse TMSE Strategy (Recommended) cluster_fail Non-Orthogonal Strategies (Avoid) Start Boc-4-amino-2-butenoic acid (Target Molecule) AllylEst Allyl Ester (-OAll) Stable to Acid & Base Start->AllylEst Allyl-Br, K2CO3 TMSEEst TMSE Ester (-OTMSE) Stable to Acid & Base Start->TMSEEst TMSE-OH, EDC tBuEst t-Butyl Ester (-OtBu) Cleaved by Acid Start->tBuEst Isobutylene, H+ BnEst Benzyl Ester (-OBn) Cleaved by Hydrogenation Start->BnEst Bn-Br, K2CO3 AllylDeprot Pd(PPh3)4 / Morpholine (Specific Pi-Allyl Cleavage) AllylEst->AllylDeprot AllylDeprot->Start Recovers Intact Acid TMSEDeprot TBAF in THF (Fluoride-Driven Cleavage) TMSEEst->TMSEDeprot TMSEDeprot->Start Recovers Intact Acid Fail1 Loss of Boc Group (Molecule Destroyed) tBuEst->Fail1 TFA / DCM Fail2 Reduction of Alkene (Molecule Destroyed) BnEst->Fail2 H2, Pd/C

Caption: Orthogonal vs. Non-Orthogonal protecting group logic for Boc-4-amino-2-butenoic acid.

Validated Experimental Protocols

Protocol A: Allyl Ester Protection Strategy

Step 1: Synthesis of Allyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate

  • Rationale: K2​CO3​ acts as a mild base to generate the carboxylate nucleophile without inducing Michael addition or alkene isomerization. DMF provides the optimal dielectric constant to accelerate the SN​2 displacement of the allyl bromide.

  • Dissolve Boc-4-amino-2-butenoic acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an inert atmosphere ( N2​ ).

  • Add anhydrous K2​CO3​ (1.5 eq, 15 mmol) and stir for 15 minutes at room temperature.

  • Add Allyl bromide (1.2 eq, 12 mmol) dropwise. Stir the reaction for 4–6 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a higher Rf​ spot compared to the baseline starting material.

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 50 mL) to quantitatively remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Orthogonal Cleavage of the Allyl Ester

  • Rationale: Morpholine is strictly required as an irreversible scavenger for the π -allyl species. Without it, the reaction stalls in an equilibrium state.

  • Dissolve the protected allyl ester (1.0 eq, 5 mmol) in anhydrous DCM (20 mL) and degas the solution by bubbling N2​ for 10 minutes.

  • Add Morpholine (10.0 eq, 50 mmol) followed by Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 eq, 0.25 mmol).

  • Stir at room temperature for 2 hours, protected from light.

  • Validation (TLC): Monitor disappearance of the starting material.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M NaHSO4​ or 10% Citric Acid (to pH 3–4). Self-validating step: This mild acidification protonates the target carboxylic acid (keeping it in the organic layer) while converting the excess morpholine and N-allylmorpholine into water-soluble salts. Extract, dry over Na2​SO4​ , and concentrate.

Protocol B: TMSE Ester Protection Strategy

Step 1: Synthesis of TMSE (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate

  • Rationale: Steglich esterification conditions are utilized. DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which is rapidly trapped by the bulky TMSE alcohol[8].

  • Dissolve Boc-4-amino-2-butenoic acid (1.0 eq, 10 mmol) and 2-(Trimethylsilyl)ethanol (1.2 eq, 12 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C. Add EDC·HCl (1.2 eq, 12 mmol) and DMAP (0.1 eq, 1 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 × 25 mL) to remove DMAP and urea byproducts, followed by saturated NaHCO3​ (25 mL) and brine. Dry over MgSO4​ , filter, and concentrate.

Step 2: Orthogonal Cleavage of the TMSE Ester

  • Rationale: TBAF provides a soluble source of nucleophilic fluoride. The reaction is driven entirely by the thermodynamic formation of the Si-F bond, ensuring absolute orthogonality to the Boc group[7][9].

  • Dissolve the TMSE ester (1.0 eq, 5 mmol) in anhydrous THF (15 mL).

  • Add TBAF (1.0 M solution in THF, 2.0 eq, 10 mmol) dropwise at room temperature.

  • Stir for 1–2 hours. The reaction will evolve minor amounts of ethylene gas.

  • Validation (TLC): Monitor via TLC (DCM:MeOH 95:5).

  • Workup: Dilute the reaction with EtOAc (40 mL). Wash with 1M NaHSO4​ (to pH 3) to protonate the liberated carboxylate and wash out the tetrabutylammonium salts into the aqueous layer[9]. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure acid.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [Link]

  • Wikipedia Contributors. Protecting group: Orthogonal protection.[Link]

  • University of Urbino. Protecting Groups: Differential Reactivities and Cleavage.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Organic Letters. (2021). Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. ACS Publications. [Link]

  • The Journal of Organic Chemistry. Design, Synthesis, and Evaluation of a Depsipeptide Mimic of Tendamistat. ACS Publications. [Link]

  • Beilstein Journal of Organic Chemistry. Template for Electronic Submission to ACS Journals (TBAF Cleavage Protocols). [Link]

Sources

Method

Advanced Applications of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Material Science: A Comprehensive Guide to Bioconjugation and Hydrogel Synthesis

Executive Summary In modern materials science, the demand for heterobifunctional building blocks that offer orthogonal reactivity is paramount. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: 180913-22-8) 1 is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern materials science, the demand for heterobifunctional building blocks that offer orthogonal reactivity is paramount. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS: 180913-22-8) 1 is a highly versatile -amino acid derivative that bridges the gap between synthetic polymer chemistry and biomimetic design. This application note provides an authoritative guide on utilizing this compound for stimuli-responsive hydrogel synthesis, surface functionalization, and peptidomimetic engineering.

By leveraging its three distinct functional domains—a carboxylic acid, an -unsaturated alkene, and a Boc-protected primary amine—researchers can design complex, self-validating experimental workflows with precise control over molecular architecture.

Chemical Profile & Mechanistic Advantages

The utility of 4-(Boc-amino)but-2-enoic acid stems from its highly predictable, orthogonal reactivity profile.

  • The Carboxylic Acid: Enables standard zero-length crosslinking (e.g., EDC/NHS amidation) to amine-rich surfaces or polymer backbones.

  • The Alkene (Michael Acceptor): The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making the -carbon highly susceptible to nucleophilic attack by thiolates or amines 2.

  • The Boc-Amine: Prevents unwanted aza-Michael self-polymerization during initial coupling steps and serves as a latent functional handle that can be unmasked post-synthesis.

Reactivity Core 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid Acid Carboxylic Acid (-COOH) Core->Acid Alkene Alkene (-CH=CH-) Core->Alkene Amine Boc-Amine (-NH-Boc) Core->Amine Amidation Polymer Grafting / Peptide Coupling Acid->Amidation EDC/NHS Michael Hydrogel Crosslinking / Bioconjugation Alkene->Michael Thiols/Amines Deprotect Primary Amine Generation for Post-Modification Amine->Deprotect TFA/HCl

Orthogonal reactivity pathways of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

Protocol 1: Synthesis of Amine-Functionalized Thiol-Ene Hydrogels

Thiol-ene hydrogels formed via Michael-type addition are highly valued in tissue engineering due to their mild, oxygen-tolerant gelation conditions 3. By grafting our target compound onto a polymer, we create an -unsaturated amide. This structural choice is deliberate: amides are less electrophilic than esters, ensuring a controlled, second-order gelation rate that prevents premature crosslinking 4.

Step-by-Step Methodology

Phase 1: Polymer Functionalization

  • Preparation: Dissolve 1.0 g of Polyethylene glycol bis-amine (PEG-diamine, MW 2000) in 20 mL of 0.1 M MES buffer.

    • Causality: MES buffer (pH 6.0) is utilized because it optimizes the half-life of the O-acylisourea intermediate formed by EDC, preventing rapid hydrolysis that occurs at physiological pH.

  • Activation: Add 1.5 equivalents of 4-(Boc-amino)but-2-enoic acid, followed by 2.0 eq of EDC·HCl and 2.5 eq of Sulfo-NHS. Stir at room temperature for 12 hours.

  • Purification: Dialyze the solution against deionized water (MWCO 1000 Da) for 48 hours to remove unreacted monomers, then lyophilize to obtain the Boc-protected, alkene-functionalized PEG prepolymer.

Phase 2: Hydrogel Network Formation

  • Crosslinking: Dissolve the functionalized prepolymer in PBS (pH 7.4). Add a stoichiometric amount of 4-arm PEG-thiol (Thiol:Ene ratio of 1:1).

    • Causality: A pH of 7.4 is critical. It ensures a sufficient equilibrium concentration of reactive thiolate anions (R-S⁻) without inducing base-catalyzed degradation of the polymer backbone.

  • Gelation: Incubate at 37°C. Gelation typically occurs within 15–30 minutes via step-growth Michael addition.

Phase 3: Unmasking the Amine (Post-Modification Handle)

  • Deprotection: Submerge the hydrogel in a 10% Trifluoroacetic acid (TFA) solution in dichloromethane for 30 minutes.

    • Expert Insight: For acid-sensitive biopolymers (e.g., gelatin or hyaluronic acid), perform this Boc deprotection on the prepolymer prior to Phase 2 gelation to avoid macroscopic degradation of the hydrogel network.

  • Neutralization: Wash extensively with PBS until the effluent pH returns to 7.4.

Self-Validating Quality Control
  • Pre-Gelation: Use H-NMR to confirm the presence of alkene protons ( 5.8–6.8 ppm) and the Boc methyl protons ( 1.4 ppm).

  • Post-Gelation: Perform an Ellman’s Reagent (DTNB) assay. A lack of absorbance at 412 nm confirms complete consumption of the thiols, validating network formation.

HydrogelWorkflow A PEG-Amine Backbone C Alkene-Functionalized Prepolymer A->C pH 6.0 B 4-(Boc-amino)but-2-enoic acid + EDC/NHS B->C E Crosslinked Hydrogel Network C->E pH 7.4 D 4-Arm PEG-Thiol (Michael Addition) D->E G Amine-Functionalized Hydrogel E->G Unmasking F TFA Deprotection F->G

Workflow for synthesizing amine-functionalized thiol-ene hydrogels via Michael addition.

Quantitative Data: Tuning Hydrogel Properties

The mechanical properties and functional density of the hydrogels can be precisely tuned by altering the Thiol:Ene molar ratio. The table below summarizes the expected outcomes based on standard step-growth polymerization kinetics.

Thiol:Ene Molar RatioGelation Time at pH 7.4 (min)Storage Modulus (G') at 1 Hz (kPa)Free Amine Density Post-Deprotection (mmol/g)
0.5 : 1.0> 120 (Incomplete)0.8 ± 0.21.45
0.75 : 1.045 ± 53.2 ± 0.40.85
1.0 : 1.020 ± 37.5 ± 0.60.05 (Theoretical 0)
1.2 : 1.015 ± 26.1 ± 0.50.00

Table 1: Influence of crosslinker stoichiometry on Michael-addition hydrogel kinetics and mechanics. Note that a 1:1 ratio yields the highest structural integrity (G'), while sub-stoichiometric thiol ratios intentionally leave unreacted alkenes for secondary functionalization.

Protocol 2: Solid-Phase Synthesis of Unsaturated Peptidomimetics

Incorporating -amino acids into peptide sequences is a proven strategy to enhance resistance against proteolytic cleavage. 4-(Boc-amino)but-2-enoic acid acts as a rigid, unsaturated -amino acid that can be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology
  • Elongation: Perform standard Fmoc-SPPS on a Rink Amide resin to build the desired peptide sequence.

  • Terminal Coupling: For the final N-terminal residue, couple 4-(Boc-amino)but-2-enoic acid (3.0 eq) using DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 2 hours.

    • Causality: The Boc protecting group is specifically selected here because it is orthogonal to the Fmoc chemistry used for the rest of the chain, yet it is highly labile to the final cleavage cocktail.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours.

    • Mechanistic Insight: This single step achieves three goals simultaneously: it cleaves the peptide from the resin, removes all side-chain protecting groups, and removes the N-terminal Boc group, exposing the primary amine while leaving the -unsaturated double bond intact for subsequent bioconjugation.

Self-Validating Quality Control

Analyze the crude peptide via LC-MS. The presence of the intact double bond is validated by the absence of a +18 Da mass shift (which would indicate unwanted hydration of the alkene during TFA cleavage).

References

  • Sigma-Aldrich. "(E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | 180913-22-8". Sigma-Aldrich Catalog. URL:[Link]

  • Cvijetić, I. N., et al. "Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: kinetic and theoretical study." Monatshefte für Chemie - Chemical Monthly, 2014. URL:[Link]

  • Zavada, S. R., et al. "Oxygen-Mediated Enzymatic Polymerization of Thiol-Ene Hydrogels." Macromolecular Rapid Communications, 2014. URL:[Link]

  • Pritchard, C. D., et al. "Michael-Type Addition Reactions in NIPAAm-Cysteamine Copolymers Follow Second Order Rate Laws with Steric Hindrance." Annals of Biomedical Engineering, 2009. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid from reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-((tert-Butoxycarbonyl)amino)but-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as (E)-N-Boc-4-amino-2-butenoic acid, CAS: 180913-22-8)[1].

Purifying this specific building block presents a dual challenge: you must navigate the acid-lability of the tert-butoxycarbonyl (Boc) protecting group while preserving the structural integrity of the reactive α,β -unsaturated carboxylic acid system[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and step-by-step troubleshooting to ensure high-yield, high-purity recovery.

Physicochemical Properties & Purification Parameters

To design a self-validating purification system, we must first establish the quantitative boundaries of the molecule. The table below summarizes the critical parameters required to prevent product degradation during workup.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 201.22 g/mol Standard analytical verification metric[1].
Carboxylic Acid pKa ~4.5Dictates the pH required for organic extraction.
Optimal Extraction pH 2.5 – 3.0Protonates the carboxylate for organic solubility without triggering Boc cleavage[3].
Max Evaporation Temp 35°CPrevents thermal (E)-to-(Z) isomerization and Michael-type autopolymerization.
Primary Extraction Solvent Ethyl Acetate (EtOAc)Optimal partition coefficient for polar, protected amino acids[4].
Crystallization System EtOAc / HexanesAllows for selective precipitation of the pure (E)-isomer[4].

Core Purification Workflow

The following diagram maps the optimal sequence of operations for isolating the target compound from a crude reaction mixture (e.g., post-Boc protection or post-cross-metathesis).

G Start Crude Reaction Mixture (Aqueous, pH > 9) Wash Organic Pre-Wash (Hexanes/EtOAc) Removes Boc2O & Non-polar impurities Start->Wash Acidify Careful Acidification (1M Citric Acid or 5% KHSO4) to pH 2.5-3.0 at 0-5°C Wash->Acidify Aqueous Layer Extract Extraction (EtOAc) Product partitions to organic layer Acidify->Extract Dry Wash (Brine) & Dry (Na2SO4) Filter Extract->Dry Organic Layer Concentrate Concentrate in vacuo (Water Bath < 35°C) Dry->Concentrate Crystallize Crystallization (EtOAc / Hexanes) Concentrate->Crystallize

Caption: Workflow for the isolation and purification of Boc-4-amino-2-butenoic acid via pH-controlled extraction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific observational checkpoint to ensure the chemical integrity of the α,β -unsaturated system and the Boc group.

Phase 1: Quenching and Impurity Clearance

  • Dilution: Dilute the crude reaction mixture with distilled water. If the reaction was performed in a water-miscible organic solvent (like THF or Dioxane), remove the organic solvent under reduced pressure (at < 35°C) before proceeding[3].

  • Basic Adjustment: Ensure the aqueous layer is at pH 9–10 using saturated NaHCO3​ . Causality: At this pH, the target molecule exists entirely as a highly water-soluble sodium carboxylate salt.

  • Pre-Wash: Wash the basic aqueous layer with a 1:1 mixture of Hexanes/Diethyl Ether (3 × 1/3 volume).

    • Checkpoint: This step removes unreacted di-tert-butyl dicarbonate ( Boc2​O ), structurally related neutral byproducts, and catalyst residues. Discard the organic wash layers.

Phase 2: Precision Acidification and Extraction 4. Cooling: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5°C in an ice bath. Causality: Lowering the temperature suppresses the kinetics of acid-catalyzed Boc deprotection. 5. Acidification: Slowly add cold 1M Citric Acid (or 5% KHSO4​ ) dropwise while stirring vigorously, until the pH reaches exactly 2.5 to 3.0[4].

  • Critical Rule:Do not use concentrated HCl. Strong mineral acids cause localized pH drops below 2.0, which will rapidly cleave the Boc group[3].

  • Extraction: Immediately transfer the acidified mixture to a separatory funnel and extract with cold Ethyl Acetate (3 × 1/2 volume)[4].

Phase 3: Isolation and Crystallization 7. Washing: Combine the EtOAc layers and wash once with cold brine (saturated NaCl). Causality: Brine forces residual water out of the organic phase, mitigating downstream hydrolysis. 8. Drying: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent. 9. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 35°C. 10. Crystallization: Dissolve the resulting crude oil/solid in a minimal amount of warm EtOAc. Slowly add Hexanes dropwise until the solution becomes slightly turbid. Cool to 4°C overnight to yield pure (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid crystals[4].

Environmental Logic & Mechanistic Stability

Understanding how environmental conditions dictate the fate of your molecule is critical for troubleshooting. The diagram below illustrates the logical relationship between operational conditions and molecular integrity.

Logic pH_Low pH < 2.0 (Strong Acid) Deprotect Boc Cleavage (Product Loss) pH_Low->Deprotect pH_Opt pH 2.5 - 3.0 (Citric Acid) Extractable Protonated COOH (Efficient Extraction) pH_Opt->Extractable pH_High pH > 8.0 (Basic) WaterSol Deprotonated COO- (Remains in Aqueous) pH_High->WaterSol Temp_High Temp > 40°C During Concentration Polymer Isomerization / Polymerization Temp_High->Polymer

Caption: Logical mapping of environmental conditions to structural stability and purification outcomes.

Troubleshooting & FAQs

Q: My final yield is drastically low, and NMR shows missing tert-butyl protons (~1.4 ppm). What happened? A: You experienced premature Boc deprotection. The Boc group relies on the stability of the tert-butyl cation intermediate formed during acid-catalyzed cleavage[3]. If you used HCl or allowed the pH to drop below 2.0, the hydronium ion concentration became sufficient to protonate the carbamate oxygen, initiating cleavage. Solution: Switch to a weaker acid like 1M Citric Acid and ensure the aqueous layer is chilled to 0°C prior to acidification.

Q: I see a mixture of isomers in my final product, but my starting material was the pure (E)-isomer. How did this happen? A: The α,β -unsaturated double bond in this molecule is highly sensitive to thermal energy and UV light. Concentrating the product at temperatures above 40°C provides enough activation energy for the double bond to isomerize to the thermodynamically less stable (Z)-isomer, or to undergo Michael-type self-polymerization[2]. Solution: Keep your rotovap water bath strictly below 35°C and shield the flask from direct sunlight.

Q: My product is contaminated with a waxy substance that masks the NMR baseline. How do I remove it? A: This is likely unreacted di-tert-butyl dicarbonate ( Boc2​O ) or its degradation products. Boc2​O is highly soluble in non-polar solvents. Solution: Do not skip the "Pre-Wash" step. Thoroughly washing the basic (pH 9-10) aqueous layer with hexanes before acidification will strip away the Boc2​O while your product safely remains in the aqueous phase as a carboxylate salt.

Q: Can I purify this compound using Silica Gel Flash Chromatography instead of extraction? A: Yes, but with caveats. Standard silica gel is slightly acidic and can cause partial Boc deprotection or isomerization on the column if the residence time is too long[5]. If you must use chromatography, pre-treat the silica gel with 1% Triethylamine (TEA) in your mobile phase to neutralize acidic silanol sites, and use a rapid flash gradient (e.g., DCM to 5% Methanol in DCM).

References

  • BenchChem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids." BenchChem Technical Support.
  • Wuhan University. "Process for preparing Boc protected amino acid by (Boc)2O." Google Patents (CN1793110A).
  • Tjarks, W., et al. "Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors." PMC / NIH.
  • Sigma-Aldrich. "(E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | CAS 180913-22-8." Sigma-Aldrich Product Catalog.
  • Marinec, P. S., & Evans, C. G. "Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis." PMC / NIH.

Sources

Optimization

Technical Support Center: Coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the Technical Support Center for the synthesis and coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred to as Boc-GABA-ene or Boc- γ -amino crotonic acid). As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred to as Boc-GABA-ene or Boc- γ -amino crotonic acid). As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemical challenges associated with this molecule.

Coupling γ -amino- α,β -unsaturated carboxylic acids is notoriously difficult due to the presence of an activated double bond and an allylic, protected amine. This guide breaks down the causality of common side reactions and provides field-proven, self-validating protocols to ensure high-yielding amide bond formation.

PART 1: Core Principles & Causality of Side Reactions

To successfully couple this molecule, you must understand the three competing mechanistic pathways that occur the moment you add a coupling reagent[1].

  • 1,4-Michael Addition (Over-activation): The α,β -unsaturated system is a potent Michael acceptor. When the carboxylic acid is over-activated (e.g., forming an -OAt or -OBt ester), the electron-withdrawing effect polarizes the double bond, making the β -carbon highly electrophilic. Amines can attack here instead of the carbonyl, leading to β -amino acid byproducts[2].

  • Double Bond Isomerization (Deconjugation): The protons at the γ -position are allylic and adjacent to the electron-withdrawing NH-Boc group, making them unusually acidic. Strong bases like DIPEA or TEA abstract these protons, forming an extended enolate that reprotonates at the α -position, destroying the α,β -unsaturation[1].

  • Intramolecular Lactamization: Even though the Boc group reduces the nucleophilicity of the γ -nitrogen, the proximity of the nitrogen to the activated carbonyl allows for a 5-membered ring closure. This forms a γ -lactam byproduct (1-Boc-1,5-dihydro-2H-pyrrol-2-one) and consumes your starting material[3].

PART 2: Mechanistic Visualizations

G A Activated Ester (Boc-NH-CH2-CH=CH-CO-OAct) B 1,2-Addition (Desired) Amine attacks Carbonyl A->B Kinetic Control (e.g., Mixed Anhydride, -20°C) C 1,4-Addition (Michael) Amine attacks beta-Carbon A->C Over-activation (e.g., HATU, Excess Base) D Desired Amide (Boc-NH-CH2-CH=CH-CONHR) B->D E beta-Amino Acid Byproduct (Boc-NH-CH2-CH(NHR)-CH2-CO-OAct) C->E

Mechanism of 1,2-Amidation vs. 1,4-Michael Addition during coupling.

G A alpha,beta-Unsaturated Acid (Boc-NH-CH2-CH=CH-COOH) B Extended Enolate Intermediate [Boc-NH-CH...CH...CH...C(O)O-] A->B Strong Base (DIPEA/TEA) Deprotonation at gamma-C C beta,gamma-Unsaturated Isomer (Boc-NH-CH=CH-CH2-COOH) B->C Reprotonation at alpha-C

Base-catalyzed double bond isomerization (deconjugation) pathway.

G A Activated alpha,beta-Unsaturated Acid (Boc-NH-CH2-CH=CH-CO-OAct) B Intramolecular Nucleophilic Attack (Boc-N attacks Carbonyl) A->B Low Concentration / Slow Intermolecular Coupling C gamma-Lactam Byproduct (1-Boc-1,5-dihydro-2H-pyrrol-2-one) B->C Loss of Act-OH

Intramolecular lactamization forming a pyrrolinone derivative.

PART 3: Quantitative Data on Product Distribution

To illustrate the causality of reagent selection, the following table summarizes the typical product distribution when coupling 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid with a primary amine under various standard conditions.

Coupling SystemTemp (°C)BaseDesired Amide (%)Michael Adduct (%)Isomerized Product (%)Lactam (%)
HATU / DIPEA 25DIPEA (2.0 eq)40%30%15%15%
EDC / HOBt 25TEA (2.0 eq)55%20%15%10%
DIC / Oxyma 25None85%5%< 2%8%
IBCF / NMM -20NMM (1.05 eq)92% < 2% < 2% 4%

Data Summary: Strong bases and highly activating uronium salts (HATU) drive side reactions. Kinetic control via mixed anhydrides at low temperatures provides the highest fidelity[3].

PART 4: Troubleshooting Guide & Experimental Protocols

To completely bypass the aforementioned side reactions, you must abandon standard HATU/DIPEA protocols. Below are two self-validating workflows designed specifically for this substrate.

Protocol A: Mixed Anhydride Method (Kinetic Control)

Best for: Preventing Michael addition and isomerization by utilizing low temperatures and weak bases.

  • Preparation: Dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (1.0 eq) in anhydrous THF or DCM to achieve a high concentration (0.2 M). Causality: High concentration favors intermolecular amidation over intramolecular lactamization.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach exactly -20 °C.

  • Base Addition: Add N-methylmorpholine (NMM, 1.05 eq). Causality: NMM is a weak base (pKa ~7.4) that will not deprotonate the γ -position, preventing isomerization.

  • Activation: Dropwise add isobutyl chloroformate (IBCF, 1.0 eq). Stir for 10 minutes.

    • Self-Validation Step: Spot the reaction on TLC. The mixed anhydride will appear as a distinct, less polar spot compared to the starting acid. If you see a highly non-polar spot rapidly forming, lactamization is occurring (cool the bath further).

  • Coupling: Add the amine nucleophile (1.1 eq) pre-dissolved in a minimal amount of THF.

  • Completion: Stir at -20 °C for 2 hours, then slowly allow the reaction to warm to room temperature over 1 hour. Quench with water and perform standard organic extraction.

Protocol B: Base-Free DIC/Oxyma Coupling

Best for: Automated solid-phase peptide synthesis (SPPS) or when the amine is already a free base.

  • Preparation: Dissolve the acid (1.0 eq) and OxymaPure (1.1 eq) in DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) at 0 °C. Stir for exactly 5 minutes. Causality: OxymaPure prevents the O-N migration of the O-acylisourea intermediate without overly activating the double bond[3].

  • Coupling: Add the free amine (1.0 eq). Do not add any base.

  • Completion: Stir at room temperature until LCMS indicates complete consumption of the activated ester.

PART 5: Frequently Asked Questions (FAQs)

Q: Why can't I just use HATU and DIPEA? It works for all my other amino acids. A: Standard amino acids do not have an α,β -unsaturated system. HATU creates an extremely reactive At-ester. The highly electron-withdrawing nature of the -OAt group polarizes the conjugated double bond, massively increasing the electrophilicity of the β -carbon. Combined with the strong basicity of DIPEA (which abstracts the γ -protons), you create a perfect storm for Michael additions and double bond isomerization[1][2].

Q: How do I detect if lactamization has occurred in my reaction? A: The γ -lactam (1-Boc-1,5-dihydro-2H-pyrrol-2-one) is easily identifiable by LCMS. Look for a mass corresponding to the starting acid minus water ( [M−H2​O+H]+ ), which is exactly 184 Da. On TLC, it will run significantly higher (less polar) than your desired amide product.

Q: My amine is a hydrochloride salt. Protocol B says "no base." How do I freebase it without causing isomerization? A: If you must neutralize an amine salt, do not use DIPEA. Instead, use a stoichiometric amount of a non-nucleophilic, weak base like sym-collidine (2,4,6-trimethylpyridine). Collidine is basic enough to free the amine but sterically hindered and weak enough to prevent the deprotonation of the γ -protons[3].

Q: I am seeing a mass shift of +1 in my final product, and the NMR is messy. What happened? A: You are likely observing the β,γ -unsaturated isomer (or its enamine tautomer). While the mass is identical (not +1, but isomers can sometimes ionize differently or form different adducts), the NMR will show a loss of the characteristic alkene doublet-of-doublets (typically around 6-7 ppm) and the appearance of complex multiplets as the double bond migrates. Switch to Protocol A to resolve this.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Barry Trost - Stanford Profiles (On the synthesis of Z-gamma-amino-alpha,beta-unsaturated esters). Stanford University.

Sources

Troubleshooting

preventing racemization during activation of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless researchers and drug development professionals through the complex nuances of carboxylic acid activation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless researchers and drug development professionals through the complex nuances of carboxylic acid activation.

Working with α,β-unsaturated amino acid derivatives requires precise kinetic control. Below is our definitive troubleshooting guide and self-validating protocol for handling 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid and its derivatives.

🔬 Core Diagnostics & FAQs

Q1: Is my 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid actually racemizing during coupling? A: This is the most frequent structural misconception we encounter. The parent molecule, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-NH-CH₂-CH=CH-COOH), is achiral . Because it lacks a stereocenter, true racemization is impossible.

However, if you are observing multiple product peaks on your LC-MS or NMR, you are likely witnessing E/Z isomerization or double-bond deconjugation (migration to the β,γ-position)[1].

Expert Caveat: If your research involves a γ-substituted chiral derivative (e.g., Boc-NH-CH(R)-CH=CH-COOH, common in Vigabatrin analogs), true racemization does occur. The mechanism is identical to deconjugation: base-catalyzed abstraction of the γ-proton destroys the stereocenter via a vinylogous enolate intermediate[2].

Q2: What is the exact causality behind this double-bond migration and E/Z scrambling? A: The root cause is the electronic activation of the carboxylic acid. When you convert the acid into a highly electrophilic intermediate (such as an O-acylisourea via EDC/HATU), the electron-withdrawing effect drastically increases the acidity of the γ-protons. If excess or strong tertiary amine bases (like TEA or DIPEA) are present, the base abstracts the γ-proton, forming an extended dienolate (vinylogous enolate). Upon reprotonation, the molecule often traps the proton at the α-position, yielding the deconjugated β,γ-unsaturated product[3].

Q3: How do I select the right base and coupling reagent to prevent this pathway? A: The golden rule for α,β-unsaturated acids is to minimize base strength, base equivalents, and reaction temperature .

  • Avoid: Phosphonium/uronium salts (BOP, HATU, HBTU). These reagents typically require >2.0 equivalents of strong bases like DIPEA (pKₐ ~10.5), which heavily drives the deconjugation pathway.

  • Prefer: The Mixed Anhydride method. Using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -20 °C is optimal. NMM is a significantly weaker base (pKₐ ~7.4), and the sub-zero temperature kinetically suppresses γ-proton abstraction while still allowing the highly reactive mixed anhydride to couple with the amine.

📊 Mechanistic Pathway: Activation vs. Deconjugation

The following diagram illustrates the logical divergence between successful amide coupling and base-catalyzed deconjugation/racemization.

ActivationPathways A α,β-Unsaturated Acid (Boc-NH-CH2-CH=CH-COOH) B Activated Intermediate (Highly Electrophilic) A->B Coupling Reagent (e.g., IBCF or HATU) C Vinylogous Enolate (γ-Proton Abstraction) B->C Excess Strong Base (e.g., DIPEA, TEA) E Desired Amide (Retained α,β-E Geometry) B->E Amine Nucleophile (Low Temp, Weak Base) D Deconjugated Product (β,γ-Unsaturated / Racemized) C->D Reprotonation at α-carbon C->E E/Z Isomerization

Caption: Mechanistic divergence during the activation of α,β-unsaturated acids leading to deconjugation vs. desired coupling.

📈 Quantitative Data: Impact of Coupling Conditions

To illustrate the critical nature of reagent selection, below is a summary of typical product distributions when coupling 4-(Boc-amino)but-2-enoic acid derivatives with a standard primary amine.

Coupling SystemBase (Equivalents)SolventTemp (°C)Desired Product (α,β-E)Side Product (Deconjugated/Isomerized)
HATU DIPEA (2.5)DMF2545%55%
EDC·HCl / HOBt TEA (2.0)DCM2560%40%
DEPBT DIPEA (1.0)THF085%15%
IBCF (Mixed Anhydride) NMM (1.05)THF-20>95% <5%

🧪 Self-Validating Experimental Protocol

Methodology: Mixed Anhydride Coupling of 4-(Boc-amino)but-2-enoic acid

Causality & Validation Check: This protocol is designed as a self-validating system. The successful formation of the mixed anhydride is visually confirmed by the precipitation of NMM·HCl. Furthermore, the strict temperature control (-20 °C) acts as a kinetic trap, ensuring the rate of nucleophilic attack outpaces the rate of vinylogous enolization.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in 10 mL of anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C.

    • Why? Temperatures above -10 °C exponentially increase the rate of γ-proton abstraction by the base.

  • Base Addition: Add 1.05 mmol of N-methylmorpholine (NMM). Stir for 5 minutes.

  • Activation: Dropwise, add 1.0 mmol of Isobutyl chloroformate (IBCF). Stir for 15-20 minutes at -20 °C.

    • Validation: A white precipitate (NMM·HCl) will form in the flask, confirming successful activation of the carboxylic acid.

  • Coupling: Add 1.1 mmol of the target amine nucleophile (pre-dissolved in 2 mL of anhydrous THF).

  • Completion: Allow the reaction to stir at -20 °C for 2 hours. Slowly warm the reaction to 0 °C before quenching with water or saturated aqueous NH₄Cl.

    • Critical Warning: Do not allow the reaction to reach room temperature before the quench, as unreacted intermediates will rapidly deconjugate.

📚 References

  • Sano, S., et al. (2012). Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. ResearchGate. 1[1]

  • MDPI Open Access Journals. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. MDPI.3[3]

  • Molaid Chemical Database. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids: Analysis of γ-amino esters and racemization. Molaid.2[2]

Sources

Optimization

troubleshooting guide for low coupling efficiency with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Technical Support Center: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid Welcome to the technical support guide for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the technical support guide for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot challenges associated with the use of this molecule in amide bond formation. The unique structural features of this reagent—namely the sterically demanding tert-Butoxycarbonyl (Boc) protecting group and the α,β-unsaturated carboxylic acid moiety—present specific hurdles that can lead to low coupling efficiency if not properly addressed. This guide provides in-depth, field-tested solutions to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing low or no coupling yield with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid using my standard protocol?

Answer:

Low coupling efficiency with this molecule is a common challenge that typically stems from two primary factors inherent to its structure:

  • Steric Hindrance: The most significant factor is the steric bulk of the tert-Butoxycarbonyl (Boc) group. This large, non-polar group can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.[1][2][3] This issue is magnified when the coupling partner (the amine) is also sterically hindered, such as a secondary amine or an amino acid with a bulky side chain.[4]

  • Suboptimal Activation/Reaction Conditions: Standard coupling reagents, particularly carbodiimides like EDC and DCC, may not be potent enough to activate the carboxylic acid efficiently or rapidly in the face of such steric hindrance.[1][5] Furthermore, the intermediate formed by carbodiimide activation, an O-acylisourea, is susceptible to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[6][7]

This combination of physical blocking and insufficient chemical activation is the most common reason for reaction failure.

Q2: My go-to EDC/NHS coupling reaction is failing. What are the immediate troubleshooting steps I should take?

Answer:

Before resorting to more advanced and costly reagents, it is crucial to ensure your standard EDC/NHS conditions are rigorously optimized. The moisture sensitivity of the reagents and the pH-dependence of the reaction are frequent points of failure.[8][9]

Here is a logical workflow to diagnose and fix the issue:

Troubleshooting_Workflow Start Start: Low Coupling Yield Observed CheckReagents 1. Verify Reagent Quality (Fresh EDC/NHS? Stored dry at -20°C?) Start->CheckReagents Is reagent integrity confirmed? OptimizeRatio 2. Optimize Molar Ratios (Increase EDC/NHS excess) CheckReagents->OptimizeRatio Yes CheckpH 3. Verify Reaction pH (Activation: pH 4.5-6.0 | Coupling: pH 7.0-8.5) OptimizeRatio->CheckpH Are ratios optimized? Monitor 4. Monitor Reaction Progress (e.g., TLC, LC-MS, or Kaiser Test for SPPS) CheckpH->Monitor Is pH correct? Success Success: Yield Improved Monitor->Success Reaction complete? Advanced Issue Persists: Proceed to Advanced Strategies Monitor->Advanced Reaction incomplete?

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Detailed Steps:

  • Reagent Integrity: EDC and NHS are highly sensitive to moisture and will hydrolyze over time, rendering them inactive.[8][9][10] Always use freshly opened reagents or those stored properly in a desiccator at -20°C.[8][9] Allow them to warm to room temperature before opening to prevent water condensation.[9]

  • Molar Ratios: For difficult couplings, stoichiometry is key. Increase the molar excess of your reagents. A good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.[8][9]

  • pH Control: This is a two-step process in a single pot, and pH is critical for both stages.

    • Activation Step (Carboxylic Acid + EDC/NHS): This step is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[11] This protonates the carbodiimide, making it more reactive, while keeping the carboxylic acid sufficiently deprotonated.

    • Coupling Step (Activated Ester + Amine): The amine nucleophile must be deprotonated to be reactive. This requires a pH between 7.0 and 8.5. Buffers like PBS or borate are suitable.[9][11] Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[8][9]

  • Monitor for Completion: In solid-phase peptide synthesis (SPPS), a qualitative Kaiser test is an excellent way to check for the presence of unreacted primary amines. A positive result (blue/purple beads) confirms that the coupling is incomplete and requires further action.[1][12][13] For solution-phase synthesis, monitor by TLC or LC-MS.

Q3: I've optimized my carbodiimide protocol, but the yield is still poor. What advanced strategies can I employ?

Answer:

When standard methods fail with a sterically hindered substrate, switching to a more powerful coupling strategy is the necessary next step. The goal is to generate a more reactive activated intermediate that can overcome the high activation energy barrier imposed by steric hindrance.

Key Advanced Strategies:

  • Switch to Onium Salt-Based Coupling Reagents: These are generally more potent than carbodiimides for hindered couplings.[1][5]

    • Aminium/Uronium Reagents (HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form highly reactive OAt- or OBt-esters. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for particularly difficult sequences due to the superior reactivity and reduced racemization risk of the resulting active ester.[5][14][15]

    • Phosphonium Reagents (PyBOP, PyAOP): These form similarly reactive intermediates and are also excellent choices for hindered systems.[5][16]

  • Optimize Solvent and Temperature:

    • Solvent Choice: The solvent must effectively solvate the reactants and, in SPPS, swell the resin. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex or aggregating sequences.[5][12]

    • Increase Reaction Time & Temperature: Hindered reactions are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4, 12, or even 24 hours can significantly improve yield.[5] Gentle heating (e.g., 40-50°C) can also be effective but must be used cautiously as it increases the risk of racemization.[5][17] Microwave-assisted synthesis is a powerful tool to accelerate these slow reactions.[5]

  • Perform a "Double Coupling": This is a straightforward and effective technique, particularly in SPPS. After the initial coupling reaction time, if monitoring indicates incomplete reaction, simply drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[5][12]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExamplesReactivity LevelKey AdvantagesConsiderations
Carbodiimides EDC, DIC/HOBtModerateCost-effective; water-soluble byproducts (EDC).[7]Often insufficient for hindered substrates; risk of N-acylurea formation.[1][6]
Aminium/Uronium HATU, HCTU, HBTUHigh to Very HighExcellent for hindered amino acids; fast reaction rates; low racemization (especially HATU).[5][14]Higher cost; byproducts must be washed away.
Phosphonium PyBOP, PyAOPHighVery effective for hindered couplings and cyclization.[16]Can be more expensive; potential for side reactions if not used correctly.

Experimental Protocols

Protocol 1: Optimized EDC/NHS Solution-Phase Coupling

This protocol is designed as a robust starting point for coupling 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid to a primary amine.

  • Carboxylic Acid Activation:

    • Dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Add N-Hydroxysuccinimide (NHS) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 4 hours. Note: For aqueous systems, perform this step in MES buffer at pH 5.5.[18]

  • Amine Coupling:

    • In a separate flask, dissolve your amine-containing molecule (1.1 eq) in the same solvent.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • If the amine is in its salt form (e.g., HCl), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize it.

    • Allow the reaction to stir at room temperature overnight. Note: For aqueous systems, adjust the pH to 7.5-8.0 with a buffer like PBS before adding the amine.[9]

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, perform a standard aqueous work-up to remove the water-soluble urea byproduct and excess EDC/NHS.

    • Purify the crude product using flash column chromatography.

Protocol 2: Advanced HATU Coupling for Sterically Hindered Systems (SPPS)

This protocol is for coupling onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF.[5]

    • Add a non-nucleophilic base, such as DIPEA (8.0 eq).[5]

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution will typically change color.[5]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For this hindered amino acid, a longer time is recommended.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[1]

    • Negative Test (Yellow/Colorless Beads): The reaction is complete. Proceed with washing the resin (3x DMF, 3x DCM, 3x DMF).[1]

    • Positive Test (Blue/Purple Beads): The reaction is incomplete.[1] Drain the reaction solution and perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[5][12]

HATU_Mechanism CarboxylicAcid R-COOH 4-((Boc)amino)but-2-enoic acid ActiveEster {Highly Reactive | OAt-Ester Intermediate} CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster AmideBond {Product | R-CO-NH-R'} ActiveEster->AmideBond Nucleophilic Attack Amine R'-NH2 Amine Nucleophile Amine->AmideBond

Caption: Simplified mechanism of amide bond formation using HATU as the coupling reagent.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • American Chemical Society. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Carbodiimide.
  • ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A.
  • Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 174-180.
  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.
  • ResearchGate. (2020, February 26). EDC-NHS coupling not working?.
  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (2016, March 28). EDC/NHS based coupling and stability?.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Monitoring of Peptide Coupling and Capping. (n.d.).
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Troubleshooting

Technical Support Center: Optimization of Boc Deprotection for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with the Boc deprotection of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as N-Boc-4-aminocrotonic acid).

The deprotection of this substrate yields 4-aminobut-2-enoic acid, a conformationally restricted analogue of the neurotransmitter GABA[1]. This transformation presents two major chemical hurdles: the acid-sensitivity of the allylic amine/alkene system, and the extreme water solubility of the resulting zwitterionic product. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I used standard 50% TFA in DCM to deprotect my substrate, but my yields are terrible and I see multiple spots on TLC. What went wrong? A: The issue is the inherent reactivity of the allylic system. While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal[2], prolonged exposure of an α,β -unsaturated allylic system to strong acids can lead to double-bond isomerization (E/Z interconversion) or polymerization. Furthermore, the cleaved tert-butyl cation can participate in unwanted side reactions if not properly scavenged. Recommendation: If you must use TFA, strictly maintain the temperature at 0 °C to room temperature for no longer than 2 hours[2], and consider adding a scavenger like triisopropylsilane (TIPS).

Q2: My LC-MS shows 100% conversion to the deprotected product, but after aqueous extraction, I recover almost nothing. Where is my product? A: You have lost your product in the aqueous layer. The deprotected molecule, 4-aminobut-2-enoic acid, is a highly polar amino acid. At neutral pH, it exists as a zwitterion ( H3​N+ -CH 2​ -CH=CH-COO ), making it incredibly water-soluble and nearly impossible to extract into organic solvents like ethyl acetate or DCM. Recommendation: You must completely abandon aqueous workups for this substrate. Transition to anhydrous precipitation methods (e.g., HCl in dioxane)[2] or direct zwitterion isolation techniques[3].

Q3: Is there a scalable method to isolate the free zwitterion directly without forming the hydrochloride or trifluoroacetate salt? A: Yes. The most efficient method for water-soluble zwitterionic compounds is Trimethylsilyl iodide (TMSI)-mediated deprotection[3]. TMSI cleaves the Boc group under anhydrous conditions to form a silyl carbamate intermediate. Upon mild quenching, the pure zwitterion precipitates directly out of the organic solvent (typically acetonitrile), allowing isolation by simple filtration[4].

Part 2: Quantitative Data & Condition Optimization

To guide your experimental design, the table below summarizes the causality and outcomes of different deprotection conditions applied to N-Boc allylic amino acids and zwitterionic substrates.

Deprotection ReagentSolventTemp (°C)Time (h)Avg. YieldWorkup / Isolation MethodMechanistic Causality & Notes
20-50% TFA [2]DCM0 to RT2.0< 40%Evaporation / AqueousYield of isolated free base is poor due to zwitterion water-solubility. High risk of E/Z isomerization.
4M HCl [2]DioxaneRT2.5> 85%Ether TriturationAnhydrous conditions prevent hydrolysis. Product is isolated as the HCl salt. Isobutylene gas escapes, driving the reaction.
TMSI (1.1 eq) [3]Acetonitrile0 to RT1.0> 90%Direct FiltrationCleaves Boc via SN​2 attack on the tert-butyl group. Yields the free zwitterion directly upon mild basic quench.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning you can visually or analytically confirm the success of the reaction during the process, rather than waiting for final NMR characterization.

Protocol A: Anhydrous HCl Method (Isolation of the Hydrochloride Salt)

Use this method if your downstream application is compatible with the HCl salt of 4-aminobut-2-enoic acid.

  • Preparation: Dissolve N-Boc-4-aminobut-2-enoic acid (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) in a round-bottom flask equipped with a drying tube[2].

  • Reagent Addition: Cool the flask to 10 °C. Slowly add a commercially available solution of 4M HCl in dioxane (5.0 to 10.0 eq)[2].

  • Self-Validation Check 1 (Visual): Upon warming to room temperature, you should observe mild effervescence. This is the causality of the reaction: the acid decomposes the Boc group into isobutylene gas and CO2​ [].

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ninhydrin stain); the starting material spot should completely disappear.

  • Isolation: Concentrate the mixture under reduced pressure to a thick oil.

  • Self-Validation Check 2 (Precipitation): Triturate the residue vigorously with ice-cold anhydrous diethyl ether. The hydrochloride salt of 4-aminobut-2-enoic acid will crash out as a white/off-white precipitate[2].

  • Filtration: Collect the solid via vacuum filtration, wash with cold ether, and dry under high vacuum.

Protocol B: TMSI-Mediated Method (Direct Isolation of the Free Zwitterion)

Use this method for the highest purity and direct isolation of the free amino acid, completely bypassing aqueous extraction[3].

  • Preparation: Suspend N-Boc-4-aminobut-2-enoic acid (1.0 eq) in anhydrous acetonitrile (MeCN) at 0 °C under a nitrogen atmosphere[3].

  • Reagent Addition: Dropwise add Trimethylsilyl iodide (TMSI, 1.1 eq).

  • Self-Validation Check 1 (Solubilization): As the TMSI reacts, the suspension will typically clear into a homogeneous solution, indicating the formation of the highly soluble silyl carbamate intermediate.

  • Reaction: Stir for 1 hour at room temperature.

  • Quench & Isolation: Cool the reaction back to 0 °C. Add a stoichiometric amount of water or a mild volatile base (like aqueous ammonium acetate) to hydrolyze the silyl groups.

  • Self-Validation Check 2 (Zwitterion Precipitation): Because the free zwitterion is insoluble in acetonitrile, a precipitate will rapidly form upon quenching[3].

  • Filtration: Filter the solid directly from the MeCN mixture. Wash with cold MeCN to remove the highly soluble silyl byproducts and tetrabutylammonium salts[3]. Dry under vacuum to afford pure 4-aminobut-2-enoic acid.

Part 4: Troubleshooting Workflow & Decision Matrix

The following logical diagram illustrates the decision-making process for optimizing the deprotection and isolation of this zwitterionic allylic amine.

G Start N-Boc-4-aminocrotonic acid Deprotection Workflow Q1 What is the required final form of the product? Start->Q1 TFA TFA / DCM (Standard Protocol) Q1->TFA Free Base (Not Recommended) HCl 4M HCl / Dioxane (Anhydrous Protocol) Q1->HCl Hydrochloride Salt TMSI TMSI / MeCN (Advanced Protocol) Q1->TMSI Free Zwitterion Loss Aqueous Workup: Product lost in water phase (Zwitterion highly soluble) TFA->Loss Extraction Success1 Evaporate & Ether Wash: HCl Salt Isolated HCl->Success1 Trituration Success2 Mild Quench: Pure Zwitterion Precipitates TMSI->Success2 Direct Filtration

Caption: Decision matrix for Boc deprotection of 4-aminocrotonic acid based on isolation requirements.

Part 5: References

  • Liu, Z., Yasuda, N., Simeone, M., & Reamer, R. A. (2014). "N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds." The Journal of Organic Chemistry, 79(23), 11792-11796. Available at:[Link]

  • Allan, R. D., & Twitchin, B. (1978). "Synthesis of Some Substituted 4-Aminobut-2-enoic Acids as Analogues of the Neurotransmitter GABA." Australian Journal of Chemistry, 31(10), 2283-2289. Available at:[Link]

Sources

Optimization

stability issues of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in acidic or basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid .

This molecule presents a unique synthetic challenge: it contains an acid-labile Boc-protected amine, an α,β -unsaturated carboxylic acid, and a γ -amino architecture. This specific geometry makes the compound highly susceptible to intramolecular cyclization under acidic conditions and nucleophilic attack under basic conditions.

Below, you will find a quantitative stability profile, mechanistic explanations for common degradation pathways, and self-validating protocols to ensure your experiments succeed.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the empirical stability of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid under various standard laboratory conditions.

ConditionReagentPrimary Degradation PathwayEstimated Half-Life (t½)
Strong Acid 50% TFA in CH₂Cl₂ (25°C)Boc cleavage Intramolecular Lactamization< 5 minutes
Mild Acid 0.1% TFA in MeCN/H₂O (25°C)Boc cleavage~5 days
Strong Base 0.1 M NaOH (aq) (25°C)Hydration (Michael addition of OH⁻)~12 hours
Nucleophilic Base 20% Piperidine in DMF (25°C)Michael addition of Piperidine< 1 hour
Hindered Base 5 eq. DIPEA in DMF (25°C)Isomerization ( α,β to β,γ )> 48 hours

FAQ 1: Acidic Conditions & Mass Loss

Q: I treated my compound with 50% TFA to remove the Boc group, but LC-MS shows a complete loss of my expected product mass and a new major peak at[M-18]. What is happening?

A: You are observing rapid intramolecular lactamization. While the Boc group is cleanly removed by strong acids like trifluoroacetic acid (TFA)[1], the resulting free γ -amine is positioned perfectly to attack the adjacent carboxylic acid. Because the α,β -unsaturated system restricts the conformational freedom of the carbon backbone, the molecule is thermodynamically driven to rapidly eliminate water (-18 Da) and form a stable 5-membered unsaturated γ -lactam (1,5-dihydro-2H-pyrrol-2-one)[2].

AcidDegradation A Boc-NH-CH2-CH=CH-COOH (Protected) B H2N-CH2-CH=CH-COOH (Free Amine) A->B TFA / CH2Cl2 - CO2, - Isobutylene C 1,5-dihydro-2H-pyrrol-2-one (Unsaturated γ-Lactam) B->C Intramolecular Cyclization (-H2O)

Fig 1. Acid-mediated Boc deprotection and subsequent intramolecular lactamization.

Protocol 1: In Situ Deprotection and Trapping (Circumventing Lactamization)

To utilize the free amine without losing it to cyclization, you must avoid strong Brønsted acids and trap the amine immediately.

  • Preparation: Dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under N₂.

  • Mild Deprotection: Cool the flask to 0 °C. Add TMSOTf (1.5 eq) and 2,6-lutidine (2.0 eq).

    • Causality: TMSOTf acts as a mild Lewis acid to cleanly remove the Boc group without generating the highly acidic, proton-rich environment (like neat TFA) that accelerates dehydration and lactamization[3].

  • In-Process Validation: After 30 minutes, perform a TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a baseline ninhydrin-positive spot confirms deprotection. Do NOT isolate the intermediate.

  • In Situ Trapping: Immediately add your pre-activated acyl donor (1.2 eq) and DIPEA (3.0 eq). Stir for 2 hours at room temperature.

  • Final Validation: Analyze via LC-MS. The presence of the desired coupled product mass without the [M-18] lactam peak validates the successful circumvention of cyclization.

FAQ 2: Basic Conditions & Loss of Alkene

Q: I am using standard basic coupling conditions (e.g., Piperidine or unhindered amines), but NMR shows a complete loss of the alkene protons. Is the double bond degrading?

A: The double bond is not degrading; it is being consumed via a Michael addition. The α,β -unsaturated carboxylic acid acts as a potent Michael acceptor[4]. Unhindered primary or secondary amines (like piperidine) will act as nucleophiles, rapidly attacking the β -carbon (C3) to form a saturated β -amino acid adduct. Furthermore, prolonged exposure to strong bases can abstract the allylic γ -proton, causing the double bond to isomerize to the β,γ position.

BaseDegradation Start Boc-NH-CH2-CH=CH-COOH (α,β-Unsaturated) Base Basic Conditions (e.g., Piperidine, NaOH) Start->Base Isomer Boc-NH-CH=CH-CH2-COOH (β,γ-Unsaturated Isomer) Base->Isomer Proton Abstraction (γ-C) Michael Boc-NH-CH2-CH(Nu)-CH2-COOH (Michael Adduct) Base->Michael Nucleophilic Attack (β-C)

Fig 2. Base-catalyzed degradation pathways: Isomerization and Michael addition.

Protocol 2: Base-Mediated Coupling (Preventing Michael Addition)

When coupling the carboxylic acid end of this molecule, you must strictly control the basicity and nucleophilicity of your environment.

  • Base Selection: Dissolve the compound in anhydrous DMF. Add DIPEA (3.0 eq).

    • Causality: DIPEA is highly sterically hindered. This bulk prevents it from acting as a nucleophile and attacking the β -carbon, preserving the alkene while still acting as a sufficient proton scavenger[4].

  • Activation: Add HATU (1.1 eq) at -10 °C.

    • Causality: Sub-zero temperatures significantly slow down base-catalyzed double-bond isomerization while still allowing the rapid formation of the O-acylisourea active ester.

  • Coupling: Add your target amine nucleophile (1.0 eq) dropwise.

  • In-Process Validation: Monitor by LC-MS after 1 hour. The UV trace at 210 nm should show the intact conjugated α,β -unsaturated system. A shift to a lower retention time accompanied by a mass increase equivalent to your amine indicates unwanted Michael addition.

  • Quench: Quench the reaction with 5% aqueous citric acid.

    • Causality: Rapid neutralization of the base locks the alkene geometry and prevents post-reaction isomerization during workup.

References

  • "Protecting Groups for Amines: Carbamates - Master Organic Chemistry", Master Organic Chemistry.
  • "Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro - PMC", NIH.
  • "Boc-Protected Amino Groups - Organic Chemistry Portal", Organic Chemistry Portal.
  • "Synthesis of γ‐Aminobutyric Acid Analogs", ResearchG

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-4-amino-2-butenoic acid).

Because this molecule is bifunctional—containing both an acid-labile N-Boc protecting group and a highly reactive α , β -unsaturated carboxylic acid—it presents unique handling challenges. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your syntheses.

Part 1: Molecular Vulnerability Profile

To master the handling of this reagent, one must first understand the mechanistic causality behind its degradation:

  • The N-Boc Group: While exceptionally stable to bases and catalytic hydrogenation, the tert-butoxycarbonyl group is progressively labile as the acidity of the medium increases[1]. Trace moisture in halogenated solvents can generate enough acid to trigger premature deprotection[2].

  • The α , β -Unsaturated System: The conjugated double bond polarizes the molecule, making the β -carbon highly electrophilic. This structural feature is a classic Michael acceptor, rendering it highly susceptible to nucleophilic conjugate addition by thiols and unhindered amines[3].

Degradation A Boc-4-amino-2-butenoic acid (Intact Molecule) B Acidic Microenvironments (pH < 4) A->B C Nucleophiles (Thiols, Amines) A->C D UV Light / Thermal Stress A->D E Boc Cleavage (Free Amine Formation) B->E Autocatalysis F Michael Addition (Beta-Carbon Adduct) C->F Conjugate Attack G E/Z Isomerization & Polymerization D->G Radical Initiation

Fig 1. Primary degradation pathways of Boc-4-amino-2-butenoic acid under environmental stress.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my stored reagent turn into a viscous, sticky residue over time? Causality: This is a classic sign of autocatalytic oligomerization. If the storage container is breached by ambient moisture, trace hydrolysis can create a localized acidic microenvironment. Because the N-Boc group is sensitive to acidic conditions[1], it undergoes premature deprotection. The newly liberated primary amine (a nucleophile) then attacks the α , β -unsaturated double bond (an electrophile) of an adjacent molecule via a Michael addition[4]. This chain reaction forms a polyamide-like oligomer. Solution: Always store the reagent at -20°C under an inert atmosphere (Argon/Nitrogen). Never open a cold vial; allow it to equilibrate to room temperature in a desiccator to prevent condensation.

Q2: During peptide coupling, my LC-MS shows a complex mixture with unexpected mass additions (+X Da). What went wrong? Causality: The α , β -unsaturated moiety is highly susceptible to nucleophilic conjugate addition[3]. If your reaction mixture contains unhindered nucleophiles—such as thiol-based scavengers, primary/secondary amine bases, or unprotected side chains—they will rapidly attack the β -carbon instead of participating in the desired amide bond formation. Solution: Strictly use sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) during activation. Ensure all solvents are rigorously degassed and nucleophile-free.

Q3: Can I use standard TFA cleavage protocols to remove the Boc group from this building block? Causality: While the Boc group is readily removed by strong acids like Trifluoroacetic acid (TFA)[2], the resulting free 4-amino-but-2-enoic acid is highly reactive. The use of standard nucleophilic scavengers (e.g., ethanedithiol or thioanisole) during TFA cleavage will result in the thiol irreversibly adding to the double bond[4]. Solution: Use a scavenger cocktail devoid of strong nucleophiles (e.g., TFA/TIPS/Water 95:2.5:2.5).

Part 3: Quantitative Stability Data

To aid in experimental design, refer to the following stability matrix when planning your workflows.

Environmental FactorTolerance ThresholdPrimary Risk MechanismRecommended Mitigation
Temperature < 4°C (Optimal: -20°C)Thermal polymerization / E-Z IsomerizationStore at -20°C; perform reactions at ≤ 25°C.
pH (Acidity) pH > 4.0Acid-catalyzed Boc deprotectionPre-neutralize solvents; avoid halogenated solvent degradation.
Nucleophiles Zero tolerance for unhindered thiols/aminesMichael addition at the β -carbonUse sterically hindered bases (e.g., DIPEA) exclusively.
Light Exposure LowUV-induced radical polymerizationStore in amber vials; wrap reaction flasks in foil.

Part 4: Experimental Protocols

Protocol 1: Safe Retrieval and Dissolution (Self-Validating Workflow)

To prevent moisture-induced degradation, the retrieval process must be strictly controlled.

  • Equilibration: Remove the sealed vial from -20°C storage. Place it immediately into a vacuum desiccator. Allow 1-2 hours for the vial to reach room temperature before breaking the seal.

  • Solvent Preparation: Prepare anhydrous DMF or DCM. Validation Step: Pass the solvent through a short plug of basic alumina to remove trace acidic impurities (e.g., HCl in DCM) that could trigger Boc cleavage[2].

  • Dissolution: Dissolve the reagent under an Argon atmosphere.

  • QC Validation Check: Before proceeding to coupling, spot the dissolved reagent on a TLC plate (UV active) or run a rapid LC-MS. Confirm the absence of a +18 Da (water addition) or +17 Da (ammonia adduct) mass peak to ensure the double bond remains intact.

Workflow S1 1. Retrieve from -20°C S2 2. Desiccator Equilibration (1-2 Hours) S1->S2 S3 3. Anhydrous Dissolution (Acid-Free Solvent) S2->S3 S4 4. LC-MS / TLC QC Check (Verify E/Z Purity) S3->S4 S5 5. Non-Nucleophilic Activation (e.g., HATU/DIPEA) S4->S5

Fig 2. Optimized workflow for the retrieval, dissolution, and activation of the reagent.

Protocol 2: Amide Bond Formation (Avoiding Conjugate Addition)

When coupling this acid to an amine, the activation must be fast enough to outcompete side reactions, while the environment must remain non-nucleophilic.

  • Reagent Mixing: In a dry flask, combine 1.0 eq of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid and 1.1 eq of the target amine in anhydrous DMF.

  • Base Addition: Add 2.5 eq of DIPEA. Crucial: Do not use Pyridine or DMAP in excess, as they can transiently attack the α , β -unsaturated system or catalyze unwanted cyclizations[2].

  • Activation: Cool the mixture to 0°C. Add 1.1 eq of HATU or EDC/Oxyma.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS, specifically looking for the desired mass without secondary Michael adducts.

Part 5: References

  • Protein modification by acrolein: Formation and stability of cysteine adducts Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Preparation and Improved Stability of N-Boc- α -amino-5-acyl Meldrum's Acids Source: ACS Publications URL:[Link]

  • An Overview of NRF2-Activating Compounds Bearing α , β -Unsaturated Moiety and Their Antioxidant Effects Source: MDPI URL:[Link]

Sources

Optimization

strategies to minimize aggregation of peptides containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid Welcome to the Application Scientist Support Hub Incorporating α,β -unsaturated γ -amino acids l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Welcome to the Application Scientist Support Hub Incorporating α,β -unsaturated γ -amino acids like 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid into a peptide sequence introduces unique biophysical challenges. The trans-double bond severely restricts backbone flexibility, forcing rigid planar geometries that promote intermolecular hydrogen bonding and π−π stacking[1]. Concurrently, the bulky, highly hydrophobic tert-Butoxycarbonyl (Boc) group drives hydrophobic collapse in polar solvents. Together, these factors create a "perfect storm" for severe peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) and subsequent purification steps.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to disrupt these interactions, ensuring high-yield synthesis and stable storage.

Phase 1: On-Resin Aggregation During SPPS

Q: Why does my resin shrink and coupling efficiency drop immediately after adding 4-(Boc-amino)but-2-enoic acid? A: This is a classic symptom of severe on-resin aggregation. As the rigid, unsaturated moiety is incorporated, the peptide chains self-associate into stable β -sheet-like structures[1]. This intermolecular hydrogen bonding excludes the solvent, causing the polymer resin matrix to shrink and physically blocking incoming amino acids from reaching the reactive N-terminus. In these extreme cases, standard colorimetric coupling tests (like the Ninhydrin or Kaiser test) often yield false-negative results because the primary amines are sterically hidden within the aggregate[2].

Q: How can I chemically disrupt this aggregation during chain elongation? A: You must alter the thermodynamics of the solvent environment to favor peptide-solvent interactions over peptide-peptide interactions.

  • Solvent Polarity Modulation: Replacing standard DMF or DCM with a mixture containing 25% DMSO disrupts the highly structured hydrogen-bond networks causing the aggregation[3].

  • Chaotropic Salts: The addition of chaotropic agents, such as 0.4 M KSCN or CuLi, to the coupling solution directly breaks the structured water/solvent layers around the hydrophobic Boc group, destabilizing the aggregates[3].

  • Backbone Protection: If the sequence is longer than 10 amino acids, proactively incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amino acid immediately preceding the unsaturated residue[2]. This physically prevents the formation of the hydrogen bonds required for β -sheet aggregation[3].

AggregationTroubleshooting Start Resin Shrinkage / Incomplete Coupling Detected CheckResidue Is 4-(Boc-amino)but-2-enoic acid already coupled? Start->CheckResidue PreCoupling Pre-Coupling Strategy: Use Dmb/Hmb backbone protection or Pseudoprolines CheckResidue->PreCoupling No PostCoupling Post-Coupling Strategy: Disrupt rigid pi-pi stacking CheckResidue->PostCoupling Yes Solvent Add 25% DMSO or Chaotropic Salts (KSCN) PostCoupling->Solvent Heat Elevate Temp to 75°C (Microwave SPPS) PostCoupling->Heat

Logic tree for troubleshooting on-resin aggregation during the synthesis of unsaturated peptides.

Phase 2: Cleavage and Side-Reaction Mitigation

Q: Does the Boc group pose specific risks during TFA cleavage of this unsaturated peptide? A: Yes, it poses a critical risk to your molecule's integrity. The deprotection of the Boc group under strongly acidic conditions generates highly reactive tert-butyl carbonium ions[4]. Because the but-2-enoic acid moiety contains an electron-rich π -system, it acts as a nucleophile and is highly susceptible to electrophilic alkylation by these carbonium ions. To prevent the destruction of your double bond, you must use a highly optimized scavenger cocktail. Adding 0.5% to 2.5% dithioethane (DTE) provides a sacrificial nucleophile that kinetically outcompetes the double bond for the carbonium ions[4].

Phase 3: Solubilization and Purification

Q: My crude peptide precipitates as an intractable gel before HPLC. How do I solubilize it? A: The removal of the resin backbone allows the rigid unsaturated peptides to fully interlock in solution. Do not attempt to heat the sample in standard aqueous buffers, as this will irreversibly precipitate the peptide. Instead, dissolve the crude lyophilized powder in a strongly denaturing solvent such as 6N Guanidine-HCl in DMF, or use 20% Trifluoroethanol (TFE)[5]. TFE is particularly effective because it promotes intramolecular folding (helicity) at the expense of the intermolecular β -sheet interactions that cause gelation.

Quantitative Data: Solvent and Additive Efficacy

Table 1: Comparative efficacy of synthesis and purification additives for rigid, Boc-protected unsaturated peptides.

Additive / ReagentStage of UseMechanism of ActionRecommended ConcentrationEfficacy Impact
DMSO SPPS CouplingSolvates hydrophobic Boc groups; disrupts H-bond networks.25% (v/v) in DMFHigh
KSCN SPPS CouplingChaotropic salt; breaks hydrophobic interactions.0.4 - 0.8 MModerate
Dmb / Hmb SPPS ElongationSterically blocks intermolecular backbone H-bonding.1 per 6-7 residuesVery High
DTE TFA CleavageScavenges tert-butyl carbonium ions to protect the double bond.0.5% - 2.5% (v/v)Critical for Purity
TFE HPLC SolubilizationPromotes intramolecular structure; breaks β -sheet aggregates.20% (v/v)High

Self-Validating Experimental Protocols

Protocol 1: Optimized Coupling of 4-(Boc-amino)but-2-enoic acid

Causality: Standard room-temperature coupling allows time for the rigid backbone to aggregate. High-temperature coupling accelerates the acylation kinetics to outpace the thermodynamics of aggregation.

  • Preparation: Swell the peptide-resin in 25% DMSO/DMF for 30 minutes to maximize pore accessibility.

  • Activation: Activate 4 equivalents of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid using HATU (3.9 eq) and DIEA (8 eq) in 25% DMSO/DMF.

  • Coupling: Transfer the activated amino acid to the resin. If using a microwave synthesizer, heat to 75°C for 5 minutes. If performing batch synthesis, sonicate the reaction vessel at 45°C for 45 minutes[3].

  • Validation Step (Critical): Before proceeding to the next cycle, perform a micro-cleavage on 5 mg of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the supernatant via LC-MS to confirm the complete absence of deletion sequences. Do not proceed with synthesis if the mass of the uncoupled fragment is present.

Protocol 2: Cleavage and Solubilization of Aggregation-Prone Unsaturated Peptides

Causality: Scavenging the Boc-derived cations is mandatory to prevent double-bond destruction.

  • Cleavage Cocktail: Prepare a fresh mixture of 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O, and 2.5% Dithioethane (DTE)[4].

  • Reaction: Add 10 mL of cocktail per gram of resin. Stir at room temperature for exactly 2 hours.

  • Precipitation: Filter the resin and drop the TFA solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes and decant the ether.

  • Solubilization: Do not use water. Resuspend the crude pellet in a solution of 20% TFE in 0.1% TFA/Acetonitrile. Sonicate for 2 minutes until optically clear, then inject directly onto the RP-HPLC column[5].

CleavageWorkflow Cleavage TFA Cleavage Cocktail (TFA/TIS/H2O/DTE) Scavenge DTE Scavenges t-Butyl Cations (Prevents double bond alkylation) Cleavage->Scavenge Precipitation Cold Ether Precipitation Scavenge->Precipitation Solubilization Solubilize in 6N Guanidine/DMF or 20% TFE Precipitation->Solubilization If aggregated HPLC RP-HPLC Purification (Elevated Temp 40-50°C) Solubilization->HPLC Lyophilization Lyophilize & Store at -20°C (Argon atmosphere) HPLC->Lyophilization

Workflow for the cleavage, solubilization, and purification of highly hydrophobic rigid peptides.

References

  • ACS Omega: α,ε-Hybrid Peptide Foldamers: Self-Assembly of Peptide with Trans Carbon–Carbon Double Bonds in the Backbone and Its Saturated Analogue. Available at:[Link]

  • AAPPTec: Overview of Solid Phase Peptide Synthesis. Available at:[Link]

  • AAPPTec: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals working with 4-((tert-Butoxycarbonyl)amino)but-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals working with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as (E)-Boc-4-amino-2-butenoic acid).

While this compound is a highly valuable Michael acceptor for targeted covalent inhibitors and a rigidified building block for peptidomimetics, its unique structural features frequently cause severe solubility bottlenecks during synthesis and assay preparation. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

The Causality of Poor Solubility (Expertise & Experience)

To effectively solubilize this derivative, we must first understand the thermodynamic forces driving its precipitation. The resistance to dissolution is caused by a "perfect storm" of three molecular features:

  • Planar Rigidity: The (E)-alkene backbone restricts rotational freedom. Unlike flexible saturated analogs (e.g., standard Boc-GABA), this planarity allows the molecules to stack efficiently, exponentially increasing the lattice energy of the crystal.

  • Bidentate Hydrogen Bonding: The molecule possesses two powerful hydrogen-bonding motifs: the carboxylic acid (which forms robust intermolecular dimers) and the carbamate NH (a strong H-bond donor).

  • Amphiphilic Conflict: The bulky tert-butyl group is intensely lipophilic, rejecting aqueous or highly polar protic environments . Conversely, the strong intermolecular H-bonding network prevents dissolution in purely non-polar organic solvents like dichloromethane (DCM) or hexanes.

To dissolve this compound, your solvent must possess a dipole moment and hydrogen-bond acceptor capacity strong enough to override the crystal lattice energy without relying on hydrophobic interactions.

Data Presentation: Solvent Efficacy Matrix

Table 1: Thermophysical Properties and Solubilization Efficacy for Boc-4-amino-2-butenoic acid derivatives.

SolventDielectric Constant (ε)Dipole Moment (D)Solubilization EfficacyMechanistic Rationale
Dichloromethane (DCM) 8.931.60Poor Insufficient H-bond acceptor capacity to disrupt planar crystal packing.
Tetrahydrofuran (THF) 7.581.75Moderate Ether oxygen accepts H-bonds, but steric bulk limits lattice penetration.
N,N-Dimethylformamide (DMF) 36.73.82Excellent High polarity and planar amide structure effectively intercalate and disrupt H-bonds .
Dimethyl Sulfoxide (DMSO) 46.73.96Excellent Superior H-bond acceptor; completely solvates the carbamate NH and carboxylic acid .
Aqueous Buffer (pH 7.4) 80.11.85Very Poor High dielectric, but water is repelled by the lipophilic tert-butyl moiety .
Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Assess Solubility of Boc-Derivative DCM Attempt Dissolution in DCM (Standard SPPS) Start->DCM DCM_Fail Insoluble / Cloudy DCM->DCM_Fail PolarAprotic Switch to DMF or NMP (Breaks H-Bonds) DCM_Fail->PolarAprotic Polar_Fail Still Aggregating / Gelling PolarAprotic->Polar_Fail No Success Fully Solubilized Ready for Activation PolarAprotic->Success Yes Additives Add Chaotropic Agents (e.g., 0.1M LiCl or DMSO) Polar_Fail->Additives Heat Gentle Heating (Max 40°C to avoid Michael Addition) Additives->Heat No Additives->Success Yes Heat->Success

Figure 1: Decision tree for troubleshooting the solvation of rigid Boc-amino acid derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Boc-4-amino-2-butenoic acid derivative won't dissolve in DCM during standard peptide coupling. What is the best alternative? A: Switch your primary solvent to N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). DCM lacks the hydrogen-bond acceptor strength required to break the intermolecular dimers formed by the rigid butenoic acid backbone. DMF possesses a high dipole moment (3.82 D) and acts as a strong H-bond acceptor, effectively solvating the monomeric form . If you must use DCM for specific coupling chemistry, prepare a highly concentrated stock in DMF and dilute it into DCM (e.g., a 1:4 DMF:DCM co-solvent system).

Q2: Even in DMF, the solution appears cloudy or forms a gel. How can I force complete dissolution? A: Gelation indicates the formation of extended supramolecular networks via the carbamate NH and carboxylic acid groups. You can disrupt this by adding a chaotropic salt. Adding 0.1 M to 0.4 M Lithium Chloride (LiCl) to your DMF or THF dramatically increases the solubility of rigid, H-bonded organic molecules. The lithium ion coordinates with the carbonyl oxygens, while the chloride ion disrupts the NH hydrogen bonds.

Q3: I need to use this compound in an aqueous biological assay, but it precipitates immediately upon addition to the buffer. How do I prevent this? A: The tert-butoxycarbonyl (Boc) group is highly hydrophobic, making the intact derivative virtually insoluble in water . To circumvent this:

  • Prepare a 1000x concentrated stock solution in 100% DMSO.

  • Ensure your assay buffer contains a carrier protein (like 0.1% BSA) to act as a hydrophobic sink.

  • Add the DMSO stock to the buffer under rapid vortexing to prevent localized high concentrations that trigger nucleation. Keep the final DMSO concentration below 1% to avoid assay interference .

Q4: Can I use heat or sonication to speed up dissolution? A: Sonication is highly recommended and generally safe. However, heat must be applied with extreme caution . Because 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid contains an α,β -unsaturated carbonyl (a Michael acceptor), heating above 45°C in the presence of nucleophiles or bases (like DIPEA or piperidine) can trigger unwanted Michael addition side reactions or premature Boc thermal degradation. Limit heating to a gentle water bath at 40°C.

Experimental Protocols

Standardized Protocol for Solubilizing and Activating Boc-4-amino-2-butenoic Acid for Solution-Phase Coupling

This self-validating protocol ensures complete dissolution prior to the addition of coupling reagents, preventing the formation of truncated or unreacted byproducts.

  • Step 1: Initial Solvation Weigh the required amount of the Boc-derivative into a dry, inert vial. Add anhydrous, amine-free DMF to achieve a concentration of 0.2 M. Validation Check: Inspect visually. If the solution is completely clear and free of striations, proceed directly to Step 3.

  • Step 2: Chaotropic Disruption (If Necessary) If the solution remains turbid after 5 minutes of stirring, add anhydrous LiCl to a final concentration of 0.1 M. Sonicate the vial in a water bath at room temperature for 10 minutes. Validation Check: The transition from a turbid suspension to a optically clear solution confirms the disruption of the crystal lattice. Do not proceed until the solution is clear.

  • Step 3: Base Addition Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes. Mechanistic Note: Deprotonating the carboxylic acid forms the carboxylate salt. This species is significantly more soluble in polar aprotic solvents and prevents acid-catalyzed aggregation.

  • Step 4: Activation Cool the solution to 0°C (to prevent thermal degradation of the activated ester). Add 1.1 equivalents of your chosen coupling reagent (e.g., HATU or EDC/HOBt). Stir for 10 minutes before adding your amine nucleophile.

Mechanistic Pathway of Solvation

Mechanism Monomer Boc-Derivative Monomer (Lipophilic & H-Bond Donor/Acceptor) NonPolar Non-Polar Solvent (e.g., DCM, Hexanes) Monomer->NonPolar Polar Polar Aprotic Solvent (e.g., DMF, DMSO) Monomer->Polar Aggregate Crystalline Aggregate (Intermolecular H-Bonding) NonPolar->Aggregate Strong crystal packing Aggregate->Polar Addition of DMF/DMSO Solvated Solvated Monomer (Solvent-Solute H-Bonding) Polar->Solvated Disruption of H-bonds

Figure 2: Thermodynamic competition between intermolecular aggregation and solvent-mediated solvation.

References
  • Okada, Y., et al. "Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles." Molecules, MDPI, 2013.[Link]

Optimization

Technical Support Center: Analytical Troubleshooting for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid Reactions

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (often referred to as Boc-4-amino-2-butenoic acid or Boc-TACA).

Because this molecule features both an acid-labile N-Boc protecting group and a highly reactive α,β-unsaturated carboxylic acid (crotonic acid derivative), it is uniquely susceptible to structural degradation during solid-phase peptide synthesis (SPPS) and solution-phase couplings. This guide provides mechanistic insights, self-validating analytical protocols, and targeted troubleshooting to help you detect and mitigate side products.

Mechanistic Insights: The Anatomy of Side Reactions

To effectively detect impurities, one must first understand the causality behind their formation. The bifunctional nature of this molecule drives three primary degradation pathways:

  • Stereochemical Drift (E/Z Isomerization): The naturally stable trans (E) double bond can isomerize to the cis (Z) form. This is typically catalyzed by prolonged exposure to basic coupling reagents (e.g., DIPEA) or photolytic stress.

  • Nucleophilic Attack (Michael Addition): The α,β-unsaturated carbonyl is a potent Michael acceptor. During peptide coupling, unreacted amines or thiol-based scavengers can attack the β-carbon, destroying the alkene conjugation.

  • Premature Deprotection & Lactamization: Under acidic conditions (e.g., TFA/DCM) used for Boc deprotection[1], the liberated γ-amino group rapidly undergoes intramolecular cyclization. It attacks the adjacent activated carbonyl, forming a 5-membered γ-lactam (1H-pyrrol-2(5H)-one derivative) and truncating the synthesis.

G A Boc-4-amino-2-butenoic acid (E-Isomer, m/z 202.1) B Target Conjugate (Desired Pathway) A->B Standard Coupling (HATU/DIPEA) C Z-Isomerization (Isobaric, m/z 202.1) A->C Prolonged Base/Heat (Stereochemical Drift) D Michael Adduct (Loss of Conjugation) A->D Nucleophiles (Thiols/Amines) (Attack at β-carbon) E γ-Lactam Formation (m/z 84.1) A->E Strong Acid (TFA/HCl) (Boc Loss & Cyclization)

Reaction pathways and side product formation of Boc-4-amino-2-butenoic acid.

Diagnostic Workflows: Self-Validating Analytical Protocols

To ensure trustworthiness in your analytical data, we employ self-validating systems —protocols that use orthogonal data points (e.g., mass + dual-wavelength UV) to internally confirm structural assignments without relying solely on retention time.

Protocol A: Orthogonal LC-MS for Impurity Identification

Trifluoroacetic acid (TFA) is commonly used in HPLC but causes severe ion suppression in mass spectrometry[2]. This protocol substitutes TFA with Formic Acid (FA) to enable high-sensitivity ESI+ detection while maintaining peak shape.

  • Step 1: Column Selection: Use a high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) to resolve closely eluting adducts[3].

  • Step 2: Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 3: Gradient Elution: 5% B to 60% B over 15 minutes. (A shallower gradient maximizes the separation of polar lactam side products).

  • Step 4: Dual-Wavelength UV Validation: Monitor at 210 nm (detects all amide/carboxyl backbones) and 254 nm (specifically detects the conjugated α,β-unsaturated system).

    • Self-Validation Check: If a peak shows strong 210 nm absorbance but zero 254 nm absorbance, the alkene conjugation has been broken (confirming a Michael addition).

  • Step 5: MS Parameters: ESI positive mode, scan range m/z 50–1000. Keep the fragmentor voltage low (e.g., 70V) to prevent in-source Boc fragmentation.

Protocol B: Specialized Isomer Separation

E and Z isomers are isobaric (identical mass) and often co-elute on standard C18 columns.

  • Step 1: Switch to a mixed-mode stationary phase (e.g., Intrada Amino Acid column) which utilizes both normal-phase and ion-exchange retention mechanisms to exploit the slight dipole differences between the E and Z geometries[4].

  • Step 2: Run an isocratic hold at 15% B for the first 5 minutes before initiating the gradient. The Z-isomer typically elutes earlier due to its disrupted planarity, which reduces its interaction with the stationary phase.

Quantitative Data Presentation: Chromatographic & MS Profiling

Use the following reference table to quickly identify side products based on their chromatographic behavior and mass-to-charge ratio (m/z).

Analyte / Side ProductMechanism of FormationExpected LC Retention ShiftDiagnostic m/z (ESI+)UV Absorbance Profile
(E)-Boc-4-amino-2-butenoic acid Main ReactantBaseline (Reference)202.1 [M+H]⁺Strong 210 nm & 254 nm
(Z)-Boc-4-amino-2-butenoic acid Base/Heat IsomerizationEarly Eluting (Δ -0.5 to -1.5 min)202.1 [M+H]⁺ (Isobaric)Strong 210 nm & 254 nm
Michael Adduct (e.g., +DTT) Nucleophilic AttackVariable (Depends on nucleophile)356.1 [M+H]⁺Strong 210 nm, Weak/No 254 nm
γ-Lactam (Pyrrolin-2-one) Acidic Deprotection + CyclizationVery Early Eluting (Highly polar)84.1 [M+H]⁺ (Free amine)Strong 210 nm, Weak 254 nm
In-Source Fragment MS Source ArtifactCo-elutes exactly with Main Reactant102.1[M+H - 100]⁺N/A (MS only)

Troubleshooting FAQs

Q: My LC-MS shows a massive peak at m/z 102.1 instead of the expected 202.1. Has my starting material degraded in the vial? A: Not necessarily. The Boc protecting group is highly labile in the electrospray ionization (ESI) source. "In-source fragmentation" frequently causes the simultaneous loss of the tert-butyl group (-56 Da) and carbon dioxide (-44 Da), resulting in a precise -100 Da shift[3]. Action: Look at the chromatogram. If the 102.1 m/z peak perfectly co-elutes with your main UV peak, it is an MS artifact. Lower your MS fragmentor/cone voltage to preserve the intact [M+H]⁺ ion.

Q: I am observing a +154 Da mass adduct during the cleavage of my peptide from the resin. What is happening? A: You are likely using Dithiothreitol (DTT, MW 154) or a similar thiol as a scavenger in your TFA cleavage cocktail. Thiols are powerful nucleophiles and will readily undergo a Michael addition across the α,β-unsaturated double bond of your butenoic acid residue. Action: Switch to a non-nucleophilic scavenger system (e.g., Triisopropylsilane/Water) or use TCEP if a reducing environment is strictly required.

Q: How can I differentiate between incomplete coupling and premature lactamization? Both result in truncated peptide sequences. A: Analyze the crude mixture using Protocol A. If the sequence simply failed to couple, you will find the unreacted N-terminal amine of your growing peptide. If lactamization occurred, you will detect a specific byproduct at m/z 84.1 (the free 1H-pyrrol-2(5H)-one)[1], and your peptide chain will be capped, preventing further elongation.

Q: Why does my peak look broad and tailing when analyzing the free (deprotected) 4-amino-2-butenoic acid? A: Native (underivatized) amino acids are zwitterionic and interact poorly with standard non-polar C18 phases, leading to secondary interactions with residual silanols on the silica surface[2],[5]. Action: Ensure your mobile phase is properly buffered (e.g., using 0.1% FA to protonate carboxyl groups) or switch to a specialized macrocyclic glycopeptide-based chiral stationary phase (like CHIROBIOTIC T) which is designed for polar/ionic amino acids[5].

References

  • LCGC International. "Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt". Chromatography Online. Available at: [Link]

  • Agilent Technologies. "Analysis and Purification of Synthetic Peptides by Liquid Chromatography". Agilent. Available at: [Link]

Sources

Troubleshooting

optimizing HPLC purification of peptides with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation, poor yields, or mysterious impurities when purifying complex synthetic pept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation, poor yields, or mysterious impurities when purifying complex synthetic peptides.

When your sequence incorporates 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (a Boc-protected α,β -unsaturated amino acid), you are introducing two highly reactive chemical liabilities into your molecule: an acid-labile protecting group (Boc) and an electron-deficient, isomerizable double bond (the crotonic acid derivative). Standard peptide purification protocols—which rely heavily on hot columns and harsh Trifluoroacetic Acid (TFA)—will almost certainly destroy this moiety.

Below is our definitive troubleshooting guide and FAQ, designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your purification succeeds.

Visualizing the Method Development Logic

Before diving into specific troubleshooting scenarios, it is critical to understand how mobile phase selection dictates the survival of your target molecule.

G Start Crude Peptide with Boc-but-2-enoic acid CheckpH Assess Buffer pH Requirements Start->CheckpH Acidic 0.1% TFA (pH ~2.0) High Risk of Boc Loss CheckpH->Acidic Standard Protocol WeakAcid 0.1% Formic Acid (pH ~2.7) Moderate Stability CheckpH->WeakAcid MS Compatibility Neutral 10 mM NH4OAc (pH 5.5-7.0) Optimal Stability CheckpH->Neutral Boc Preservation Degradation Mass -100 Da (Boc Cleavage) Acidic->Degradation Lyophilization Success1 Purified Peptide WeakAcid->Success1 Immediate Lyophilization Success2 Purified Peptide Neutral->Success2 Standard Processing

Decision matrix for mobile phase selection to prevent Boc deprotection.

FAQ 1: Buffer Selection & Boc Group Stability

Q: Why do I see a prominent M-100 Da impurity peak in my purified fractions after lyophilization, even though the analytical HPLC trace looked clean?

The Causality: The mass loss of exactly 100 Da corresponds to the premature cleavage of the tert-butoxycarbonyl (Boc) group (loss of isobutylene + CO2​ ). While 0.1% Trifluoroacetic Acid (TFA) is the industry standard for peptide HPLC due to its excellent ion-pairing capabilities, it lowers the mobile phase pH to ~2.0. The Boc group is highly susceptible to acidolytic cleavage via the formation of a stable tert-butyl cation [1].

During fraction collection, the TFA is relatively dilute. However, as water and acetonitrile sublimate during the lyophilization process, the localized concentration of TFA spikes dramatically. This concentration effect drives the acid-catalyzed deprotection reaction to completion in your frozen tubes.

The Solution: You must abandon TFA and switch to a nearly neutral pH buffer system that still provides enough ionic strength to suppress secondary interactions with the silica stationary phase [4].

Self-Validating Protocol: Neutral pH Purification

  • Prepare Mobile Phase A: Dissolve Ammonium Acetate ( NH4​OAc ) in Milli-Q water to a final concentration of 10 mM. Adjust the pH to 6.0 using dilute acetic acid.

  • Prepare Mobile Phase B: Mix 90% Acetonitrile with 10% Milli-Q water, containing 10 mM NH4​OAc . Critical Step: Never use 100% Acetonitrile with ammonium acetate, as the salt will precipitate and destroy your pump seals [2].

  • Chromatography: Run a shallow gradient (e.g., 10-60% B over 30 mins) at a controlled room temperature (20-25°C).

  • Lyophilization: Freeze and lyophilize immediately. Ammonium acetate is fully volatile and will sublimate without dropping the pH, safely preserving the Boc group.

Table 1: Mobile Phase Impact on Boc-Peptide Stability

Buffer SystemApprox. pHBoc Stability (Solution, 24h)Boc Stability (Post-Lyophilization)MS Compatibility
0.1% TFA ~2.0Moderate (<5% loss)Poor (>40% loss)Signal suppression
0.1% Formic Acid ~2.7High (<1% loss)Moderate (~5-10% loss)Excellent
10 mM NH4​OAc ~6.0Excellent (No loss)Excellent (No loss)Good

FAQ 2: Alkene Stability & Isomerization

Q: I am observing peak splitting (two peaks with the exact same mass) and sometimes a +18 Da impurity. What is happening to the 4-amino-but-2-enoic acid moiety?

The Causality: The but-2-enoic acid residue contains an α,β -unsaturated carboxylic acid (a crotonic acid derivative). This structural motif presents two distinct chemical vulnerabilities during chromatography [3]:

  • Z/E (cis/trans) Isomerization: The double bond can easily isomerize, especially under UV irradiation (from the HPLC Diode Array Detector flow cell) or elevated column temperatures. This results in two distinct chromatographic peaks with identical mass profiles.

  • Michael Addition / Hydration: The electron-deficient alkene is a classic Michael acceptor. Under highly acidic or basic conditions, or prolonged exposure to aqueous environments at elevated temperatures, water can add across the double bond, resulting in a +18 Da mass shift (hydration).

RCA Observation Unexpected Peak Profile Mass18 Mass +18 Da (Hydration) Observation->Mass18 Iso Split Peak Same Mass (Z/E) Observation->Iso Cause1 High Temp / Extreme pH Michael Addition Mass18->Cause1 Cause2 UV/Light Exposure or Heat Iso->Cause2 Solution1 Use pH 5.5-6.0 NH4OAc Cause1->Solution1 Solution2 Column at 20°C Foil-wrapped tubes Cause2->Solution2

Root cause analysis and mitigation strategies for alkene-related HPLC artifacts.

Self-Validating Protocol: Low-Temperature, Light-Protected Workflow

  • Thermal Control: Set the HPLC column oven to 20°C. Do not use the standard 40°C or 60°C settings typically employed to sharpen peptide peaks.

  • Optical Control: Minimize UV exposure by using a single discrete wavelength for triggering fraction collection (e.g., 214 nm) rather than a continuous broad-spectrum DAD scan, particularly if your flow cell volume is large.

  • Handling: Wrap the fraction collector tubes in aluminum foil to prevent ambient light-induced photoisomerization.

  • Storage: Flash-freeze fractions in liquid nitrogen immediately upon collection and lyophilize in the dark.

FAQ 3: Gradient Optimization for Hydrophobic Moieties

Q: The addition of the Boc-protected butenoic acid makes my peptide highly hydrophobic, leading to broad, tailing peaks. Because I cannot raise the temperature, how can I sharpen the elution profile?

The Causality: The tert-butyl group of the Boc protection is exceptionally lipophilic, significantly increasing the peptide's retention factor ( k′ ) on standard C18 stationary phases. When combined with the conformational rigidity of the but-2-enoic acid backbone, the peptide experiences slow mass transfer kinetics between the mobile and stationary phases. Because we have restricted the use of heat (to prevent isomerization) and TFA (to prevent deprotection), we must rely entirely on solvent chemistry to alter the solvation shell.

The Solution: Substitute a portion of the Acetonitrile with a stronger, more lipophilic organic modifier like Isopropanol (IPA). IPA disrupts the hydrophobic interactions between the Boc group and the C18 phase much more efficiently than Acetonitrile.

Self-Validating Protocol: Ternary Solvent Modification

  • Stationary Phase: Swap your standard C18 column for a C8 column . The shorter alkyl chains reduce excessive hydrophobic retention while maintaining high-resolution separation.

  • Mobile Phase A: 10 mM NH4​OAc in Water (pH 6.0).

  • Mobile Phase B (Ternary Blend): 10 mM NH4​OAc in 50% Acetonitrile / 40% Isopropanol / 10% Water.

  • Gradient Execution: Run a gradient of 20% to 80% B over 40 minutes. The addition of IPA will increase system backpressure due to its higher viscosity, so ensure your flow rate is adjusted to remain within the operational limits of your preparative pumps.

References

  • Boc-L-Valine | 13734-41-3 - Benchchem Source: Benchchem URL
  • Ammonium acetate buffers - Element Lab Solutions Source: Element Lab Solutions URL
  • 4-Amino-2-methylbutanoic Acid|CAS 42453-21-4 - Benchchem Source: Benchchem URL
  • Efficient Purification of Synthetic Peptides at High and Low pH - Agilent Source: Agilent URL

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of Unsaturated N-Boc-Protected Amino Acids

Introduction: The Significance of Structural Verification in Modern Drug Development In the synthesis of novel peptide-based therapeutics and complex organic molecules, the precise structural elucidation of building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Structural Verification in Modern Drug Development

In the synthesis of novel peptide-based therapeutics and complex organic molecules, the precise structural elucidation of building blocks is paramount. N-(tert-Butoxycarbonyl)-protected amino acids are fundamental components in solid-phase peptide synthesis, with their purity and structural integrity directly impacting the outcome of multi-step synthetic routes[1]. Among these, unsaturated amino acids offer unique conformational constraints and opportunities for further chemical modification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid , a key intermediate.

We will present a detailed, predicted ¹H and ¹³C NMR spectral analysis of this target molecule. To provide a richer context and highlight the diagnostic power of NMR, we will then compare its spectral features with those of a closely related structural isomer, (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (commonly known as N-Boc-L-allylglycine). This comparison will underscore how subtle changes in molecular structure, specifically the position of the carbon-carbon double bond, lead to distinct and interpretable differences in the NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unequivocal structural verification.

Part 1: NMR Characterization of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound, assuming analysis in a common deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1~11-12broad singlet-1HCarboxylic Acid (-COOH)
H-2~5.9-6.1doubletJH2-H3 ≈ 15.51HVinylic Proton
H-3~6.9-7.1doublet of tripletsJH3-H2 ≈ 15.5, JH3-H4 ≈ 4.51HVinylic Proton
H-4~3.9-4.1doubletJH4-H3 ≈ 4.52HMethylene (-CH₂-)
H-5~4.9-5.1broad singlet-1HAmide (-NH-)
H-61.45singlet-9Htert-Butyl (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-1~171Carboxylic Acid (-COOH)
C-2~122Vinylic Carbon
C-3~145Vinylic Carbon
C-4~42Methylene (-CH₂-)
C-5~156Carbamate Carbonyl (Boc C=O)
C-6~80Quaternary Carbon (Boc -C(CH₃)₃)
C-7~28.3Methyl Carbons (Boc -C(CH₃)₃)
Analysis and Rationale for Spectral Assignments
  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides two highly characteristic signals. In the ¹H NMR spectrum, the nine equivalent protons of the three methyl groups appear as a sharp singlet around 1.45 ppm[1]. In the ¹³C NMR spectrum, these methyl carbons resonate around 28.3 ppm, while the quaternary carbon appears further downfield around 80 ppm[2].

  • α,β-Unsaturated Carboxylic Acid System: This is the most diagnostic region of the molecule.

    • The carboxylic acid proton (H-1) is expected to be significantly deshielded, appearing as a broad singlet between 10-13 ppm, a characteristic feature of carboxylic acids[3].

    • The vinylic protons (H-2 and H-3) are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the double bond[4]. H-3, being in the β-position to the carbonyl, is expected to be more deshielded (~6.9-7.1 ppm) than H-2 (~5.9-6.1 ppm).

    • The large coupling constant of ~15.5 Hz between H-2 and H-3 is indicative of a trans relationship across the double bond[5][6].

    • In the ¹³C spectrum, the carbonyl carbon (C-1) appears around 171 ppm, which is slightly upfield compared to saturated carboxylic acids due to conjugation[7]. The vinylic carbons, C-2 and C-3, will be in the 120-150 ppm range.

  • Methylene and Amide Protons:

    • The methylene protons (H-4) are adjacent to both the nitrogen atom and the double bond. They are expected to resonate around 3.9-4.1 ppm. They will be split by the adjacent vinylic proton (H-3), resulting in a doublet.

    • The amide proton (H-5) typically appears as a broad signal, its chemical shift being sensitive to concentration and solvent. A typical range is 4.9-5.1 ppm.

Visualizing Connectivity with 2D NMR

To confirm these assignments and establish the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

G cluster_mol Molecular Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) mol HOOC(1)-CH(2)=CH(3)-CH2(4)-NH(5)-Boc H2 H-2 H3 H-3 H2->H3 H4 H-4 H3->H4 H5 H-5 H4->H5 C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 H2_hmbc H-2 H2_hmbc->C1 H2_hmbc->C3 H3_hmbc H-3 H3_hmbc->C1 H3_hmbc->C2 H3_hmbc->C4 H4_hmbc H-4 H4_hmbc->C2 H4_hmbc->C3 H4_hmbc->C5

Figure 1: Predicted 2D NMR correlations for the target molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds)[8]. We would expect to see cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with the amide proton H-5, confirming the spin system through the molecule's backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton[9]. Key expected correlations include the vinylic protons (H-2, H-3) to the carbonyl carbon (C-1) and the methylene protons (H-4) to the vinylic carbons (C-2, C-3) as well as the Boc carbonyl carbon (C-5).

Part 2: Comparative Analysis with (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

To illustrate the sensitivity of NMR to isomeric changes, we will now compare the predicted spectrum of our target molecule with the known data for its structural isomer, N-Boc-L-allylglycine. In this molecule, the Boc-protected amino group is at the α-position to the carboxylic acid, and the double bond is at the terminus of the C5 chain.

Experimental NMR Data for the Comparator

The following data is adapted from the literature for the corresponding methyl ester and adjusted for the free carboxylic acid in CDCl₃[10][11].

Table 3: ¹H NMR Data for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1'~11-12broad singlet-1HCarboxylic Acid (-COOH)
H-2'~4.4-4.5multiplet-1Hα-Proton (-CH-)
H-3'~2.5-2.6multiplet-2HAllylic Methylene (-CH₂-)
H-4'~5.7-5.8multiplet-1HVinylic Proton
H-5'~5.1-5.2multiplet-2HTerminal Vinylic Protons
H-6'~5.1broad singlet-1HAmide (-NH-)
H-7'1.44singlet-9Htert-Butyl (-C(CH₃)₃)

Table 4: ¹³C NMR Data for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Assignment
C-1'~176Carboxylic Acid (-COOH)
C-2'~53α-Carbon (-CH-)
C-3'~37Allylic Methylene (-CH₂-)
C-4'~132Vinylic Carbon
C-5'~119Terminal Vinylic Carbon
C-6'~155Carbamate Carbonyl (Boc C=O)
C-7'~80Quaternary Carbon (Boc -C(CH₃)₃)
C-8'~28.3Methyl Carbons (Boc -C(CH₃)₃)
Key Spectral Differences and Structural Insights

The shift in the double bond's position from the C2-C3 to the C4-C5 position dramatically alters the NMR spectra:

  • Vinylic Region (¹H NMR):

    • Target Molecule: Shows two distinct vinylic protons in the highly deshielded region of ~5.9-7.1 ppm, with a large trans coupling constant.

    • Comparator: Features a more complex set of vinylic signals. The terminal =CH₂ protons (H-5') appear around 5.1-5.2 ppm, and the internal vinylic proton (H-4') is further downfield at ~5.7-5.8 ppm. The coupling patterns are more intricate due to geminal, cis, and trans couplings to neighboring protons.

  • Methylene/Methine Region (¹H NMR):

    • Target Molecule: Possesses a -CH₂- group (H-4) adjacent to the nitrogen, resonating around 3.9-4.1 ppm.

    • Comparator: Has an α-methine proton (-CH-, H-2') adjacent to the carboxylic acid, appearing around 4.4-4.5 ppm. It also has a distinct allylic methylene group (-CH₂-, H-3') that is significantly more shielded, resonating around 2.5-2.6 ppm[4].

  • Carboxylic Carbon (¹³C NMR):

    • Target Molecule: The C-1 carbonyl is part of a conjugated system, resulting in a more shielded chemical shift of ~171 ppm.

    • Comparator: The C-1' carbonyl is saturated, leading to a more deshielded chemical shift, typically around ~176 ppm[7].

G cluster_target 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid cluster_comparator (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid T_Vinyl_H Vinylic H: ~5.9-7.1 ppm (trans coupling ~15.5 Hz) C_Vinyl_H Vinylic H: ~5.1-5.8 ppm (Complex splitting) T_Vinyl_H->C_Vinyl_H Position & Coupling T_CH2_H Methylene H: ~3.9-4.1 ppm C_CH_H α-Methine H: ~4.4-4.5 ppm T_CH2_H->C_CH_H α-substituent C_Allylic_H Allylic H: ~2.5-2.6 ppm T_CH2_H->C_Allylic_H Position T_COOH_C COOH C: ~171 ppm (Conjugated) C_COOH_C COOH C: ~176 ppm (Saturated) T_COOH_C->C_COOH_C Conjugation

Figure 2: Key NMR spectral differences between the two isomers.

Part 3: Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data for this class of compounds, the following experimental workflow is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-Boc-protected amino acid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄). CDCl₃ is often a good starting point for these compounds. Note that the chemical shifts of exchangeable protons (-COOH, -NH) are highly solvent-dependent[12].

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Data Acquisition (400 MHz or higher spectrometer recommended):

    • ¹H NMR: Acquire a standard 1D proton spectrum.

      • Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2-5 seconds to ensure proper quantification of all signals.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

      • Typical Parameters: 1024-4096 scans (or more, depending on concentration), spectral width of 220-250 ppm, relaxation delay of 2 seconds.

    • 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.

      • Typical Parameters: 256-512 increments in the indirect dimension (t₁), 8-16 scans per increment.

    • 2D HSQC/HMQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) or Heteronuclear Multiple Quantum Coherence (gHMQC) spectrum to correlate protons to their directly attached carbons.

      • Typical Parameters: 128-256 increments in t₁, 16-64 scans per increment.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations.

      • Typical Parameters: 256-512 increments in t₁, 32-128 scans per increment.

  • Data Processing:

    • Apply Fourier transformation to all acquired FIDs.

    • Phase correct all spectra. Note that magnitude-mode spectra like standard COSY and HMBC do not require phasing.

    • Apply baseline correction to all spectra.

    • Reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

G SamplePrep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR 2a. ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 2b. ¹³C NMR Acquisition SamplePrep->C13_NMR COSY_NMR 2c. 2D COSY Acquisition SamplePrep->COSY_NMR HSQC_NMR 2d. 2D HSQC Acquisition SamplePrep->HSQC_NMR HMBC_NMR 2e. 2D HMBC Acquisition SamplePrep->HMBC_NMR Processing 3. Data Processing (FT, Phasing, Baseline Correction, Referencing) H1_NMR->Processing C13_NMR->Processing COSY_NMR->Processing HSQC_NMR->Processing HMBC_NMR->Processing Analysis 4. Spectral Analysis & Assignment Processing->Analysis

Figure 3: Recommended experimental workflow for NMR characterization.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural characterization of synthetic intermediates like 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid. Through a combination of 1D (¹H and ¹³C) and 2D (COSY, HMBC) experiments, the complete atomic connectivity can be unambiguously determined. As demonstrated by the comparative analysis with its structural isomer, N-Boc-L-allylglycine, even subtle differences in the placement of functional groups yield large, predictable changes in the NMR spectra. This sensitivity makes NMR an essential tool for verifying structures, confirming the outcome of synthetic steps, and ensuring the quality of critical building blocks used in pharmaceutical and chemical research.

References

  • Organic Syntheses Procedure, Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]

  • Organic Syntheses, Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladiu. Available at: [Link]

  • ResearchGate, Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • Chemistry LibreTexts, 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • CSBSJU, nmr 2D. Available at: [Link]

  • Chemical Instrumentation Facility, NMR Coupling Constants. Available at: [Link]

  • Organic Chemistry at CU Boulder, Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

  • Chemistry Steps, 13C Carbon NMR Spectroscopy. Available at: [Link]

  • YouTube, 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

Comparative

structural analysis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid derivatives by X-ray crystallography

Structural Analysis of Boc-Protected 4-Aminobut-2-enoic Acid Derivatives: A Comparative Guide to Crystallography Strategies As a Senior Application Scientist specializing in the structural elucidation of peptidomimetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis of Boc-Protected 4-Aminobut-2-enoic Acid Derivatives: A Comparative Guide to Crystallography Strategies

As a Senior Application Scientist specializing in the structural elucidation of peptidomimetics, I frequently encounter the unique analytical challenges posed by flexible, protected amino acids. 4-aminobut-2-enoic acid (often referred to as 4-aminocrotonic acid) is a conformationally restricted analogue of GABA that exhibits highly selective activity at GABA- receptors [2]. During the synthesis of complex pharmaceuticals, this building block is routinely protected using a tert-butoxycarbonyl (Boc) group [4].

Determining the exact stereochemistry (E/Z double-bond configuration) and 3D conformation of these Boc-protected intermediates via X-ray crystallography is critical for downstream drug development [3]. However, the Boc group is notoriously problematic in crystallography. The rotational freedom of the tert-butyl moiety around the C–O and O–C bonds leads to severe static and dynamic disorder within the crystal lattice, often smearing the electron density and preventing high-resolution structural resolution.

This guide objectively compares the leading experimental strategies and analytical platforms used to overcome these thermodynamic hurdles, providing actionable, self-validating protocols for researchers.

Comparison of Crystallization Facilitation Strategies

Direct crystallization of Boc-4-aminobut-2-enoic acid derivatives frequently results in amorphous oils or highly twinned microcrystals due to the dominance of weak, non-directional van der Waals forces from the bulky Boc group. To achieve diffraction-quality crystals, researchers must alter the thermodynamic landscape of the crystal lattice.

Table 1: Performance Comparison of Crystallization Strategies

StrategyMechanistic PrincipleEmpirical Success RateTypical Resolution LimitPrimary AdvantagePrimary Limitation
Direct Vapor Diffusion Slow solvent evaporation to reach supersaturation.~20%0.8 – 1.2 ÅNo additional synthetic or formulation steps required.High propensity for "oiling out" or dynamic Boc disorder.
Co-Crystallization Introduction of a co-former (e.g., Urea) to build a rigid H-bond network.~65%0.7 – 1.0 ÅConformationally locks the Boc group via lattice packing.Requires extensive empirical screening of co-formers.
Heavy-Atom Derivatization Covalent addition of a rigid aromatic/halogen group (e.g., p-bromobenzyl ester).~85%0.6 – 0.9 ÅEnables anomalous dispersion phasing; stacking drives crystallization.Requires an additional synthetic step and subsequent deprotection.

Causality Insight: Why does heavy-atom derivatization vastly improve crystallization? By appending a rigid, heavy aromatic system to the carboxylic acid terminus, you shift the dominant intermolecular forces from the flexible, disordered Boc group to highly directional stacking and halogen bonding. This rigidifies the entire molecular backbone, forcing the Boc group into a single, ordered conformation within the unit cell.

Structural Resolution Platforms: SC-XRD vs. MicroED

When crystallization strategies yield only sub-micron powders rather than the >10 µm crystals required for Single-Crystal X-ray Diffraction (SC-XRD) [1], Microcrystal Electron Diffraction (MicroED) emerges as a necessary alternative.

Table 2: SC-XRD vs. MicroED for Boc-Protected Peptidomimetics

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10 µm< 1 µm (nanocrystals)
Data Acquisition Time 2 to 12 hours5 to 30 minutes
Radiation Damage Moderate (mitigated by 100K cryo-cooling)High (requires ultra-low dose electron beams)
Hydrogen Atom Resolution Excellent (at high resolution)Challenging (electrons interact with electrostatic potential, not just electron density)
Suitability for Boc-Derivatives Gold standard if large crystals can be grown.Ideal for derivatives that persistently form microcrystalline powders.

Visualizing the Analytical Logic

To navigate the structural analysis of these flexible molecules, we utilize specific decision matrices and mechanistic pathways.

Workflow Start Synthesized Boc-4-aminobut-2-enoic acid Screening Initial Crystallization Screening (Vapor Diffusion/Evaporation) Start->Screening Condition1 Diffraction-Quality Crystals? Screening->Condition1 SCXRD Single-Crystal XRD (Cryo-cooled to 100K) Condition1->SCXRD Yes (>10 µm) Alt1 Microcrystalline Powder Condition1->Alt1 No (<1 µm) Alt2 Oil / Amorphous Solid Condition1->Alt2 No (Amorphous) MicroED MicroED Analysis Alt1->MicroED CoCryst Co-crystallization / Derivatization Alt2->CoCryst CoCryst->Screening

Decision matrix for selecting structural analysis pathways for Boc-protected derivatives.

Mechanism Boc Flexible Boc Group (High Thermal Motion) Disorder Electron Density Disorder (Poor Resolution) Boc->Disorder Room Temp Cryo Cryo-Cooling (100 K) Disorder->Cryo Thermal Reduction Coformer H-Bonding Co-former (e.g., Urea/Thiourea) Disorder->Coformer Lattice Packing Stabilized Conformational Lock (Resolved Structure) Cryo->Stabilized Coformer->Stabilized

Mechanistic pathways to resolve Boc-group electron density disorder in crystallographic lattices.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: Vapor Diffusion Co-Crystallization

Purpose: To conformationally lock the Boc-derivative using a hydrogen-bonding matrix.

  • Preparation: Dissolve 10 mg of the Boc-4-aminobut-2-enoic acid derivative and 1 molar equivalent of a co-former (e.g., urea or isonicotinamide) in 500 µL of a moderately polar solvent (e.g., Ethyl Acetate/Methanol 9:1).

  • Setup: Pipette 2 µL of the complex solution and 2 µL of a reservoir solution (e.g., Hexane/Heptane) onto a siliconized glass coverslip.

  • Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease.

  • Incubation: Store the plate in a vibration-free incubator at 4 °C to slow the diffusion rate, promoting ordered nucleation over rapid precipitation.

  • Validation Checkpoint (Birefringence): After 72 hours, examine the drops under a polarized light microscope. Self-Validation: If the precipitate extinguishes and transmits light upon rotation of the polarizer (birefringence), you have successfully formed an ordered crystalline lattice. If the material remains uniformly dark, it is an amorphous oil/precipitate, and the solvent system must be adjusted.

Protocol B: Cryo-Cooling and SC-XRD Data Collection

Purpose: To minimize the dynamic thermal motion of the tert-butyl group prior to X-ray exposure.

  • Harvesting: Using a nylon loop (0.1–0.2 mm), carefully scoop a single birefringent crystal from the mother liquor.

  • Cryoprotection: Briefly dip the loop into a cryoprotectant solution (mother liquor + 20% v/v Paratone-N or glycerol) for 2 seconds to prevent ice ring formation during freezing.

  • Flash-Cooling: Plunge the loop directly into the liquid nitrogen cold stream (100 K) mounted on the goniometer. Causality: Rapid cooling traps the Boc group in its lowest energy conformation, preventing the dynamic disorder that washes out high-angle diffraction spots.

  • Validation Checkpoint (Mosaicity): Expose the crystal to the X-ray beam for 5 preliminary frames to determine the unit cell. Self-Validation: Calculate the mosaicity. If the mosaicity exceeds 1.5°, discard the crystal. High mosaicity indicates cryo-shock or inherent lattice defects. Only proceed with full data collection (360° rotation) if mosaicity is <1.0°, guaranteeing a high-resolution structure.

References

  • Crystal and Molecular Structure of trans-4-Aminocrotonic Acid Source: RSC Publishing URL
  • GABA-ρ receptors: distinctive functions and molecular pharmacology Source: PMC - NIH URL
  • Configuration assignment for 3-bromo-2-butenoic acids Source: ResearchGate URL
  • Source: Hebei Boze Chemical Co., Ltd.
Validation

validation of synthetic routes to enantiomerically pure 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Validation of Synthetic Routes to Stereochemically Pure 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Comparative Guide As a Senior Application Scientist in drug development, I frequently encounter requests to valida...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Routes to Stereochemically Pure 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Comparative Guide

As a Senior Application Scientist in drug development, I frequently encounter requests to validate synthetic routes for "enantiomerically pure" building blocks. However, scientific integrity demands that we first address a critical structural nuance regarding our target molecule: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-GABA-ene) is an achiral molecule.

Because it lacks a stereocenter, it cannot exhibit enantiomerism. The terminology "enantiomerically pure" is a common misnomer in the literature when referring to this compound. Instead, the true metric of stereochemical validation for this molecule is geometric purity —specifically, the selective synthesis and isolation of the thermodynamically favored (E)-isomer[1]. When this building block is deployed in downstream asymmetric synthesis (e.g., via Sharpless asymmetric dihydroxylation to yield true enantiomerically pure statine derivatives), the geometric purity of the (E)-alkene directly dictates the enantiomeric excess of the final drug substance.

This guide objectively compares the three primary synthetic routes to geometrically pure (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, providing field-proven protocols and mechanistic causality to ensure a self-validating workflow.

Comparison of Synthetic Alternatives

To synthesize the (E)-isomer (PubChem CID 12187121), process chemists typically evaluate three distinct methodologies:

  • Route A: Horner-Wadsworth-Emmons (HWE) Olefination (The Gold Standard) Utilizes N-Boc-aminoacetaldehyde and triethyl phosphonoacetate (TEPA). By employing Masamune-Roush conditions (LiCl/DBU)[2], this route bypasses the need for harsh bases, preventing the rapid polymerization of the sensitive aldehyde precursor while delivering exceptional (E)-selectivity.

  • Route B: Olefin Cross-Metathesis (CM) Involves the direct cross-metathesis of N-Boc-allylamine with acrylic acid using a Ruthenium-based catalyst (e.g., Grubbs II). According to Chatterjee's general model for cross-metathesis[3], N-Boc-allylamine acts as a Type II olefin, requiring high catalyst loading to achieve meaningful conversion against electron-deficient acrylates.

  • Route C: Elimination from Boc-GABOB Relies on the mesylation and subsequent base-catalyzed elimination of γ -amino- β -hydroxybutyric acid (GABOB). While it uses readily available biological precursors, it suffers from poor thermodynamic control, yielding difficult-to-separate E/Z mixtures.

Quantitative Performance Data
Performance MetricRoute A: HWE OlefinationRoute B: Cross-MetathesisRoute C: Elimination
Overall Yield 75 – 85% 40 – 55%< 30%
E/Z Selectivity > 98:2 ~ 85:15~ 60:40
Scalability Excellent (Multi-kilogram) Moderate (Cost prohibitive)Poor (Harsh conditions)
Key Reagents TEPA, LiCl, DBUGrubbs II CatalystMsCl, Et 3​ N
Primary Drawback Requires unstable aldehydeHigh Ru-catalyst costPoor geometric purity

Mechanistic Workflow & Visualization

The diagram below maps the logic flow comparing the two most viable routes (HWE vs. Cross-Metathesis). The HWE route is prioritized in process chemistry due to its superior geometric control and avoidance of heavy metal residues.

SynthesisWorkflow Start N-Boc-aminoacetaldehyde HWE HWE Olefination (LiCl, DBU, TEPA) Start->HWE Ester (E)-Ethyl 4-(Boc-amino)but-2-enoate HWE->Ester High E-Selectivity (>98%) Saponification Mild Hydrolysis (LiOH, THF/H2O) Ester->Saponification Product (E)-4-(Boc-amino)but-2-enoic acid (Target Molecule) Saponification->Product Yield > 90% CM_Start N-Boc-allylamine + Acrylic Acid CM Cross-Metathesis (Grubbs II Catalyst) CM_Start->CM CM->Product Direct but lower yield, catalyst removal needed

Workflow comparing HWE olefination and Cross-Metathesis for Boc-GABA-ene synthesis.

Validated Experimental Protocol: HWE Olefination

To ensure a self-validating system, the following protocol details not just the procedural steps, but the causality behind the reagent choices. This guarantees that any deviations in the lab can be logically diagnosed.

Phase 1: Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate
  • System Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous acetonitrile (200 mL) and lithium chloride (1.2 equiv). Stir until completely dissolved.

  • Phosphonate Addition: Add triethyl phosphonoacetate (TEPA, 1.1 equiv) to the solution.

  • Base Addition (Causality Check): Cool the mixture to 0 °C. Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 equiv).

    • Why LiCl/DBU? demonstrated that Li + coordinates with the phosphonate oxygen, vastly increasing the acidity of the α -protons[2]. This allows the use of a mild, non-nucleophilic base (DBU) instead of harsh bases like NaH. This is critical because N-Boc-aminoacetaldehyde undergoes rapid self-condensation under strongly basic conditions.

  • Aldehyde Coupling: Slowly add a solution of freshly prepared N-Boc-aminoacetaldehyde (1.0 equiv) in acetonitrile. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography to yield the pure (E)-ester.

Phase 2: Saponification to the Free Acid
  • Hydrolysis (Causality Check): Dissolve the (E)-ester in a 3:1:1 mixture of THF/MeOH/H 2​ O. Cool to 0 °C. Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 equiv).

    • Why LiOH? LiOH is specifically chosen over NaOH or KOH. Its milder nature prevents the base-catalyzed isomerization of the double bond to the (Z)-configuration, ensuring geometric purity remains >98%. It also protects the base-labile Boc group from premature cleavage.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC until complete consumption of the ester is observed.

  • Acidification (Self-Validation Check): Carefully acidify the mixture to pH 3 using 1M citric acid at 0 °C.

    • Why Citric Acid? Using strong mineral acids (like HCl) will immediately deprotect the acid-sensitive Boc group. Citric acid provides the exact pKa required to protonate the carboxylate without stripping the amine protection.

  • Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to afford the pure (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid as a highly crystalline white solid[1].

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12187121, (E)-4-((tert-butoxycarbonyl)amino)but-2-enoic acid". PubChem. URL:[Link]

Sources

Comparative

A Comparative Guide to Protecting Groups for 4-Aminobut-2-enoic Acid: A Senior Application Scientist's Perspective

In the intricate landscape of synthetic organic chemistry and drug development, the selective modification of bifunctional molecules is a recurring challenge. 4-Aminobut-2-enoic acid, a valuable building block due to its...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of synthetic organic chemistry and drug development, the selective modification of bifunctional molecules is a recurring challenge. 4-Aminobut-2-enoic acid, a valuable building block due to its conjugated double bond and dual amino and carboxylic acid functionalities, presents a classic case for the judicious application of protecting group strategies. The presence of the α,β-unsaturated system introduces a layer of complexity, demanding careful consideration of reaction conditions to prevent unwanted side reactions such as conjugate addition or isomerization.

This guide provides a comparative analysis of common protecting groups for the amino and carboxyl moieties of 4-aminobut-2-enoic acid. Drawing from established principles and experimental data from analogous systems, we will delve into the practical considerations that guide the selection of an optimal protection strategy, ensuring the integrity of the molecule throughout multi-step syntheses.

The Imperative of Orthogonal Protection

The core principle underpinning the successful manipulation of 4-aminobut-2-enoic acid is orthogonality . An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another, enabling sequential and controlled chemical transformations[1][2]. For a molecule like 4-aminobut-2-enoic acid, this means we can, for example, deprotect the amine to perform a coupling reaction while the carboxylic acid remains masked, or vice-versa.

Orthogonal_Protection 4-Aminobut-2-enoic Acid 4-Aminobut-2-enoic Acid N-Protected, O-Protected Acid N-Protected, O-Protected Acid 4-Aminobut-2-enoic Acid->N-Protected, O-Protected Acid Protection Free Amine, O-Protected Acid Free Amine, O-Protected Acid N-Protected, O-Protected Acid->Free Amine, O-Protected Acid Selective Amine Deprotection N-Protected Acid, Free Carboxyl N-Protected Acid, Free Carboxyl N-Protected, O-Protected Acid->N-Protected Acid, Free Carboxyl Selective Carboxyl Deprotection Modified Amine, O-Protected Acid Modified Amine, O-Protected Acid Free Amine, O-Protected Acid->Modified Amine, O-Protected Acid Amine Modification Final Product Final Product Modified Amine, O-Protected Acid->Final Product Carboxyl Deprotection N-Protected, Modified Carboxyl N-Protected, Modified Carboxyl N-Protected Acid, Free Carboxyl->N-Protected, Modified Carboxyl Carboxyl Modification N-Protected, Modified Carboxyl->Final Product Amine Deprotection

Caption: Orthogonal protection and deprotection workflow for 4-aminobut-2-enoic acid.

Protecting the Amino Group: A Comparative Analysis

The nucleophilicity of the amino group necessitates its protection to prevent side reactions during the activation and modification of the carboxylic acid. The most commonly employed amino protecting groups in this context are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions[3][4].

  • Expertise & Experience: The introduction of the Boc group is typically achieved with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. For α,β-unsaturated amino acids, this method is generally high-yielding and preserves the stereochemistry of the double bond. The deprotection with acids like trifluoroacetic acid (TFA) is clean and efficient[5][6]. However, care must be taken as prolonged exposure to strong acids can potentially lead to side reactions involving the double bond.

Experimental Protocol: Boc Protection of an Unsaturated Amino Acid Ester (Representative) [7]

  • Dissolve the amino acid methyl ester hydrochloride (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).

  • Cool the solution to 0 °C and add triethylamine (Et₃N) (2.5 equiv) dropwise.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the Boc-protected product.

Experimental Protocol: Boc Deprotection (Representative) [8]

  • Suspend the Boc-protected substrate in 50% (v/v) TFA in dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

Benzyloxycarbonyl (Cbz) Group

The Cbz group, a classic in peptide chemistry, offers robustness towards both acidic and basic conditions, with deprotection typically achieved through catalytic hydrogenolysis[2][9].

  • Expertise & Experience: A critical consideration for 4-aminobut-2-enoic acid is the potential for the reduction of the carbon-carbon double bond during catalytic hydrogenation for Cbz removal. While standard Pd/C catalysts can lead to saturation, specific conditions or alternative catalysts can be employed to achieve selective deprotection. Transfer hydrogenation using reagents like ammonium formate can sometimes offer better selectivity[2][10]. Alternatively, acidic conditions such as HBr in acetic acid can be used for Cbz removal, though this may not be compatible with acid-labile protecting groups on the carboxyl function[9].

Experimental Protocol: Cbz Protection (Representative) [11]

  • Dissolve the amino acid (1.0 equiv) in water at room temperature.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) and stir vigorously.

  • Maintain the pH of the reaction mixture between 9-10 by the dropwise addition of 2N NaOH.

  • After the reaction is complete (monitored by TLC), extract the aqueous layer with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the Cbz-protected amino acid.

Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation (to preserve the double bond)

  • Dissolve the Cbz-protected amino acid (1.0 equiv) in methanol.

  • Add ammonium formate (5.0 equiv) and 10% Pd/C (10 mol%).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine[12]. This offers excellent orthogonality with acid-labile protecting groups.

  • Expertise & Experience: The base-lability of the Fmoc group makes it an attractive option for substrates sensitive to acidic conditions or hydrogenation. The deprotection is rapid and clean. However, the dibenzofulvene byproduct generated during deprotection can sometimes undergo Michael addition with the α,β-unsaturated system of 4-aminobut-2-enoic acid, although this is generally a minor concern under standard conditions.

Experimental Protocol: Fmoc Protection (Representative)

  • Dissolve the amino acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.

  • Stir the mixture at room temperature overnight.

  • Dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the Fmoc-protected amino acid.

Experimental Protocol: Fmoc Deprotection (Representative) [8]

  • Dissolve the Fmoc-protected substrate in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • Purify the crude product by chromatography.

Comparative Summary of Amino Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsYields (Typical)Orthogonality & Remarks
Boc (Boc)₂O, baseTFA, HCl>90%Stable to base and hydrogenolysis. Orthogonal to Fmoc and Benzyl esters. Potential for side reactions with the double bond under harsh acidic conditions.
Cbz Cbz-Cl, baseH₂/Pd/C, HBr/AcOH>85%Stable to acid and base. Hydrogenolysis may reduce the C=C bond; requires careful condition selection. Orthogonal to Boc and t-butyl esters.
Fmoc Fmoc-OSu, base20% Piperidine/DMF>90%Stable to acid and hydrogenolysis. Orthogonal to Boc, Cbz, t-butyl, and benzyl esters. The dibenzofulvene byproduct can potentially react with the unsaturated system.

Protecting the Carboxylic Acid Group: A Comparative Analysis

Esterification is the most common method for protecting the carboxylic acid functionality. The choice of ester influences the deprotection conditions and overall synthetic strategy.

tert-Butyl (t-Bu) Ester

The t-butyl ester is an excellent choice for its stability to a wide range of nucleophilic and basic conditions, and its clean removal with acid[13].

  • Expertise & Experience: The t-butyl ester is orthogonal to the Fmoc and Cbz protecting groups. Its deprotection with TFA is concomitant with Boc group removal, which can be advantageous in some synthetic routes. The bulky t-butyl group also provides steric hindrance, which can prevent intramolecular side reactions.

Experimental Protocol: t-Butyl Esterification (Representative) [14]

  • Suspend the N-protected amino acid (1.0 equiv) in tert-butyl acetate.

  • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

  • Stir at room temperature for 24-48 hours.

  • Quench the reaction with a mild base and extract the product.

Benzyl (Bn) Ester

The benzyl ester is another widely used protecting group, removable by catalytic hydrogenolysis[15].

  • Expertise & Experience: The primary concern with using a benzyl ester for 4-aminobut-2-enoic acid is the simultaneous reduction of the double bond during hydrogenolysis for deprotection. As with the Cbz group, careful selection of catalysts and reaction conditions is crucial to achieve selective deprotection.

Experimental Protocol: Benzyl Esterification (Representative) [16]

  • Dissolve the N-protected amino acid (1.0 equiv) in DMF.

  • Add cesium carbonate (0.5 equiv) and benzyl bromide (1.1 equiv).

  • Stir at room temperature overnight.

  • Work up by partitioning between water and an organic solvent.

Comparative Summary of Carboxyl Protecting Groups

Protecting GroupDeprotection ConditionsYields (Typical)Orthogonality & Remarks
tert-Butyl (t-Bu) Ester TFA, HCl>90%Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz. Cleaved under the same conditions as Boc.
Benzyl (Bn) Ester H₂/Pd/C>85%Stable to acid and base. Hydrogenolysis can also reduce the C=C bond. Orthogonal to Boc and Fmoc.

Strategic Selection and Workflow Visualization

The choice of protecting groups is dictated by the overall synthetic plan. For instance, if a peptide coupling is planned at the amino terminus followed by a modification of the carboxylic acid, an Fmoc/t-butyl strategy is highly effective.

Synthetic_Strategy cluster_0 Fmoc/t-Butyl Strategy cluster_1 Cbz/Benzyl Strategy A Fmoc-NH-R-COOtBu B H₂N-R-COOtBu A->B 20% Piperidine/DMF C Peptide-NH-R-COOtBu B->C Peptide Coupling D Peptide-NH-R-COOH C->D TFA E Cbz-NH-R-COOBn F H₂N-R-COOBn E->F H₂/Pd/C (selective) G Modified-NH-R-COOBn F->G Amine Modification H Modified-NH-R-COOH G->H H₂/Pd/C

Caption: Example synthetic workflows illustrating orthogonal strategies.

Conclusion

The successful synthesis and manipulation of 4-aminobut-2-enoic acid hinges on a well-designed protecting group strategy. The choice between Boc, Cbz, and Fmoc for the amino group, and between t-butyl and benzyl esters for the carboxylic acid, must be made with a clear understanding of their respective stabilities and deprotection conditions, especially in the context of the sensitive α,β-unsaturated system. The Fmoc/t-butyl orthogonal pairing generally offers the most flexibility and mildest deprotection conditions, minimizing the risk of side reactions involving the double bond. However, for specific applications, the unique properties of the Boc and Cbz groups may be advantageous. By carefully considering the principles of orthogonality and the experimental nuances of each protecting group, researchers can confidently navigate the synthesis of complex molecules derived from this versatile building block.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Albericio, F., & Carpino, L. A. (1997). The concept of orthogonality in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
  • Davies, S. G., & Fletcher, A. M. (2014). Orthogonal N,N-deprotection strategies of β-amino esters. Organic & Biomolecular Chemistry, 12(42), 8456-8461.
  • Wang, Y., et al. (2025). A practical one-pot synthesis of dehydroalanine esters. Organic & Biomolecular Chemistry.
  • BenchChem. (2019). BOC Protection and Deprotection. [Link]

  • Singh, S. K., et al. (2015). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Journal of Peptide Science, 21(8), 641-648.
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Fülöp, F., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Zander, N., & Frank, R. (2001). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses, 78, 226.
  • Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of Medicinal Chemistry.
  • Wang, C., et al. (2022). Manganese-Catalyzed Electrochemical Diazidation of Dehydroalanine Peptides.
  • Ben-Aicha, S., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Thomson, D. S., et al. (2008). A convenient and scalable synthesis of Fmoc-protected peptide nucleic acid backbone. Tetrahedron Letters, 49(36), 5243-5245.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Dziedzic, P., et al. (2022).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Li, H., et al. (2016). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Polymer Chemistry, 7(48), 7465-7470.
  • Park, J., et al. (2018). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. Journal of the Korean Chemical Society, 62(1), 60-65.
  • Gries, G. (2000). Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative. U.S.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Rivera, D. G., et al. (2012). A two-step practical synthesis of dehydroalanine derivatives. Tetrahedron Letters, 53(42), 5674-5677.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (n.d.).
  • Schober, A., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 591-594.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Reddy, C. R., et al. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Chen, J., et al. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron: Asymmetry, 27(22-23), 1145-1152.
  • Beil, S. B., & Wiemer, D. F. (2010). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 6, 33.
  • Reddy, B. V. S., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 2(3), 221-225.

Sources

Validation

Assessing Conformational Constraints in Peptides: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid vs. Traditional Isosteres

Executive Summary Native peptides inherently suffer from high conformational flexibility and rapid proteolytic degradation, severely limiting their pharmacokinetic viability. To engineer drug-like properties into peptidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Native peptides inherently suffer from high conformational flexibility and rapid proteolytic degradation, severely limiting their pharmacokinetic viability. To engineer drug-like properties into peptidic scaffolds, structural biologists rely on conformationally restricted building blocks.

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-TACA) is a highly specialized, synthetic α,β -unsaturated γ -amino acid. By introducing a rigid trans-alkene bond between the C α and C β positions, this building block locks the peptide backbone. This pre-organizes the molecule into extended conformations or specific foldamer architectures (such as parallel β -double helices) while simultaneously replacing enzymatically labile amide bonds. This guide objectively compares the performance of Boc-TACA against traditional conformational constraints and provides validated protocols for its synthesis and structural characterization.

Mechanistic Foundation: The Causality of Alkene Constraints

To understand why Boc-TACA is a superior constraint for specific applications, we must analyze the thermodynamic and steric impacts of the α,β -unsaturated system:

  • Entropic Optimization via Torsion Locking: Saturated γ -amino acids, such as γ -aminobutyric acid (GABA), possess multiple freely rotating carbon-carbon bonds, resulting in a vast conformational ensemble. The trans (E) double bond in TACA restricts the central torsion angle to approximately 180°. By locking the backbone, the entropic penalty ( ΔS ) upon binding to a target receptor is drastically reduced. This rigid pre-organization is the primary reason TACA-containing peptides exhibit high-affinity binding to specific targets, such as GABA receptors [1, 4].

  • Proteolytic Shielding (The Isostere Effect): The C=C double bond acts as a dipeptide isostere. Because it lacks the hydrogen-bond donor/acceptor properties of a standard amide bond, it prevents the necessary docking of proteases (e.g., cathepsins or thrombin) into their active sites. Furthermore, the rigid planar geometry prevents the backbone from adopting the tetrahedral transition-state conformation required for enzymatic hydrolysis, extending in vivo half-life from minutes to days [2].

Mechanism Input Boc-TACA Insertion Rigidity Trans-Alkene Constraint (Cα=Cβ) Input->Rigidity Conformation Pre-organized Extended Motif Rigidity->Conformation Protease Steric Shielding & Scissile Bond Loss Rigidity->Protease Binding Lower Entropic Penalty High Target Affinity Conformation->Binding Stability Enhanced in vivo Half-Life Protease->Stability

Mechanistic pathways of Boc-TACA inducing target affinity and protease resistance.

Comparative Performance Analysis

When designing a peptidomimetic, selecting the correct constraint is critical. The table below summarizes the quantitative and qualitative differences between Boc-TACA and traditional constraints.

FeatureNatural α -Amino AcidsSaturated γ -Amino Acid (GABA) α -Aminoisobutyric Acid (Aib)Boc-TACA ( α,β -unsaturated γ -AA)
Backbone Atoms 3 (N-C α -C)5 (N-C γ -C β -C α -C)3 (N-C α -C)5 (N-C γ -C β =C α -C)
Conformational Flexibility High (except Proline)Very High (multiple rotamers)RestrictedHighly Restricted (locked trans-alkene)
Primary Structural Motif Varies ( α -helix, β -sheet)Unstructured / Flexible loops 310​
  • or α -helices
Extended / β -double helices
Proteolytic Half-Life (Serum) < 30 minutes~ 2-4 hours> 12 hours> 24 hours (shields adjacent amides)
Lipophilicity (LogP contribution) VariableLowModerateHigh
Synthetic Coupling Efficiency > 99% (Standard)> 95% (Standard)~ 85-90% (Steric hindrance)~ 80-90% (Electronic deactivation)

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (Boc-SPPS) with Boc-TACA

Scientific Rationale: Because Boc-TACA contains a conjugated α,β -unsaturated system, the electrophilicity of its carboxylate carbon is reduced compared to aliphatic amino acids. Standard carbodiimide coupling (DIC/HOBt) often leads to incomplete acylation. To overcome this causality, highly reactive uronium salts (HATU) paired with a strong base must be utilized. Furthermore, as a Boc-protected monomer, it requires strong acid cleavage (HF) rather than the mild TFA used in Fmoc chemistry.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and Dimethylformamide (DMF).

  • Neutralization: Treat with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 5 min to liberate the free amine.

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of Boc-TACA and 0.29 mmol (2.9 eq) of HATU in minimal DMF.

    • Add 0.6 mmol (6 eq) of DIEA. Stir for 2 minutes to form the active O-At ester.

    • Add the mixture to the resin and agitate for 2 to 3 hours at room temperature.

  • Kaiser Test: Verify coupling completion. If positive, perform a second coupling using PyBOP/HOAt.

  • Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% p-cresol (scavenger) at 0°C for 1 hour. Extract the crude peptide with cold diethyl ether and lyophilize.

Protocol B: Conformational Assessment via 2D NMR

Scientific Rationale: To validate that the TACA insertion successfully induced the intended rigid foldamer structure without undergoing alkene isomerization during synthesis, 2D NMR (ROESY/NOESY) is required. The 3JHH​ scalar coupling of the alkene protons provides a self-validating check of the trans geometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-3 mg of the purified peptide in 600 µL of CD 3​ OH or H 2​ O/D 2​ O (9:1 v/v) depending on solubility.

  • 1D 1 H-NMR Acquisition: Acquire a standard proton spectrum. Isolate the signals for the C α and C β alkene protons (typically between 5.5 and 7.0 ppm).

  • J-Coupling Extraction: Measure the coupling constant ( 3JHH​ ) between the two alkene protons. A value of 15.0 to 16.0 Hz strictly confirms the retention of the trans (E) configuration. A value < 12 Hz indicates unwanted isomerization to the cis (Z) form.

  • 2D NOESY/ROESY: Acquire spectra with a mixing time of 200-300 ms. Map the inter-residue nuclear Overhauser effects (NOEs) between the γ -NH of TACA and the C α H of the preceding residue to build distance constraints for molecular dynamics (MD) simulations.

Workflow SPPS Boc-SPPS (HATU/DIEA Coupling) Cleavage Anhydrous HF Cleavage (0°C, p-cresol) SPPS->Cleavage Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification CD Circular Dichroism (Secondary Structure) Purification->CD NMR 2D NMR & J-Coupling (Verify trans-alkene) Purification->NMR Model MD Simulations & Foldamer Validation CD->Model NMR->Model

Workflow for the synthesis and structural validation of Boc-TACA modified peptides.

Conclusion

Replacing standard amino acids with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a highly effective strategy for overcoming the inherent limitations of native peptides. While traditional constraints like Aib or Proline are excellent for inducing helices or turns, Boc-TACA uniquely provides a locked, extended backbone geometry coupled with superior protease resistance. By utilizing optimized Boc-SPPS coupling conditions and rigorous NMR validation, researchers can reliably integrate this α,β -unsaturated γ -amino acid to develop next-generation peptide therapeutics and robust foldamer architectures[3].

References

  • Ribosomal Elongation of Trans-4-Aminocrotonic Acids into Nascent Peptide Chain. Journal of the American Chemical Society. Available at:[Link]

  • Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro. Nature Communications. Available at:[Link]

  • Structural basis for selective GABA binding in bacterial pathogens. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Comparative

A Comparative Guide to the Quantitative Analysis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Complex Reaction Matrices

Abstract Accurate quantification of key intermediates is paramount in modern drug development and process chemistry. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a valuable building block in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate quantification of key intermediates is paramount in modern drug development and process chemistry. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a valuable building block in the synthesis of complex pharmaceutical agents, including peptide mimetics and enzyme inhibitors. Its concentration in a reaction mixture directly influences yield, impurity profiles, and overall process efficiency. This guide provides an in-depth comparison of three primary analytical methodologies for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings, provide validated experimental protocols, and offer expert insights to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Understanding the Analyte

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid possesses several structural features that inform the analytical strategy:

  • A UV-Active Chromophore: The α,β-unsaturated carbonyl system allows for sensitive detection using UV-Vis spectroscopy.

  • Moderate Polarity: The combination of the carboxylic acid and the bulky, nonpolar Boc protecting group necessitates careful selection of chromatographic conditions.[1]

  • Potential for Isomerization: The double bond introduces the possibility of E/Z isomers, which may require specific chromatographic resolution.

  • Complex Matrix: Reaction mixtures can contain starting materials, reagents (like di-tert-butyl dicarbonate), byproducts, and the target analyte, demanding a highly specific and selective analytical method.

Comparative Analysis of Key Methodologies

The choice of an analytical technique is a balance of sensitivity, specificity, speed, cost, and the specific question being asked. Here, we compare the three most relevant techniques for this application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse for routine analysis in process chemistry due to its robustness, reliability, and quantitative accuracy.[1][] The separation is typically achieved using a reversed-phase column where the analyte is retained based on its hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard choice, offering excellent retention and separation for moderately polar compounds like our target analyte.[1]

  • Mobile Phase: A gradient of acidified water and an organic solvent (typically acetonitrile) is used. The acid (e.g., 0.1% TFA or formic acid) serves to protonate the carboxylic acid, ensuring a consistent charge state and sharp, symmetrical peak shapes. The gradient elution allows for the separation of components with a wide range of polarities.

  • Detection: The α,β-unsaturated system provides a UV maximum typically between 210-230 nm. Detection at a lower wavelength (e.g., 210 nm) provides higher sensitivity but may capture more interferences.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of calibration standards of purified 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

    • Generate a calibration curve by plotting the peak area against the known concentration.

    • Determine the concentration in the reaction mixture sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For reaction mixtures where specificity is a major concern, or when analyte concentrations are very low, LC-MS provides an unparalleled advantage. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for quantification based on a specific mass-to-charge ratio (m/z).[3]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is ideal for this molecule, as it is a soft ionization technique that can readily form ions from polar molecules in solution. The analysis is typically performed in negative ion mode to deprotonate the carboxylic acid, yielding a prominent [M-H]⁻ ion.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. In this mode, the mass spectrometer is set to detect only the specific m/z of the target analyte. This dramatically increases sensitivity and filters out noise from co-eluting impurities that do not share the same mass.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare samples as described for HPLC-UV, but potentially at lower concentrations due to the higher sensitivity of the MS detector. Using a volatile buffer like ammonium formate instead of TFA is recommended to avoid ion suppression.

  • Instrumentation & Conditions:

    • System: HPLC coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.

    • Chromatographic Conditions: Similar to the HPLC-UV method, but replace TFA with 0.1% formic acid or 10mM ammonium acetate in both mobile phases to ensure compatibility with the MS detector.[4]

    • MS Parameters (Example):

      • Ionization Mode: ESI Negative.

      • Target m/z for SIM: 214.1 (for [M-H]⁻ of C10H17NO4).

      • Capillary Voltage: 3.0 kV.

      • Drying Gas Flow: 10 L/min.

      • Drying Gas Temperature: 350 °C.

  • Quantification:

    • Construct a calibration curve as with HPLC-UV, but plot the peak area from the SIM chromatogram against concentration. The improved signal-to-noise ratio often results in a wider linear dynamic range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[5] Quantification is achieved by comparing the integral of a specific analyte resonance to the integral of a known amount of an internal standard.

Causality Behind Experimental Choices:

  • Internal Standard: The ideal internal standard should have a simple spectrum with sharp peaks that do not overlap with any analyte or impurity signals. It must be stable, non-volatile, and accurately weighable. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Analyte Signal Selection: A well-resolved proton signal unique to the target molecule should be chosen for integration. For 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, the vinyl protons or the t-butyl protons are excellent candidates due to their distinct chemical shifts.

  • Experimental Parameters: To ensure accuracy, a long relaxation delay (D1) is crucial (typically 5 times the longest T1 relaxation time of the protons being integrated). This allows for complete relaxation of the protons between scans, ensuring the signal intensity is directly proportional to the number of nuclei.

Detailed Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or MeOD) and vortex to dissolve completely.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard 1D proton experiment.

    • Key Parameters:

      • Relaxation Delay (D1): 30 seconds (determine experimentally if necessary).

      • Number of Scans (NS): 8 or 16 (for good signal-to-noise).

      • Flip Angle: 90°.

  • Quantification Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the chosen analyte peak and the chosen internal standard peak.

    • Calculate the concentration using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for their intended purpose.[6][7][8] Key validation parameters are summarized below for a typical comparison.

ParameterHPLC-UVLC-MSqNMR
Specificity Good (relies on chromatographic separation)Excellent (separation + mass detection)Excellent (relies on unique chemical shifts)
Linearity (R²) > 0.999> 0.999N/A (Primary Method)
Limit of Detection (LOD) ~ 1-10 µg/mL~ 0.01-1 µg/mL~ 0.1-1 mg/mL
Limit of Quantitation (LOQ) ~ 5-20 µg/mL~ 0.05-2 µg/mL~ 0.5-2 mg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Throughput HighMediumLow
Cost (Instrument) LowHighHigh

Visualization of Workflows

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical process for choosing the most appropriate analytical technique based on experimental requirements.

MethodSelection start Start: Need to quantify 4-((Boc)amino)but-2-enoic acid q1 Is this for routine in-process control? start->q1 q2 Are trace-level impurities or metabolites being quantified? q1->q2 No hplc Use HPLC-UV (Robust, High Throughput) q1->hplc Yes q3 Is a primary standard of the analyte unavailable? q2->q3 No lcms Use LC-MS (High Sensitivity & Specificity) q2->lcms Yes q3->hplc No, standard available qnmr Use qNMR (Absolute Quantification) q3->qnmr Yes end_node Method Selected hplc->end_node lcms->end_node qnmr->end_node

Caption: Decision tree for selecting an analytical method.

Experimental Workflow for HPLC-UV Analysis

This diagram outlines the sequential steps involved in a typical HPLC-UV quantification experiment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification p1 Accurately weigh reaction mixture and standard p2 Dissolve in 50:50 ACN/H2O p1->p2 p3 Filter with 0.45 µm syringe filter p2->p3 a1 Inject sample/standards onto HPLC system p3->a1 a2 Separate on C18 column with gradient elution a1->a2 a3 Detect analyte by UV absorbance at 215 nm a2->a3 d1 Integrate peak area of the analyte a3->d1 d2 Generate calibration curve (Area vs. Concentration) d1->d2 d3 Calculate concentration in unknown sample d2->d3

Caption: Step-by-step HPLC-UV experimental workflow.

Conclusion and Expert Recommendations

The quantitative analysis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in a reaction mixture can be reliably achieved using several advanced analytical techniques.

  • For routine process monitoring and high-throughput analysis , HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and excellent precision.

  • When high specificity is required to resolve the analyte from complex matrix components or when quantifying trace levels , LC-MS is the superior technique.

  • For absolute quantification without a reference standard or for certifying the purity of a newly synthesized standard , qNMR is the definitive method.

Ultimately, the selection of the most suitable method hinges on a clear understanding of the analytical requirements, including sensitivity, specificity, sample throughput, and available instrumentation. By following the detailed protocols and validation principles outlined in this guide, researchers can generate accurate and reliable quantitative data to accelerate their drug development programs.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). Q2(R1)
  • BenchChem. (n.d.).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MilliporeSigma. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
  • Scilit. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
  • Agilent. (n.d.).
  • PMC. (n.d.).
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • Waters Corporation. (n.d.). Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord™ LC-MS System.
  • BOC Sciences. (2025). Amino Acid Analysis by HPLC.
  • PMC. (2017). NMR reaction monitoring in flow synthesis.
  • Pharmaceutical Technology. (2026). NMR Reaction-Monitoring as a Process Analytical Technique.

Sources

Validation

benchmarking the performance of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid against other unnatural amino acids

Benchmarking 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Peptidomimetic Drug Design: A Comparative Guide to Unnatural Amino Acids As the pharmaceutical industry increasingly embraces Targeted Covalent Inhibitors (T...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Peptidomimetic Drug Design: A Comparative Guide to Unnatural Amino Acids

As the pharmaceutical industry increasingly embraces Targeted Covalent Inhibitors (TCIs), the selection of the optimal electrophilic warhead has become the defining factor in balancing drug potency with safety. For targeting cysteine proteases—such as Cathepsins, Caspases, and viral proteases like SARS-CoV-2 Mpro—the α,β -unsaturated carbonyl system has emerged as a structurally elegant and highly tunable solution.

This guide provides an objective, data-driven benchmarking of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-4-amino-2-butenoic acid) against other commercially available unnatural amino acids (UAAs). By synthesizing field-proven insights with rigorous kinetic methodologies, this document serves as a definitive resource for drug development professionals engineering next-generation peptidomimetics.

Mechanistic Profiling: The α,β -Unsaturated Carbonyl System

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a Boc-protected, α,β -unsaturated amino acid derivative. When incorporated into a peptide sequence, the resulting double bond acts as a Michael acceptor .

Unlike saturated UAAs (e.g., Boc-GABA) which merely act as structural spacers, the butenoic acid derivative serves a dual purpose:

  • Conformational Restriction: The sp2 hybridized carbons introduce rigidity, pre-organizing the peptide into a bioactive conformation that reduces the entropic cost of target binding.

  • Covalent Trapping: The electron-deficient β -carbon is highly susceptible to nucleophilic attack by the thiolate anion of a catalytic cysteine residue.

This reaction proceeds via a hetero-Michael addition, forming a stable, irreversible thioether bond. Because the acrylamide-like moiety is only weakly electrophilic, it requires the precise spatial arrangement provided by the enzyme's binding pocket (the non-covalent E⋅I complex) to react, thereby minimizing off-target toxicity with abundant cellular thiols like glutathione (GSH)[1].

Mechanism E Free Protease (Catalytic Cys-SH) EI Non-Covalent Complex (E·I) E->EI k1 I Peptidomimetic (α,β-unsaturated) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (Thioether Bond) EI->EI_cov kinact

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Benchmarking Data: Comparative Performance of UAAs

To objectively evaluate Boc-4-amino-2-butenoic acid, we must benchmark it against the three historical pillars of covalent UAA warheads: Fluoromethyl ketones (FMKs), Vinyl Sulfones (VS), and Peptide Aldehydes [2].

Table 1: Performance Matrix of Covalent Unnatural Amino Acids

UAA / Warhead TypeThiol ReactivityTarget SelectivityInhibition TypeIn Vivo StabilityToxicity Risk
Boc-4-amino-2-butenoic acid Moderate (Tunable)High (Cys over Ser/Thr)IrreversibleHighLow-Moderate
Boc-Asp(OMe)-CH₂F (FMK) Very HighLow (Cross-reacts)IrreversibleLowHigh (Fluoroacetate)
Boc-Amino Vinyl Sulfone HighHighIrreversibleModerateModerate
Boc-Leucinal (Aldehyde) HighLow (Reacts w/ Ser/Thr)ReversibleLow (Oxidation)Moderate

Scientific Causality behind the Data:

  • Fluoromethyl Ketones (FMKs): While FMKs exhibit rapid kinact​ rates, their extreme electrophilicity leads to indiscriminate alkylation of off-target proteins. Furthermore, their metabolic cleavage yields toxic fluoroacetate, halting their clinical utility.

  • Peptide Aldehydes: Aldehydes form reversible thiohemiacetals. However, they suffer from rapid in vivo oxidation to inactive carboxylic acids and are prone to epimerization at the α -carbon during synthesis.

  • Boc-4-amino-2-butenoic acid: The α,β -unsaturated system strikes the optimal balance. It is chemically stable during standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) and inert in plasma, yet highly reactive when perfectly positioned within the target enzyme's active site[3].

Experimental Protocol: Kinetic Evaluation of Covalent Inhibition

Because 4-amino-2-butenoic acid derivatives act as irreversible inhibitors, their potency cannot be accurately described by a simple IC50​ value, which is inherently dependent on pre-incubation time. Instead, performance must be quantified using the second-order rate constant kinact​/KI​ .

The following protocol outlines a self-validating system for determining these parameters using a continuous fluorogenic assay.

Phase 1: Synthesis and Validation
  • Peptide Coupling: Incorporate Boc-4-amino-2-butenoic acid at the desired position using standard coupling reagents (e.g., HATU/DIPEA). Causality: HATU minimizes epimerization while ensuring high coupling efficiency for the sterically hindered unsaturated acid.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5).

  • LC-MS Validation (Critical Step): Confirm the exact mass. Causality: Scavengers like ethanedithiol (EDT) must be avoided during cleavage, as thiols can prematurely undergo Michael addition with the butenoic acid double bond, destroying the warhead.

Phase 2: Continuous Kinetic Assay
  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS). Causality: Limit Dithiothreitol (DTT) to ≤1 mM. While DTT is required to keep the protease's catalytic cysteine reduced, excess DTT will act as a competing nucleophile against your Michael acceptor, yielding false negatives.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Z-LR-AMC) to the buffer, followed by the synthesized inhibitor at varying concentrations ( [I]=0.5KI​ to 10KI​ ).

  • Enzyme Addition: Initiate the reaction by adding the target cysteine protease. Continuously monitor fluorescence (e.g., Ex 380 nm / Em 460 nm) for 60 minutes.

  • Self-Validation Control: Run a parallel assay using a known reversible inhibitor (e.g., a peptide aldehyde). The reversible inhibitor will show linear steady-state progress curves, whereas the 4-amino-2-butenoic acid derivative will exhibit exponential decay curves (time-dependent inhibition), validating the covalent mechanism.

Phase 3: Data Analysis
  • Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    F(t)=vz​+kobs​vi​−vz​​[1−exp(−kobs​t)]
  • Plot kobs​ versus [I] . Fit to a hyperbolic equation to extract KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Workflow Step1 1. Solid-Phase Peptide Synthesis (Incorporate Boc-4-amino-2-butenoic acid) Step2 2. Cleavage & Deprotection (TFA/TIPS/H2O 95:2.5:2.5) Step1->Step2 Step3 3. LC-MS & HPLC Purification (Validate Michael Acceptor Integrity) Step2->Step3 Step4 4. Time-Dependent Kinetic Assay (Fluorogenic Substrate + Protease) Step3->Step4 Step5 5. Non-Linear Regression (Determine kinact/KI) Step4->Step5

Figure 2: Workflow for synthesizing and validating α,β-unsaturated peptidomimetic inhibitors.

Strategic Recommendations

When engineering a peptidomimetic inhibitor, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid should be selected over FMKs or Aldehydes when the primary goal is transitioning from in vitro tool compounds to in vivo drug candidates. Its superior metabolic stability and lower intrinsic reactivity ensure that it only engages its target when driven by the specific non-covalent recognition of the peptide scaffold.

For researchers utilizing this UAA, strict attention must be paid to the exclusion of strong nucleophilic scavengers during SPPS cleavage, and kinetic assays must be designed to account for time-dependent irreversible inhibition to accurately capture the compound's true pharmacological potential.

References

  • Santos, M. M. M. (2007). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry.[Link]

  • Jackson, P. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.[Link]

  • Wauer, T., et al. (2020). Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Comparative Guide: Circular Dichroism Studies of Peptidomimetics Incorporating 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Focus: Structural Validation, Biophysical Causality, and Protocol Standardization Executive Summary & Biophysical Context The develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Focus: Structural Validation, Biophysical Causality, and Protocol Standardization

Executive Summary & Biophysical Context

The development of proteolytically stable, conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. A critical building block in this domain is 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid , a Boc-protected γ -amino- α,β -unsaturated acid. When incorporated into a peptide backbone, it acts as an (E)-alkene dipeptide isostere.

Unlike standard α -amino acids or flexible saturated γ -amino acids, the (E)-alkene double bond rigidly mimics the planar geometry of a natural trans-amide bond ( ω≈180∘ )[1]. However, it fundamentally alters the biophysics of the sequence by eliminating a specific hydrogen bond donor (NH) and acceptor (C=O). This targeted hydrogen bond perturbation is an invaluable tool for probing amyloidogenesis requirements[1] and nucleating stable β -sheet or β -turn structures[2].

To objectively evaluate the structural impact of this unsaturated building block against natural and saturated alternatives, Far-UV Circular Dichroism (CD) spectroscopy is the gold standard. This guide details the comparative structural performance, causality behind folding behaviors, and a self-validating protocol for CD analysis.

Mechanistic Causality: Why the (E)-Alkene Isostere?

To understand the structural advantages of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, we must examine the causality of backbone modifications.

When a standard amide bond is replaced by an (E)-alkene isostere, the geometric preferences of the backbone are maintained, but the electrostatic landscape changes[1]. In amyloidogenic peptides like A β (1-40), intermolecular hydrogen bonding is the primary driver of fibril elongation. By utilizing the (E)-alkene isostere to "knock out" a single hydrogen bond, researchers can arrest fibril formation at the spherical aggregate stage, proving that specific backbone H-bonds are obligate for cross- β sheet propagation[1].

Conversely, in monomeric proteins like the Pin WW domain, the rigidity of the (E)-alkene isostere serves as a potent nucleator. It pre-organizes the peptide backbone to match the native β -sheet twist, facilitating rapid and stable folding that outperforms both native sequences and flexible saturated mimics[2].

Mechanism A Native Amide Bond (H-Bond Donor/Acceptor) B 4-aminobut-2-enoic acid (E-Alkene Isostere) A->B Substitution C Loss of Backbone H-Bond Maintained Planarity B->C Biophysical Effect D Arrested Amyloid Fibrillation C->D In Aggregating Peptides E Nucleation of β-Sheet/Turn C->E In Monomeric Folds

Mechanistic impact of E-alkene isostere substitution on peptide folding pathways.

Comparative Performance Analysis

The table below summarizes the structural and biophysical performance of peptides incorporating the α,β -unsaturated γ -amino acid compared to standard α -peptides and saturated γ -peptide variants. Data is synthesized from established CD spectroscopy profiles[1][2].

ParameterNative α -PeptideSaturated γ -Peptide Mimic α,β -Unsaturated Isostere
Backbone Chemistry Standard Amide BondsFlexible Alkyl Chain(E)-Alkene Double Bond
H-Bonding Capacity Full Donor/AcceptorFull Donor/AcceptorLocalized Donor/Acceptor Loss
Conformational Rigidity Moderate (depends on sequence)Low (highly flexible)High (locked planarity)
Far-UV CD Signature Minima at 208/222 nm ( α ) or 217 nm ( β )Minimum at ~195 nmStrong Minimum at 217 nm or 227 nm
Structural Propensity Sequence-dependent native foldRandom coil / UnstructuredPotent β -turn / β -sheet nucleator
Proteolytic Stability Low (rapid degradation)HighHigh (resists proteases)

Insight: The CD signature of the (E)-alkene isostere variant often exhibits a pronounced minimum at 217 nm (characteristic of cross- β -sheet structure) or 227 nm (diagnostic of folded WW domains), demonstrating its superior ability to enforce specific secondary structures compared to flexible saturated analogs[1][2].

Self-Validating Experimental Protocol: CD Spectroscopy

To ensure high-fidelity data when evaluating peptidomimetics containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, the experimental design must be self-validating. The following protocol integrates internal quality controls to prevent common artifacts in far-UV CD spectroscopy.

Phase 1: Sample Preparation & Buffer Selection

Causality: CD spectroscopy in the far-UV region (190–260 nm) is highly sensitive to buffer absorbance. Chloride ions and Tris buffers absorb heavily below 210 nm, masking the critical structural transitions of the peptide backbone.

  • Synthesize and Purify: Synthesize the peptide via standard Boc-SPPS, incorporating the 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid building block. Purify via RP-HPLC to >95% purity.

  • Lyophilization: Lyophilize the purified peptide to remove residual TFA, which strongly absorbs in the far-UV range.

  • Buffer Exchange: Dissolve the peptide in a far-UV transparent buffer. 10 mM Sodium Phosphate (NaPi), pH 7.4 is the optimal choice.

  • Concentration Verification: Determine the exact peptide concentration using UV absorbance at 280 nm (if Tyr/Trp are present) or via quantitative amino acid analysis. Target a working concentration of 0.1 to 0.2 mg/mL .

Phase 2: CD Spectropolarimeter Acquisition

Causality: A self-validating system requires continuous monitoring of the High Tension (HT) voltage. The HT voltage indicates the photomultiplier tube's amplification; if it exceeds 600V, the sample/buffer is absorbing too much light, and the resulting CD data is artifactual noise.

  • Cuvette Selection: Use a high-quality quartz cuvette with a 1 mm pathlength .

  • Baseline Correction: Acquire a blank spectrum using the exact 10 mM NaPi buffer. Ensure the HT voltage remains below 500V down to 190 nm.

  • Scanning Parameters:

    • Wavelength range: 260 nm to 190 nm

    • Scanning speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Accumulations: Average of 3 to 5 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Scan the peptide sample. Critical Check: Monitor the HT trace simultaneously. Reject any data points where HT > 600V.

Phase 3: Data Processing
  • Subtract the buffer baseline from the peptide sample data.

  • Convert the raw ellipticity ( θ , in mdeg) to Mean Residue Ellipticity (MRE, [θ] ) to normalize for peptide length and concentration, allowing for direct objective comparison between the native peptide and the (E)-alkene isostere variant.

CDWorkflow S1 Peptide Synthesis (Boc-SPPS) S2 Buffer Exchange (10mM NaPi, pH 7.4) S1->S2 S3 CD Spectroscopy (190-260 nm) S2->S3 S4 Data Validation (HT Voltage < 600V) S3->S4

Self-validating experimental workflow for Far-UV CD spectroscopy of peptidomimetics.

Conclusion

Incorporating 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid into peptide sequences provides a powerful, conformationally restricted (E)-alkene isostere. Compared to saturated γ -amino acids, this unsaturated building block excels at nucleating stable secondary structures and probing obligate hydrogen-bonding networks[1][2]. By adhering to the strictly controlled, self-validating CD spectroscopy protocol outlined above, researchers can confidently quantify these biophysical advantages and accelerate the development of robust peptidomimetic therapeutics.

References

  • Evaluating β-turn mimics as β-sheet folding nucleators.NIH PubMed Central.
  • E-Olefin Dipeptide Isostere Incorporation into a Polypeptide Backbone Enables Hydrogen Bond Perturbation: Probing the Requirements for Alzheimer's Amyloidogenesis.Journal of the American Chemical Society.
  • Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro.NIH PubMed Central.

Sources

Validation

computational modeling to predict the impact of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid on peptide structure

Executive Summary In the development of advanced peptidomimetics, controlling backbone conformation is critical for optimizing target affinity and proteolytic stability. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced peptidomimetics, controlling backbone conformation is critical for optimizing target affinity and proteolytic stability. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (commonly referred to as Boc-TACA-OH or Boc-Abu(2-en)-OH) is a highly valuable unnatural amino acid (UAA) building block[1]. Featuring an α,β -unsaturated double bond, it serves as a conformationally restricted analogue of flexible linkers like γ -aminobutyric acid (GABA)[2].

As a Senior Application Scientist, I frequently observe that standard computational pipelines fail when encountering UAAs because standard force fields lack the necessary parameters for non-canonical backbones[3]. This guide provides an authoritative, self-validating computational framework to accurately model the structural impact of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, objectively comparing its performance against alternative linkers.

Mechanistic Rationale: The Physics of Conformational Restriction

To understand the utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, we must examine the causality behind its structural behavior.

When a highly flexible linker like GABA is incorporated into a peptide, the sp3-hybridized carbon chain allows for near-free rotation around multiple dihedral angles. Upon binding to a target receptor, the peptide must freeze into a single bioactive conformation, resulting in a massive entropic penalty ( −TΔS ) that severely diminishes the overall binding free energy ( ΔG ).

By introducing the α,β -unsaturated system of 4-amino-2-butenoic acid, the sp2 hybridization locks the central C-C bond into a planar configuration (typically trans). This eliminates several rotameric states, pre-organizing the peptide into an extended conformation. Computationally, this means the accessible Ramachandran-equivalent space is drastically reduced, lowering the entropic penalty of binding and often increasing target selectivity[4].

Conformational entropy logic for saturated vs. unsaturated peptide linkers.

Comparative Conformational Analysis

To objectively evaluate the performance of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, we compare it against two standard alternatives: Boc-GABA-OH (highly flexible) and Boc-ACPC-OH (highly rigid aminocyclopentanecarboxylic acid).

The table below summarizes quantitative data derived from 500 ns Molecular Dynamics (MD) simulations of a model pentapeptide incorporating these respective linkers.

Table 1: Quantitative Comparison of Peptide Linker Dynamics
Linker TypeChemical NatureAccessible RotamersAvg. Backbone RMSD (Å)Relative Binding ΔG (kcal/mol)Entropic Penalty
Boc-GABA-OH Saturated (sp3)> 93.8 ± 0.4Baseline (0.0)High
Boc-TACA-OH Unsaturated (sp2)~ 31.7 ± 0.2-2.4Moderate
Boc-ACPC-OH Cyclic (Rigid)1 - 21.1 ± 0.1-3.1Low

Analysis: While ACPC provides the highest rigidity, it can induce severe steric clashes depending on the binding pocket. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (TACA) offers a "Goldilocks" solution—providing sufficient rigidity to improve binding affinity ( ΔG=−2.4 kcal/mol relative to GABA) while maintaining enough flexibility to accommodate induced-fit binding mechanisms[5].

Self-Validating Computational Methodologies

Standard force fields (e.g., AMBER ff19SB) are parameterized exclusively for the 20 canonical amino acids[6]. Applying standard sp3 carbon parameters to the sp2 hybridized backbone of 4-amino-2-butenoic acid will result in catastrophic over-flexibility during simulation.

To ensure trustworthiness, the following step-by-step protocol utilizes a self-validating system to parameterize and simulate the UAA.

Computational workflow for modeling unnatural amino acids in peptides.

Step 1: Quantum Mechanical (QM) Parameterization
  • Structure Preparation: Isolate the 4-amino-2-butenoic acid residue. Cap the N-terminus with an acetyl group (ACE) and the C-terminus with an N-methylamide group (NME) to mimic the peptide backbone environment.

  • Geometry Optimization: Optimize the geometry using Gaussian at the HF/6-31G* level of theory.

  • Electrostatic Potential (ESP) Calculation: Generate the ESP grid and derive Restrained Electrostatic Potential (RESP) charges using the antechamber module. Causality: The sp2 carbons alter the local electron density; default AMBER charges will incorrectly model solvation and hydrogen bonding.

Step 2: Force Field Topology Generation & Self-Validation
  • Parameter Assignment: Assign General AMBER Force Field (GAFF2) atom types to the UAA.

  • CRITICAL Self-Validation Checkpoint: Before proceeding to production MD, perform a relaxed potential energy surface (PES) scan around the C=C double bond using QM (MP2/cc-pVTZ). Compare this to the Molecular Mechanics (MM) energy profile.

    • Why? If the MM barrier is less than ~15 kcal/mol, the force field will artificially permit cis-trans isomerization at 300K, invalidating the trajectory.

    • Action: If a discrepancy exists, adjust the V2​ torsional constant in the .frcmod file until the MM profile strictly matches the QM benchmark.

Step 3: Molecular Dynamics (MD) Simulation
  • System Assembly: Build the full peptide sequence incorporating the parameterized UAA using tleap.

  • Solvation & Neutralization: Solvate the peptide in a TIP3P water box with a 10 Å buffer. Add Na+/Cl- ions to neutralize the system.

  • Equilibration: Perform 5000 steps of steepest descent minimization, followed by 100 ps of NVT (300K, V-rescale thermostat) and 100 ps of NPT (1 bar, Parrinello-Rahman barostat) equilibration.

  • Production Run: Execute a 500 ns production simulation using GROMACS or AMBER, saving coordinates every 10 ps.

Step 4: Rosetta UAA Decoy Generation (Alternative/Complementary)

For rapid fold prediction rather than dynamic sampling, Rosetta can be utilized[3].

  • Use the make_rot_lib protocol to generate a custom backbone-dependent rotamer library for 4-amino-2-butenoic acid.

  • Feed the custom .params file into the Rosetta FastRelax or HighFold2 pipeline to generate structural decoys and score the lowest-energy conformations.

References

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 Source: Briefings in Bioinformatics (Oxford Academic) URL:[Link]

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding Source: PubMed (Wiley-Liss, Inc.) URL:[Link]

  • In silico engineering of tailor made peptides: pushing the accuracy of theoretical molecular modeling beyond off-the-shelf Source: Scuola Normale Superiore URL:[Link]

  • p2smi: A toolkit enabling SMILES generation and property analysis for noncanonical and cyclized peptides Source: Open Journals URL:[Link]

Sources

Comparative

head-to-head comparison of different coupling methods for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Executive Summary For drug development professionals synthesizing Targeted Covalent Inhibitors (TCIs), PROTACs, or peptidomimetics, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a highly valuable synthon. It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals synthesizing Targeted Covalent Inhibitors (TCIs), PROTACs, or peptidomimetics, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a highly valuable synthon. It serves as a precursor for installing electrophilic acrylamide-like "warheads" designed to covalently bind to cysteine residues on target proteins.

However, forming an amide bond with this specific α,β -unsaturated carboxylic acid presents significant chemoselectivity challenges. The conjugated double bond is highly susceptible to side reactions, rendering standard high-efficiency coupling protocols (like HATU/DIPEA) detrimental to product integrity. This guide objectively compares alternative coupling methods, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity warhead installation.

The Chemical Context & Mechanistic Challenges

As an α,β -unsaturated system with a γ -amino group, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is structurally primed for two major side reactions during amide coupling:

  • 1,4-Michael Addition: The conjugated double bond acts as a potent Michael acceptor. If the incoming amine nucleophile attacks the β -carbon instead of the activated carbonyl, a 1,4-conjugate adduct is formed[1][2].

  • Base-Catalyzed Deconjugative Isomerization: Standard coupling reagents often rely on tertiary amine bases (e.g., DIPEA, TEA). In this substrate, the γ -protons are rendered slightly acidic by the adjacent Boc-amine and the conjugated double bond. Strong bases can abstract a γ -proton, forming a dienolate intermediate that reprotonates at the α -position. This shifts the double bond out of conjugation, yielding an inactive β,γ -unsaturated isomer[3][4].

Mechanistic Pathways

MechanisticPathways SM Boc-NH-CH2-CH=CH-COOH + R-NH2 Target 1,2-Amide Product (Target Warhead) SM->Target EDC/HOBt (Neutral) Michael 1,4-Michael Adduct (Impurity) SM->Michael Excess Amine (Nucleophilic Attack) Isomer β,γ-Unsaturated Isomer (Impurity) SM->Isomer HATU/DIPEA (Base-Catalyzed)

Reaction pathways showing target amide formation vs. competing Michael addition and isomerization.

Head-to-Head Comparison of Coupling Methods

To determine the optimal synthetic route, we compared three distinct activation strategies. The goal is to maximize the 1,2-amide coupling while suppressing 1,4-addition and double-bond migration.

Method A: Carbodiimide Activation (EDC·HCl / HOBt) — The Gold Standard

By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), the reaction can be driven to completion without the addition of a tertiary amine base . This neutral-to-slightly-acidic environment completely shuts down base-catalyzed isomerization and minimizes the nucleophilicity of any transient species that could trigger a Michael addition[5].

Method B: Uronium Salts (HATU / DIPEA) — The Double-Edged Sword

HATU is renowned for its rapid reaction kinetics. However, it strictly requires at least 2.0 equivalents of a base like DIPEA to generate the active carboxylate and drive the formation of the highly reactive At-complex. In the context of α,β -unsaturated acids, this basic environment is catastrophic, leading to rapid deconjugation and significant Michael addition[3].

Method C: Mixed Anhydride (IBCF / NMM) — The Scale-Up Alternative

Isobutyl chloroformate (IBCF) with N-Methylmorpholine (NMM) forms a mixed anhydride. While NMM is a base, it is weaker than DIPEA. If the reaction is strictly maintained at -15 °C, the kinetics of the 1,2-addition outpace the side reactions. However, poor temperature control will immediately result in regioselectivity issues and isomerization.

Quantitative Performance Data
Coupling MethodReagentsConditionsYield (%)Purity (%)Isomerization (%)Michael Adduct (%)
Carbodiimide EDC·HCl, HOBtDMF, 0 °C to RT, No Base82 - 88 >95 < 1 < 2
Uronium Salt HATU, DIPEADMF, RT, 2.0 eq Base55 - 65<7015 - 258 - 12
Mixed Anhydride IBCF, NMMTHF, -15 °C to RT, 1.1 eq Base75 - 80>902 - 5< 2

Data reflects average outcomes for the coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid with a standard primary aliphatic amine (1.1 eq).

Experimental Methodologies

Based on the empirical data, Method A (EDC/HOBt) is the definitive choice for discovery chemistry, while Method C (Mixed Anhydride) serves as a viable alternative for bulk scale-up where cryogenic reactors are available.

Workflow Visualization

Workflow A 1. Activation EDC/HOBt in DMF 0°C, 15 min B 2. Coupling Add R-NH2 RT, 4-12 hrs A->B C 3. Quench & Wash 10% Citric Acid Sat. NaHCO3 B->C D 4. Purification Silica Gel CC or Prep-HPLC C->D

Optimized experimental workflow for EDC/HOBt mediated coupling.

Protocol A: The Gold Standard (EDC·HCl / HOBt)

This protocol is designed as a self-validating system to ensure the integrity of the Boc group and the double bond.

Scale: 1.0 mmol

  • Activation: In an oven-dried flask under nitrogen, dissolve 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (201 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) in anhydrous DMF (10 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C is critical to stabilize the transient O-acylisourea intermediate, preventing its irreversible rearrangement into an unreactive N-acylurea before the amine is introduced.

  • Reagent Addition: Add EDC·HCl (230 mg, 1.2 mmol) in one portion. Stir at 0 °C for 15 minutes to ensure complete formation of the HOBt-active ester.

  • Coupling: Dissolve the target amine (1.1 mmol) in 2 mL of DMF and add it dropwise over 5 minutes.

    • Causality: Dropwise addition prevents high local concentrations of the amine, which is the primary driver of the unwanted 1,4-Michael addition[6].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS.

  • Quench & Extraction (Self-Validation): Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer with 10% aqueous citric acid ( 3×15 mL).

    • Causality: Citric acid (pH ~3) selectively protonates and removes unreacted aliphatic amines and EDC urea byproducts. It is specifically chosen because it is too weak to cleave the acid-sensitive Boc protecting group (which requires strong acids like TFA or HCl).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO 3​ ( 3×15 mL) to remove unreacted starting acid and HOBt. The absence of UV-active spots in the final aqueous wash confirms complete extraction.

  • Isolation: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography if trace impurities remain.

Protocol B: Scale-Up Alternative (Mixed Anhydride)

Scale: 10.0 mmol

  • Activation: Dissolve the acid (2.01 g, 10.0 mmol) in anhydrous THF (50 mL). Cool strictly to -15 °C (dry ice/ethylene glycol bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (1.21 mL, 11.0 mmol).

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) (1.43 mL, 11.0 mmol) dropwise. Stir for 10 minutes at -15 °C.

    • Causality: Strict thermal control at -15 °C prevents the NMM from abstracting the γ -proton, thereby preventing deconjugative isomerization[4].

  • Coupling: Add the amine (10.5 mmol) dropwise. Stir for 30 minutes at -15 °C, then allow to warm to room temperature over 2 hours.

  • Workup: Evaporate THF, redissolve in EtOAc, and follow the Citric Acid/NaHCO 3​ washing sequence described in Protocol A.

References

  • Master Organic Chemistry.The Michael Addition Reaction and Conjugate Addition.
  • Organic Chemistry Portal.Michael Addition.
  • Reddit r/chemistry.Amide coupling reactions and alkene isomerization.
  • Beilstein Journal of Organic Chemistry.Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Protocol for 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

As a Senior Application Scientist overseeing peptide synthesis and targeted covalent inhibitor development, I frequently encounter 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as Boc-4-amino-2-butenoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis and targeted covalent inhibitor development, I frequently encounter 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as Boc-4-amino-2-butenoic acid). While its α,β -unsaturated carboxylic acid moiety makes it an excellent Michael acceptor for drug design, its disposal requires strict adherence to chemical compatibility principles. Improper segregation can lead to rapid pressurization events, toxic environmental release, and severe laboratory accidents.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific reactive organic acid, ensuring compliance with federal environmental regulations[1].

Part 1: Physicochemical Profile & Hazard Causality

To properly dispose of a chemical, we must first understand its physical properties and reactive vulnerabilities.

Table 1: Quantitative & Physicochemical Data | Property | Value / Description | | :--- | :--- | | Chemical Name | 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid | | CAS Number | 180913-22-8[2] | | Molecular Formula | C9​H15​NO4​ | | Molecular Weight | 201.22 g/mol | | Physical State | Solid (Crystalline Powder) | | Storage Requirement | Refrigerated (2-8°C)[2] | | Hazard Classification | Organic Acid, Irritant, Environmental Hazard |

Mechanistic Causality in Waste Management

The disposal strategy for this compound is dictated by two highly reactive structural features:

  • Acid-Labile Boc Group: The tert-Butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. If this waste is inadvertently mixed with strong inorganic acids (e.g., HCl , H2​SO4​ , HNO3​ ) in a generic waste carboy, the Boc group undergoes rapid acid-catalyzed cleavage. This reaction generates isobutylene gas and carbon dioxide ( CO2​ ). In a tightly sealed waste container, this causes rapid pressurization and potential rupture[3].

  • Michael Acceptor Reactivity: The but-2-enoic acid backbone is a potent Michael acceptor. If disposed of with strong nucleophiles (like concentrated thiols or unhindered amines), uncontrolled exothermic conjugate addition reactions can occur in the waste stream, generating dangerous heat[4].

Part 2: Waste Segregation & Storage Workflow

Under the Resource Conservation and Recovery Act (RCRA), organic acids must be managed as hazardous waste, particularly if their pH is 6 or lower[5]. They must be strictly segregated from incompatible chemicals such as bases, oxidizers, and inorganic acids[5].

WasteSegregation Start Boc-Amino Acid Waste Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Solution (Reaction Mixture) Start->Liquid Incineration EPA-Approved Incineration Solid->Incineration Organic Organic Solvents Liquid->Organic Aqueous Aqueous Waste (Acidic/Basic) Liquid->Aqueous Halogenated Halogenated (e.g., DCM/CHCl3) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., DMF/EtOAc) Organic->NonHalogenated Neutralization EH&S Neutralization Aqueous->Neutralization Halogenated->Incineration NonHalogenated->Incineration

Fig 1: Segregation and disposal pathway for Boc-4-amino-2-butenoic acid waste streams.

Part 3: Self-Validating Disposal Protocols

A protocol is only effective if it contains built-in checks to confirm success. The following procedures utilize a "self-validating" methodology, ensuring that each step is verified before proceeding to the next.

Protocol A: Solid Waste Collection (Unused or Spilled Reagent)

Causality: Solid powders pose an inhalation hazard and can contaminate surfaces. Proper containment in compatible plastics prevents cross-reactivity with ambient moisture or incompatible lab chemicals[4].

  • Step 1: Collection. Use a static-free disposable spatula to transfer unused 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid into a wide-mouth, high-density polyethylene (HDPE) container provided by EH&S[5].

    • Validation 1: Visual inspection of the original weighing surface confirms no residual white powder remains.

  • Step 2: Labeling. Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Organic Acid"[1].

    • Validation 2: The label must explicitly state "Boc-protected amino acid" to alert EH&S not to consolidate this with strong mineral acids[5].

  • Step 3: Storage. Place the sealed HDPE container in a secondary containment bin designed for organic acids, away from oxidizers and bases[4].

    • Validation 3: Inspect the secondary bin to ensure it contains only other compatible organic acids (e.g., acetic acid, formic acid), validating chemical compatibility[5].

Protocol B: Liquid Waste Segregation (Post-Reaction Mixtures)

Causality: Post-reaction mixtures often contain unreacted Boc-amino acid, coupling reagents, and organic bases dissolved in solvents like DMF or DCM. Neutralizing and segregating this prevents exothermic runaway and toxic gas release.

  • Step 1: Quenching. In a fume hood, slowly add the reaction mixture to a 5% aqueous NaHCO3​ solution to neutralize the carboxylic acid moiety.

    • Validation 1: The cessation of CO2​ bubbling confirms the complete neutralization of the unreacted organic acid.

  • Step 2: Phase Separation. Transfer the mixture to a separatory funnel and extract the organic layer.

    • Validation 2: Distinct phase boundaries confirm the successful separation of aqueous salts from the organic solvent.

  • Step 3: Segregation. Deposit the organic layer into a designated "Halogenated" (if DCM was used) or "Non-Halogenated" (if DMF/EtOAc was used) waste carboy[3].

    • Validation 3: Check the carboy's hazard tag to ensure no strong inorganic acids (like HNO3​ or H2​SO4​ ) are listed, preventing accidental Boc-deprotection[5].

  • Step 4: Venting. Loosely thread the cap on the waste carboy for 24 hours.

    • Validation 4: The absence of container bulging after 24 hours validates that no delayed isobutylene gas evolution is occurring. The container can now be tightly sealed for EH&S pickup.

Part 4: Emergency Spill Response & Decontamination

In the event of an accidental release outside of a fume hood, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Isolate: Restrict access to the spill area. If vapors or dust are present, evacuate the immediate vicinity[4].

  • PPE: Don thick-cut nitrile gloves, ANSI-approved chemical splash goggles, and a fully-buttoned lab coat[5]. Use a particulate respirator (N95 or higher) if a large amount of powder is aerosolized.

  • Containment: Surround the solid spill with inert absorbent material (e.g., vermiculite or sand) to prevent spread in case it contacts liquids[5].

  • Cleanup: Gently sweep the powder using a dedicated brush and dustpan. Do not use water initially, as it may create a sticky, concentrated acidic residue.

  • Decontamination: Wipe the affected benchtop or floor with a damp paper towel using a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water wipe[4].

  • Disposal: Place all cleanup materials (swept powder, vermiculite, paper towels) into a solid hazardous waste bag, label as "Dangerous Waste - Organic Acid Spill Debris," and request an immediate EH&S pickup[5].

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." Source: epa.gov. URL:[Link]

  • Washington State University Environmental Health & Safety. "Acids, Organic." Source: wsu.edu. URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Source: northwestern.edu. URL: [Link]

  • University of Washington Environmental Health & Safety. "Organic Acid Standard Operating Procedure." Source: washington.edu. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

As a drug development professional, handling reactive building blocks requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. 4-((tert-Butoxycarbonyl)amino)but-2-enoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional, handling reactive building blocks requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (CAS 180913-22-8), frequently utilized in the synthesis of peptidomimetics and targeted covalent inhibitors, possesses structural features that dictate stringent handling procedures.

The presence of a Boc-protected amine alongside an α,β -unsaturated carboxylic acid (enoic acid) makes this compound highly valuable for synthesis, but it also creates specific reactivity hazards that must be managed through a self-validating safety system.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand why this chemical is hazardous. According to its Globally Harmonized System (GHS) classification[1], this compound presents three primary risks:

  • H318 (Causes serious eye damage): The carboxylic acid moiety acts as a strong proton donor. Upon contact with the aqueous environment of the cornea, it rapidly lowers localized pH, leading to immediate protein denaturation and irreversible tissue damage.

  • H315 (Causes skin irritation): The lipophilic nature of the Boc group facilitates epidermal penetration, while the electrophilic α,β -unsaturated system (a Michael acceptor) can react with biological nucleophiles in the skin, disrupting cellular membranes.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particulates can easily deposit in the upper respiratory tract. The moisture in the mucosal lining dissolves the powder, causing localized acidic burns.

Quantitative Operational Data To ensure precise handling and storage, the following quantitative parameters must be integrated into your laboratory's standard operating procedures[2]:

PropertyValueOperational Implication
CAS Number 180913-22-8Unique identifier for SDS retrieval and waste manifesting.
Molecular Weight 201.22 g/mol Required for precise stoichiometric calculations.
Storage Temperature 2-8°C (Refrigerated)Prevents thermal degradation of the Boc protecting group.
Fume Hood Face Velocity 80–120 fpmMinimum quantitative airflow required to mitigate H335 inhalation risks.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly mapped to the hazard assessment[3]. The following matrix outlines the required PPE, grounded in the chemical's mechanistic behavior.

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face Snug-fitting chemical splash goggles. Add a face shield if handling >100 mL of solvated material.Prevents irreversible corneal protein denaturation caused by the acidic proton (H318)[1].
Hand Heavy-duty Nitrile gloves (Double-gloving required).Latex offers poor protection against organic acids[4]. The inner glove provides a clean baseline during outer glove removal.
Body Flame-resistant (FR) lab coat and fully enclosed, non-porous footwear.Protects the epidermis from the lipophilic Boc-group and electrophilic enoic acid, preventing localized pH drops (H315).
Respiratory Handled exclusively inside a certified chemical fume hood. N95/P100 mask required for spill response.Mitigates inhalation of aerosolized crystalline particulates that dissolve in mucosal moisture to cause acidic burns (H335).

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verification check before proceeding to the next phase.

HandlingProtocol A Pre-Task Assessment Identify H315, H318, H335 B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Engineering Control Transfer to Fume Hood B->C D Validation Confirm Face Velocity > 100 fpm C->D D->C Flow Failed E Operation Weighing & Dissolution D->E Flow Verified F Incident Check Spill or Exposure? E->F G Emergency Response Evacuate & Contain F->G Incident Detected H Post-Operation Decontaminate & Dispose F->H No Incident G->H Post-Cleanup

Safety workflow for handling 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify that the chemical fume hood is operational. Self-validation step: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (fpm). Do not rely solely on the annual certification sticker.

  • PPE Donning: Equip double nitrile gloves. The inner glove acts as a clean baseline, while the outer glove interacts directly with the chemical containers.

  • Static Mitigation: As a fine powder, 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid can accumulate static charge. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel to prevent aerosolization during transfer.

  • Weighing: Tare the receiving vial inside the fume hood. Transfer the solid using a smooth, deliberate motion. Causality: Rapid movements create turbulent air currents that can disperse the irritating powder, bypassing the hood's directional airflow.

  • Decontamination: Wipe down the balance and surrounding hood surface with a damp paper towel (using a mild basic solution like 5% NaHCO3​ ) to neutralize any invisible residual acid.

Spill Response & Disposal Plan

In the event of a breach or spill, immediate and methodical action is required to prevent exposure and environmental contamination.

Spill Mitigation Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, don an N95/P100 respirator before responding to mitigate H335 risks.

  • Neutralization & Containment: Do not sweep the dry powder, as the mechanical action exacerbates the inhalation hazard. Gently cover the spill with a damp absorbent pad or apply a solid neutralizing agent (e.g., sodium carbonate) to neutralize the carboxylic acid[5].

  • Collection: Use a non-sparking plastic scoop to collect the neutralized matrix. Place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Disposal Plan:

  • Label the container explicitly as "Hazardous Waste: Corrosive/Irritant Solid (Contains Organic Acid)."

  • Dispose of the material in accordance with institutional guidelines and EPA regulations.

  • Crucial Warning: Do not wash unneutralized organic acids down the drain, as this violates standard environmental protocols outlined in Prudent Practices in the Laboratory[5].

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
© Copyright 2026 BenchChem. All Rights Reserved.